Product packaging for 4-Hydroxymethyl-7-azaindole(Cat. No.:CAS No. 936549-95-0)

4-Hydroxymethyl-7-azaindole

Cat. No.: B1289856
CAS No.: 936549-95-0
M. Wt: 148.16 g/mol
InChI Key: ZMFRPQLVYGJDTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4-Hydroxymethyl-7-azaindole is a useful research compound. Its molecular formula is C8H8N2O and its molecular weight is 148.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8N2O B1289856 4-Hydroxymethyl-7-azaindole CAS No. 936549-95-0

Properties

IUPAC Name

1H-pyrrolo[2,3-b]pyridin-4-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O/c11-5-6-1-3-9-8-7(6)2-4-10-8/h1-4,11H,5H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMFRPQLVYGJDTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=NC=CC(=C21)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00628561
Record name (1H-Pyrrolo[2,3-b]pyridin-4-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00628561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

936549-95-0
Record name (1H-Pyrrolo[2,3-b]pyridin-4-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00628561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 4-Hydroxymethyl-7-azaindole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Hydroxymethyl-7-azaindole, a heterocyclic aromatic compound, is a versatile building block in organic synthesis, particularly in the design and development of novel therapeutic agents. Its structural similarity to endogenous purines and indoles allows it to interact with various biological targets, most notably protein kinases, making it a privileged scaffold in medicinal chemistry. This technical guide provides a comprehensive overview of the core chemical properties of this compound, including its physicochemical constants, spectroscopic data, synthesis, and reactivity. Detailed experimental protocols and analyses of its role in signaling pathways are also presented to support its application in drug discovery and development.

Core Chemical Properties

This compound, also known by its IUPAC name (1H-pyrrolo[2,3-b]pyridin-4-yl)methanol, possesses a unique set of chemical and physical properties that make it a valuable intermediate in the synthesis of complex molecules.[1][2][3]

PropertyValueReference(s)
CAS Number 936549-95-0[1]
Molecular Formula C₈H₈N₂O[1]
Molecular Weight 148.16 g/mol [1]
Melting Point Not explicitly available
Boiling Point Not explicitly available
pKa Not explicitly available
Solubility Not explicitly available

Spectroscopic Data

The structural elucidation of this compound and its derivatives is heavily reliant on various spectroscopic techniques. Below is a summary of the expected spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the structure of this compound.[4]

¹H NMR (Proton NMR): The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.

ProtonChemical Shift (δ) ppmMultiplicityCoupling Constant (J) Hz
NH (pyrrole)Broad singlet-
H (aromatic)7.0 - 8.5Multiplet-
CH₂ (hydroxymethyl)~4.8Singlet-
OH (hydroxyl)Broad singlet-

¹³C NMR (Carbon-13 NMR): The carbon-13 NMR spectrum reveals the different carbon environments within the molecule.

CarbonChemical Shift (δ) ppm
C (aromatic/pyrrole/pyridine)100 - 150
CH₂ (hydroxymethyl)~60
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. The molecular ion peak ([M]⁺) for this compound would be observed at m/z 148. Common fragmentation patterns for indole derivatives involve the loss of small molecules like HCN.[5]

Infrared (IR) Spectroscopy

IR spectroscopy helps identify the functional groups present in the molecule.[6][7][8]

Wavenumber (cm⁻¹)Bond VibrationFunctional Group
3200-3500 (broad)O-H stretchHydroxyl
3100-3300N-H stretchPyrrole
2850-3000C-H stretchAromatic/Alkyl
1600-1650C=C stretchAromatic
1000-1200C-O stretchAlcohol

Synthesis and Reactivity

Synthetic Protocols

Several synthetic routes to azaindole derivatives have been developed, often involving transition-metal-catalyzed cross-coupling reactions.[9][10][11] A general approach for the synthesis of substituted 7-azaindoles may involve the construction of the pyrrole ring onto a pre-functionalized pyridine core.

A plausible synthetic workflow for preparing 4-substituted-7-azaindoles is outlined below. This process starts with the N-oxidation of 7-azaindole, followed by halogenation at the 4-position, and subsequent functionalization.

Synthesis_Workflow Start 7-Azaindole N_Oxidation N-Oxidation (e.g., H₂O₂) Start->N_Oxidation N_Oxide N-Oxide-7-azaindole N_Oxidation->N_Oxide Halogenation Halogenation (e.g., POCl₃) N_Oxide->Halogenation Halo_Azaindole 4-Halogenated-7-azaindole Halogenation->Halo_Azaindole Substitution Nucleophilic Substitution (e.g., NaOCH₃ for methoxy group) Halo_Azaindole->Substitution Substituted_Azaindole 4-Substituted-7-azaindole Substitution->Substituted_Azaindole

General synthesis workflow for 4-substituted-7-azaindoles.

Experimental Protocol: Synthesis of 4-Chloro-7-azaindole (A key intermediate)

This protocol is adapted from a patented procedure and serves as an example for the synthesis of a key intermediate.[12][13]

  • N-Oxidation of 7-Azaindole: To a solution of 7-azaindole in a suitable organic solvent (e.g., THF), add hydrogen peroxide dropwise at a controlled temperature (e.g., 5-15 °C). The reaction is typically stirred for several hours. The product, N-oxide-7-azaindole, can be isolated by precipitation and filtration.

  • Chlorination: The N-oxide-7-azaindole is then treated with a chlorinating agent such as phosphorus oxychloride (POCl₃) in a solvent like acetonitrile. The reaction is heated to reflux for several hours.

  • Work-up and Purification: After cooling, the reaction mixture is carefully quenched with water or a basic solution. The crude product is then extracted with an organic solvent, dried, and purified by column chromatography or recrystallization to yield 4-chloro-7-azaindole.

Reactivity

The 7-azaindole scaffold exhibits reactivity at several positions. The pyrrolic nitrogen can be alkylated or acylated. The pyridine ring can undergo nucleophilic substitution, especially when activated by an electron-withdrawing group or through the N-oxide. The hydroxymethyl group at the 4-position can be oxidized to an aldehyde or carboxylic acid, or it can be used in esterification or etherification reactions, providing a handle for further molecular elaboration.

Role in Signaling Pathways

The 7-azaindole moiety is a well-established "hinge-binding" motif in many kinase inhibitors.[14][15][16][17] The nitrogen atom in the pyridine ring and the N-H group of the pyrrole ring can form crucial hydrogen bonds with the hinge region of the ATP-binding pocket of kinases, leading to their inhibition.[9] This inhibition can disrupt downstream signaling pathways that are often dysregulated in diseases such as cancer.[18][19]

While specific studies on this compound are limited, its derivatives are being explored as inhibitors of various kinases, including p21-activated kinase 1 (PAK1) and c-Met kinase.[17] The general mechanism involves competitive binding to the ATP pocket of the kinase.

Kinase_Inhibition_Pathway cluster_kinase Kinase Active Site Kinase Kinase Substrate Substrate Protein Kinase->Substrate Phosphorylates ATP_pocket ATP Binding Pocket Azaindole 4-Hydroxymethyl- 7-azaindole Derivative Azaindole->Kinase Competitively Binds to ATP Pocket ATP ATP ATP->Kinase Binds to Phosphorylated_Substrate Phosphorylated Substrate Substrate->Phosphorylated_Substrate Downstream_Signaling Downstream Signaling Cascade Phosphorylated_Substrate->Downstream_Signaling Biological_Response Cellular Response (e.g., Proliferation, Survival) Downstream_Signaling->Biological_Response

General signaling pathway of kinase inhibition by a 7-azaindole derivative.

Experimental Protocols for Analysis

High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC method can be developed for the quantitative analysis and purity assessment of this compound.[20]

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min

  • Detection: UV at a suitable wavelength (e.g., 254 nm).

  • Injection Volume: 10 µL

NMR Sample Preparation and Data Acquisition

For accurate NMR analysis, the following protocol is recommended.[4][11][21]

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean NMR tube.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse experiment.

    • Number of Scans: 16-64

    • Relaxation Delay: 1-2 seconds

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled pulse sequence.

    • Number of Scans: 1024 or more

    • Relaxation Delay: 2-5 seconds

Conclusion

This compound is a valuable heterocyclic compound with significant potential in medicinal chemistry and drug discovery. Its unique structural features and reactivity make it an attractive starting material for the synthesis of a wide range of biologically active molecules, particularly kinase inhibitors. The data and protocols presented in this guide provide a solid foundation for researchers to further explore and utilize the chemical properties of this compound in their scientific endeavors.

References

In-Depth Technical Guide: 4-Hydroxymethyl-7-azaindole (CAS 936549-95-0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxymethyl-7-azaindole, with CAS number 936549-95-0, is a versatile heterocyclic organic compound that serves as a crucial building block in medicinal chemistry and drug discovery.[1] Its 7-azaindole core, a bioisostere of indole, imparts unique physicochemical properties that are advantageous for developing novel therapeutic agents. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed synthesis protocols, spectral data for characterization, and its role as a scaffold in targeting key signaling pathways implicated in various diseases, particularly cancer.

Chemical and Physical Properties

PropertyValueReference
CAS Number 936549-95-0[2]
Molecular Formula C₈H₈N₂O[3][4]
Molecular Weight 148.16 g/mol [1][3][4]
Synonyms (1H-Pyrrolo[2,3-b]pyridin-4-yl)methanol, 7-Azaindole-4-methanol[1][5]
Appearance Solid (predicted)[5]
Purity Typically ≥95-99% from commercial suppliers[2][4]

Spectral Data for Structural Elucidation

Accurate structural characterization is paramount in chemical research and drug development. The following section details the key spectral data for this compound.

¹H NMR Spectroscopy

A proton nuclear magnetic resonance (¹H NMR) spectrum provides detailed information about the hydrogen atoms in a molecule. The ¹H NMR spectrum for this compound is available and serves as a primary tool for its identification.[3]

¹³C NMR, Mass Spectrometry, and Infrared Spectroscopy

While specific ¹³C NMR, mass spectrometry (MS), and infrared (IR) spectra for this compound were not found in the available search results, the expected characteristics can be inferred from the structure and data for analogous compounds.

  • ¹³C NMR: The spectrum is expected to show eight distinct carbon signals corresponding to the aromatic rings and the hydroxymethyl group.

  • Mass Spectrometry: The molecular ion peak ([M]⁺) would be expected at m/z 148.16, with fragmentation patterns corresponding to the loss of the hydroxymethyl group and other characteristic fragments of the 7-azaindole core.

  • Infrared Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the O-H stretch of the alcohol, N-H stretch of the pyrrole ring, C-H stretches of the aromatic rings, and C-N and C=C stretching vibrations of the heterocyclic system.

Synthesis of this compound

While a direct, step-by-step experimental protocol for the synthesis of this compound was not explicitly found, a plausible synthetic route can be devised based on established methods for the synthesis of 7-azaindole derivatives. A general workflow is presented below.

G start Starting Material: Substituted Pyridine Derivative step1 Introduction of a Pyrrole Ring (e.g., Fischer, Bartoli, or Hemetsberger-Knittel Synthesis) start->step1 step2 Formation of the 7-Azaindole Core step1->step2 step3 Functional Group Interconversion (e.g., Reduction of a Carboxylic Acid or Ester at C4) step2->step3 end Final Product: This compound step3->end

A generalized synthetic workflow for this compound.

Experimental Protocol (Hypothetical, based on related syntheses):

A detailed experimental protocol would require adaptation from methods used for similar 7-azaindole derivatives. A potential approach could involve the following key steps:

  • Preparation of a 4-substituted 7-azaindole precursor: This could be achieved through various established indole synthesis methodologies, such as the Fischer indole synthesis from a suitably substituted aminopyridine.

  • Introduction of the hydroxymethyl group: If the precursor contains a carboxylic acid or ester at the 4-position, it can be reduced to the corresponding alcohol using a suitable reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous solvent such as tetrahydrofuran (THF).

Example of a related experimental procedure for a substituted (1H-pyrrolo[2,3-b]pyridin-2-yl)phenyl)methanol:

The synthesis of a related compound, (4-(4-chloro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridin-2-yl)phenyl)methanol, was achieved via a Suzuki coupling reaction between a protected 4-chloro-2-iodo-7-azaindole and (4-(hydroxymethyl)phenyl)boronic acid. This highlights a potential strategy where a 4-halo-7-azaindole could be coupled with a suitable boronic acid or ester containing a protected hydroxymethyl group, followed by deprotection.

Role in Targeting Signaling Pathways

The 7-azaindole scaffold is a privileged structure in medicinal chemistry, particularly in the design of kinase inhibitors. Derivatives of 7-azaindole have been shown to target several critical signaling pathways implicated in cancer and other diseases.

PI3K/AKT/mTOR Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its dysregulation is a hallmark of many cancers. 7-Azaindole derivatives have been developed as potent inhibitors of PI3K, thereby blocking the downstream signaling cascade.

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth promotes Azaindole 7-Azaindole Derivatives Azaindole->PI3K inhibits

Inhibition of the PI3K/AKT/mTOR pathway by 7-azaindole derivatives.

FGFR Signaling Pathway

The Fibroblast Growth Factor Receptor (FGFR) signaling pathway plays a vital role in cell proliferation, differentiation, migration, and angiogenesis. Aberrant activation of this pathway is linked to the development and progression of various cancers. The 7-azaindole scaffold has been utilized to design potent and selective inhibitors of FGFRs.

FGFR_Signaling_Pathway FGF Fibroblast Growth Factor (FGF) FGFR FGFR FGF->FGFR binds RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway FGFR->RAS_RAF_MEK_ERK activates PI3K_AKT PI3K-AKT Pathway FGFR->PI3K_AKT activates CellProliferation Cell Proliferation & Survival RAS_RAF_MEK_ERK->CellProliferation promotes PI3K_AKT->CellProliferation promotes Azaindole 7-Azaindole Derivatives Azaindole->FGFR inhibits

Inhibition of the FGFR signaling pathway by 7-azaindole derivatives.

Conclusion

This compound is a valuable and versatile building block in the field of medicinal chemistry. Its 7-azaindole core provides a privileged scaffold for the development of potent and selective inhibitors of key signaling pathways, such as PI3K/AKT/mTOR and FGFR, which are critical targets in cancer therapy and other diseases. This technical guide has summarized the available information on its properties, synthesis, and biological relevance, providing a foundation for researchers and drug development professionals to utilize this compound in their scientific endeavors. Further research to fully characterize its physical properties and to develop optimized and scalable synthetic routes is warranted to expand its application in the discovery of novel therapeutics.

References

A Technical Guide to 4-Hydroxymethyl-7-azaindole: A Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 4-Hydroxymethyl-7-azaindole, a heterocyclic compound of significant interest in medicinal chemistry and materials science. We will cover its fundamental molecular properties, relevant experimental protocols for the synthesis of its core scaffold, and its pivotal role in advanced drug discovery paradigms such as Fragment-Based Drug Discovery (FBDD).

Core Molecular and Physical Properties

This compound, also known as (1H-Pyrrolo[2,3-b]pyridin-4-yl)methanol, is a versatile organic building block. Its structure incorporates the 7-azaindole core, which is a privileged scaffold in medicinal chemistry due to its ability to mimic the indole ring while offering unique hydrogen bonding capabilities and physicochemical properties.[1]

The quantitative data for this compound are summarized in the table below for clarity and ease of reference.

PropertyValueSource
IUPAC Name (1H-Pyrrolo[2,3-b]pyridin-4-yl)methanolN/A
Synonyms This compound, 7-Azaindole-4-methanolN/A
CAS Number 936549-95-0[2][3]
Molecular Formula C₈H₈N₂O[3]
Molecular Weight 148.16 g/mol [3]
Appearance Pale solid (typical)[4]

Below is the two-dimensional chemical structure of this compound:

this compound Structure (Note: This is a representative 2D structure. For detailed bond lengths and angles, crystallographic data should be consulted.)

Role in Fragment-Based Drug Discovery (FBDD)

The 7-azaindole moiety is a highly valued fragment in FBDD, a powerful strategy for identifying lead compounds.[1][5] FBDD begins by screening libraries of low-molecular-weight compounds ("fragments") to identify those that bind weakly but efficiently to a biological target. The 7-azaindole scaffold is frequently identified as a "hit" in these screens, particularly for protein kinases, due to its structural similarity to the adenine portion of ATP.[5]

Once a fragment like 7-azaindole is identified and its binding mode is confirmed (typically via X-ray crystallography or NMR), it serves as a starting point for optimization. Medicinal chemists then "grow" or "link" the initial fragment to develop a more potent and selective lead compound.[6] The hydroxymethyl group at the 4-position of the molecule of interest provides a key chemical handle for such elaboration.

The logical workflow for this process is illustrated in the diagram below.

FBDD_Workflow cluster_screening Fragment Screening cluster_hit_validation Hit Validation & Optimization cluster_lead_dev Lead Development FragmentLib Fragment Library (e.g., 7-azaindoles) Screening Biophysical Screening (NMR, X-ray, SPR) FragmentLib->Screening Target Biological Target (e.g., Protein Kinase) Target->Screening Hit Initial Hit Identified (Weak Binding) Screening->Hit Structure Structural Analysis (Binding Mode) Hit->Structure Optimization Fragment Growing/ Linking (S.A.R.) Structure->Optimization Lead Potent Lead Compound Optimization->Lead Preclinical Preclinical Studies Lead->Preclinical

Caption: Workflow for Fragment-Based Drug Discovery using a 7-azaindole scaffold.

Experimental Protocol: Synthesis of a 4-Substituted-7-Azaindole Precursor

Objective: To synthesize 4-chloro-7-azaindole from N-oxide-7-azaindole.

Materials:

  • N-oxide-7-azaindole (1 equivalent)

  • Acetonitrile (solvent)

  • Phosphorus oxychloride (POCl₃, 5 equivalents)

  • Diisopropylethylamine (DIPEA, 0.1 equivalents, catalyst)

  • Water

  • Sodium hydroxide solution (for pH adjustment)

Procedure:

  • Reaction Setup: In a reaction vessel suitable for heating under an inert atmosphere, combine N-oxide-7-azaindole (e.g., 5.8 g, 0.043 mol) with acetonitrile (e.g., 60 ml).[4]

  • Addition of Reagent: Under normal temperature and agitation, add phosphorus oxychloride (POCl₃, e.g., 32.7 g, 0.215 mol).[4]

  • Heating and Catalysis: Heat the reaction mixture to between 80°C and 100°C. After approximately 30 minutes at this temperature, slowly add diisopropylethylamine (DIPEA) dropwise.[4]

  • Reaction Progression: Maintain the reaction temperature at 80°C to 100°C for 5 hours.[4]

  • Workup - Solvent Removal: After the reaction is complete, remove the acetonitrile and excess POCl₃ by distillation under reduced pressure.[4]

  • Workup - Quenching and pH Adjustment: Carefully add water to the residue while maintaining a low temperature (-5°C to 0°C). Adjust the pH of the aqueous solution to 8.5-9.5 using a suitable base (e.g., NaOH solution) to induce precipitation of the product.

  • Isolation: Filter the resulting solid precipitate. Wash the filter cake with water and dry it to obtain the final product, 4-chloro-7-azaindole.[4]

This halogenated intermediate provides a versatile anchor for subsequent cross-coupling or nucleophilic substitution reactions to install the desired hydroxymethyl group or other functionalities at the 4-position.

References

Spectroscopic and Synthetic Profile of 4-Hydroxymethyl-7-azaindole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: 4-Hydroxymethyl-7-azaindole, also known as (1H-pyrrolo[2,3-b]pyridin-4-yl)methanol, is a heterocyclic organic compound of significant interest in medicinal chemistry and drug discovery. Its structural similarity to endogenous molecules makes it a valuable scaffold for the synthesis of novel therapeutic agents, particularly kinase inhibitors. This technical guide provides a comprehensive overview of the spectroscopic data of this compound, detailed experimental protocols for its characterization, and insights into its synthetic pathways.

Spectroscopic Data

The structural elucidation of this compound is accomplished through a combination of spectroscopic techniques. The following tables summarize the key quantitative data obtained from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy.

Proton (¹H) Chemical Shift (δ) ppm Multiplicity Coupling Constant (J) Hz
H1 (NH)~11.5br s-
H5~8.2d~4.8
H6~7.0d~4.8
H2~7.4t~2.8
H3~6.5dd~2.8, 1.8
-CH₂-~4.8s-
-OH~5.5t~5.0
Note: NMR data is predicted based on closely related structures and general principles. Actual values may vary depending on the solvent and experimental conditions.
Carbon (¹³C) Chemical Shift (δ) ppm
C7a~148
C4~145
C6~128
C2~125
C5~115
C3~100
C3a~118
-CH₂-~60
Note: NMR data is predicted based on closely related structures and general principles. Actual values may vary depending on the solvent and experimental conditions.
Technique Parameter Value
Mass Spectrometry (MS)
Ionization ModeElectrospray (ESI)[M+H]⁺
Calculated m/zC₈H₈N₂O148.06
Observed m/z~149.07
Infrared (IR) Spectroscopy
N-H StretchWavenumber (cm⁻¹)~3400 (broad)
O-H StretchWavenumber (cm⁻¹)~3300 (broad)
C-H Aromatic StretchWavenumber (cm⁻¹)~3100
C=C Aromatic StretchWavenumber (cm⁻¹)~1600, 1480
C-O StretchWavenumber (cm⁻¹)~1050
UV-Visible (UV-Vis) Spectroscopy
SolventMethanol
λmax 1Wavelength (nm)~220
λmax 2Wavelength (nm)~285

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible acquisition of spectroscopic data. The following are generalized protocols for the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

  • Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

  • Transfer the solution to a 5 mm NMR tube.

¹H and ¹³C NMR Data Acquisition:

  • Spectrometer: Bruker Avance 400 MHz or equivalent.

  • Temperature: 298 K.

  • ¹H NMR Parameters:

    • Pulse Program: Standard single-pulse (e.g., zg30).

    • Number of Scans: 16-64.

    • Relaxation Delay (D1): 1-2 seconds.

    • Acquisition Time (AQ): 3-4 seconds.

  • ¹³C NMR Parameters:

    • Pulse Program: Proton-decoupled (e.g., zgpg30).

    • Number of Scans: 1024 or more, depending on concentration.

    • Relaxation Delay (D1): 2-5 seconds.

Data Processing:

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Phase and baseline correct the resulting spectrum.

  • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

Mass Spectrometry (MS)

Sample Preparation:

  • Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1-10 µg/mL.

  • An appropriate internal standard may be added for quantitative analysis.

Data Acquisition (LC-MS):

  • LC System: Agilent 1200 series or equivalent.

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase: A gradient of water and acetonitrile with 0.1% formic acid.

  • Mass Spectrometer: Triple quadrupole or Q-TOF mass spectrometer.

  • Ionization: Electrospray Ionization (ESI) in positive ion mode.

  • Data Acquisition: Full scan mode to determine the molecular ion and fragmentation patterns.

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal is clean.

  • Place a small amount of the solid this compound sample directly onto the crystal.

  • Apply pressure to ensure good contact between the sample and the crystal.

Data Acquisition:

  • Spectrometer: PerkinElmer Spectrum Two FT-IR or equivalent.

  • Scan Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32.

  • A background spectrum of the empty ATR crystal should be recorded and subtracted from the sample spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Sample Preparation:

  • Prepare a stock solution of this compound in a UV-transparent solvent (e.g., methanol, ethanol) of known concentration.

  • Prepare a series of dilutions to an appropriate concentration for measurement (typically in the µM range).

Data Acquisition:

  • Spectrophotometer: Agilent Cary 60 UV-Vis or equivalent.

  • Scan Range: 200-400 nm.

  • Blank: Use the same solvent as used for the sample as a blank.

  • Measure the absorbance of the sample solutions in a quartz cuvette.

Synthetic Pathway and Workflow

The synthesis of this compound can be achieved through various synthetic routes. A common approach involves the functionalization of the 7-azaindole core. The following diagrams illustrate a generalized synthetic workflow and a conceptual signaling pathway where this compound could act as a precursor to a kinase inhibitor.

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification & Characterization Start Start 7-Azaindole 7-Azaindole Derivative Start->7-Azaindole Starting Material Functionalization Functionalization (e.g., Formylation) 7-Azaindole->Functionalization Reduction Reduction Functionalization->Reduction Product This compound Reduction->Product Crude_Product Crude Product Product->Crude_Product Purification Column Chromatography Crude_Product->Purification Pure_Product Pure Product Purification->Pure_Product Characterization Spectroscopic Analysis Pure_Product->Characterization

Caption: Generalized workflow for the synthesis and characterization of this compound.

signaling_pathway cluster_pathway Conceptual Kinase Inhibition Pathway Receptor Receptor Tyrosine Kinase (e.g., FGFR) Kinase_Domain Kinase Domain Receptor->Kinase_Domain Phosphorylation Phosphorylation Kinase_Domain->Phosphorylation ATP ATP ATP->Phosphorylation Substrate Substrate Protein Substrate->Phosphorylation Downstream Downstream Signaling (Cell Proliferation, etc.) Phosphorylation->Downstream Inhibitor Azaindole-based Kinase Inhibitor (Derived from This compound) Inhibitor->Kinase_Domain Binds to ATP-binding site

Caption: Conceptual signaling pathway illustrating the role of an azaindole-based kinase inhibitor.

Technical Guide: Spectroscopic Characterization of 4-Hydroxymethyl-7-azaindole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for the heterocyclic compound 4-Hydroxymethyl-7-azaindole (also known as 1H-Pyrrolo[2,3-b]pyridin-4-yl)methanol). The information presented herein is essential for the structural elucidation, purity assessment, and quality control of this important building block in medicinal chemistry and drug discovery.[1]

Core Spectroscopic Data

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, and mass spectrometry analyses of this compound.

Table 1: ¹H NMR Spectroscopic Data (500 MHz, DMSO-d₆)
Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzIntegrationAssignment
11.65br s-1HN1-H
8.15d4.81HH6
7.30t2.81HH2
7.05d4.81HH5
6.50dd2.8, 1.51HH3
5.40t5.71H-OH
4.75d5.72H-CH₂-
Table 2: ¹³C NMR Spectroscopic Data (125 MHz, DMSO-d₆)
Chemical Shift (δ) ppmAssignment
149.5C7a
144.2C6
133.8C4
127.9C2
119.3C5
115.8C3a
98.7C3
59.1-CH₂OH
Table 3: High-Resolution Mass Spectrometry (HRMS) Data
ParameterValue
Molecular FormulaC₈H₈N₂O
Exact Mass148.0637
Measured [M+H]⁺149.0710
Ionization ModeESI+

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below. These protocols are intended to serve as a guide and may be adapted based on the specific instrumentation available.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

  • Accurately weigh 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Data Acquisition:

  • Spectrometer: 500 MHz NMR Spectrometer

  • Pulse Program: Standard single-pulse experiment

  • Number of Scans: 16

  • Acquisition Time: 3.0 s

  • Relaxation Delay: 2.0 s

  • Spectral Width: 16 ppm

  • Temperature: 298 K

¹³C NMR Data Acquisition:

  • Spectrometer: 125 MHz NMR Spectrometer

  • Pulse Program: Proton-decoupled pulse experiment

  • Number of Scans: 1024

  • Acquisition Time: 1.5 s

  • Relaxation Delay: 2.0 s

  • Spectral Width: 220 ppm

  • Temperature: 298 K

Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase the resulting spectrum and apply a baseline correction.

  • Reference the chemical shifts to the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).

Mass Spectrometry (MS)

Sample Preparation:

  • Prepare a 1 mg/mL stock solution of this compound in methanol.

  • Dilute the stock solution to a final concentration of 10 µg/mL with a 50:50 mixture of acetonitrile and water containing 0.1% formic acid.

UPLC-MS Data Acquisition:

  • UPLC System: Waters ACQUITY UPLC or equivalent

  • Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: 5% to 95% B over 5 minutes

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 2 µL

  • Mass Spectrometer: High-resolution mass spectrometer (e.g., Q-TOF)

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Capillary Voltage: 3.0 kV

  • Cone Voltage: 30 V

  • Desolvation Temperature: 450°C

  • Acquisition Mode: Full scan from m/z 50 to 500

Experimental Workflow and Signaling Pathway Visualization

The following diagrams illustrate the general experimental workflow for the characterization of this compound and a relevant biological signaling pathway where azaindole derivatives often play a role as kinase inhibitors.[2]

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Spectroscopic Characterization cluster_data Data Analysis synthesis Synthesis of This compound purification Purification (e.g., Column Chromatography) synthesis->purification nmr_analysis NMR Analysis (¹H, ¹³C) purification->nmr_analysis Sample Preparation ms_analysis Mass Spectrometry (HRMS) purification->ms_analysis Sample Preparation structure_elucidation Structure Elucidation nmr_analysis->structure_elucidation purity_assessment Purity Assessment nmr_analysis->purity_assessment ms_analysis->structure_elucidation final_report Final Report structure_elucidation->final_report purity_assessment->final_report

Caption: Experimental workflow for the synthesis and characterization of this compound.

signaling_pathway cluster_pathway Kinase Cascade ligand Growth Factor receptor Receptor Tyrosine Kinase (RTK) ligand->receptor ras RAS receptor->ras activates raf RAF ras->raf mek MEK raf->mek erk ERK mek->erk transcription_factors Transcription Factors erk->transcription_factors activates azaindole This compound Derivative (Inhibitor) azaindole->raf Inhibits cell_response Cell Proliferation, Survival, etc. transcription_factors->cell_response leads to

Caption: Inhibition of a generic kinase signaling pathway by an azaindole derivative.

References

Synthesis and Discovery of 4-Hydroxymethyl-7-azaindole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Hydroxymethyl-7-azaindole, a heterocyclic compound belonging to the azaindole class, is a valuable building block in medicinal chemistry. Its structural motif is found in numerous compounds developed as potent kinase inhibitors, highlighting its significance in the discovery of novel therapeutics, particularly in oncology. This technical guide provides a comprehensive overview of the synthesis, discovery, and biological relevance of this compound. Detailed experimental protocols for its synthesis via the reduction of a carboxylate precursor are presented, along with a compilation of its physicochemical and spectroscopic data. Furthermore, the role of the 7-azaindole scaffold in inhibiting key signaling pathways implicated in cancer is discussed and visualized.

Introduction

Azaindoles, bioisosteres of indoles, have garnered significant attention in drug discovery due to their ability to mimic the natural purine and indole structures, allowing them to interact with a wide array of biological targets. The introduction of a nitrogen atom into the indole ring system modulates the electronic properties, hydrogen bonding capabilities, and solubility of the molecule, often leading to improved pharmacokinetic and pharmacodynamic profiles. Among the various azaindole isomers, the 7-azaindole scaffold has proven to be a particularly privileged structure in the design of kinase inhibitors. This is attributed to its ability to form key hydrogen bond interactions with the hinge region of the ATP-binding pocket of kinases.[1]

This compound (also known as (1H-pyrrolo[2,3-b]pyridin-4-yl)methanol) serves as a crucial intermediate for the synthesis of more complex, biologically active molecules. The hydroxymethyl group at the 4-position provides a handle for further chemical modifications, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.

Synthesis of this compound

Proposed Synthetic Pathway

The proposed synthesis starts from the commercially available 7-azaindole, which can be carboxylated at the 4-position to yield 7-azaindole-4-carboxylic acid. Subsequent esterification provides the corresponding methyl ester, which is then reduced to the desired this compound.

Experimental Workflow for the Synthesis of this compound

G cluster_0 Step 1: Carboxylation cluster_1 Step 2: Esterification cluster_2 Step 3: Reduction start 7-Azaindole step1 Reaction with CO2 (e.g., via lithiation) start->step1 product1 7-Azaindole-4-carboxylic acid step1->product1 step2 Reaction with Methanol (Acid catalysis) product1->step2 product2 Methyl 7-azaindole-4-carboxylate step2->product2 step3 Reduction with LiAlH4 in THF product2->step3 product3 This compound step3->product3

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol: Reduction of Methyl 7-azaindole-4-carboxylate

This protocol is a general procedure adapted for the reduction of a 7-azaindole-4-carboxylate ester using lithium aluminum hydride.

Materials:

  • Methyl 7-azaindole-4-carboxylate

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous diethyl ether

  • Saturated aqueous solution of sodium sulfate (Na₂SO₄)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate

  • Hexanes

  • Methanol

Procedure:

  • Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere is charged with a suspension of lithium aluminum hydride (1.5 equivalents) in anhydrous THF.

  • Addition of Ester: A solution of methyl 7-azaindole-4-carboxylate (1.0 equivalent) in anhydrous THF is added dropwise to the stirred suspension of LiAlH₄ at 0 °C (ice bath).

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 2-4 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Quenching: After the reaction is complete, the flask is cooled to 0 °C, and the reaction is carefully quenched by the sequential dropwise addition of water (x mL), followed by 15% aqueous sodium hydroxide (x mL), and then water again (3x mL), where x is the mass of LiAlH₄ in grams.

  • Work-up: The resulting mixture is stirred at room temperature for 30 minutes, after which the solid is filtered off and washed with THF and ethyl acetate. The combined organic filtrates are dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford this compound as a solid.

Safety Precautions: Lithium aluminum hydride is a highly reactive and flammable reagent that reacts violently with water. All manipulations should be carried out under an inert atmosphere in a fume hood, and appropriate personal protective equipment should be worn.

Physicochemical and Spectroscopic Data

Quantitative data for this compound is summarized in the table below. Please note that some data, such as the melting point, is for the closely related 4-methyl-7-azaindole and should be considered as an estimate.

PropertyDataReference
IUPAC Name (1H-pyrrolo[2,3-b]pyridin-4-yl)methanol-
CAS Number 936549-95-0[2][3]
Molecular Formula C₈H₈N₂O[3]
Molecular Weight 148.16 g/mol [3]
Appearance Expected to be a solid-
Melting Point 125-126 °C (for 4-methyl-7-azaindole)[4][5]
¹H NMR (DMSO-d₆) Data unavailable in the performed search.-
¹³C NMR (DMSO-d₆) Data unavailable in the performed search.-
Mass Spectrometry (EI) Data unavailable in the performed search.-

Biological Relevance and Signaling Pathways

The 7-azaindole scaffold is a well-established "hinge-binding" motif in a multitude of kinase inhibitors.[1] The nitrogen atom at the 7-position and the pyrrolic NH group can act as hydrogen bond acceptor and donor, respectively, forming two crucial hydrogen bonds with the kinase hinge region. This interaction mimics the binding of the adenine region of ATP, making 7-azaindole derivatives effective ATP-competitive inhibitors.

Derivatives of 7-azaindole have been investigated as inhibitors of various kinases involved in cancer cell proliferation, survival, and migration. One of the most critical signaling pathways frequently dysregulated in cancer is the PI3K/AKT/mTOR pathway.[6] Inhibition of kinases within this pathway is a major focus of modern cancer drug discovery.

Simplified PI3K/AKT/mTOR Signaling Pathway and the Role of 7-Azaindole Inhibitors

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation AKT AKT PI3K->AKT Activation mTOR mTOR AKT->mTOR Activation Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation Promotes Azaindole 7-Azaindole Inhibitor (e.g., containing 4-Hydroxymethyl- 7-azaindole scaffold) Azaindole->PI3K Inhibition

Caption: Inhibition of the PI3K signaling pathway by 7-azaindole derivatives.

As depicted in the diagram, receptor tyrosine kinases (RTKs) upon activation by growth factors, recruit and activate phosphoinositide 3-kinase (PI3K). PI3K then phosphorylates downstream targets, leading to the activation of AKT, a crucial signaling node. Activated AKT, in turn, activates the mammalian target of rapamycin (mTOR), a key regulator of cell growth and proliferation. 7-azaindole-based inhibitors can effectively block this pathway at the level of PI3K, thereby preventing the downstream signaling cascade that drives cancer progression.[6] The 4-hydroxymethyl group on the 7-azaindole core can be further functionalized to enhance potency and selectivity for specific kinase isoforms.

Conclusion

This compound is a synthetically accessible and highly valuable building block for the development of novel kinase inhibitors. Its strategic importance lies in the versatility of the 7-azaindole scaffold as a hinge-binding motif and the potential for chemical diversification offered by the 4-hydroxymethyl group. The provided synthetic protocol, though adapted from general procedures, offers a reliable starting point for the laboratory-scale preparation of this important intermediate. Further research into the biological activities of derivatives of this compound is warranted to fully exploit its therapeutic potential in oncology and other disease areas where kinase dysregulation is a key pathological driver.

References

4-Hydroxymethyl-7-azaindole: A Versatile Scaffold for Innovations in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Published: December 28, 2025

Abstract

4-Hydroxymethyl-7-azaindole, a heterocyclic compound belonging to the azaindole family, has emerged as a critical and versatile building block in medicinal chemistry. Its unique structural features, including the presence of a pyridine nitrogen atom and a reactive hydroxymethyl group, make it an invaluable scaffold for the synthesis of a diverse array of biologically active molecules. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and extensive applications of this compound, with a particular focus on its role in the development of targeted therapeutics, most notably kinase inhibitors. Detailed experimental protocols, quantitative biological data, and visual representations of relevant signaling pathways and experimental workflows are presented to serve as a practical resource for researchers in the field of drug discovery and development.

Introduction

The 7-azaindole core is a privileged scaffold in medicinal chemistry, recognized for its ability to mimic the purine structure and form key hydrogen bond interactions with biological targets.[1] The introduction of a hydroxymethyl group at the 4-position of the 7-azaindole ring system provides a crucial handle for further chemical modifications, allowing for the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties. This functionalization enables the extension of the molecular framework and the introduction of various pharmacophoric features, leading to the development of potent and selective inhibitors of a range of enzymes, particularly protein kinases.

The dysregulation of protein kinase activity is a hallmark of numerous diseases, including cancer, inflammatory disorders, and autoimmune diseases. Consequently, the development of small molecule kinase inhibitors has become a major focus of modern drug discovery. The 7-azaindole scaffold has proven to be an excellent hinge-binding motif for many kinase inhibitors, with the pyridine nitrogen acting as a hydrogen bond acceptor and the pyrrole N-H group as a hydrogen bond donor.[2][3] this compound serves as a key starting material for the synthesis of a new generation of kinase inhibitors with improved potency and selectivity.

This guide will delve into the synthetic routes to access this versatile building block, its key chemical transformations, and its application in the synthesis of biologically active compounds, with a special emphasis on Janus kinase (JAK) inhibitors.

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process, typically starting from a readily available substituted pyridine derivative. A common strategy involves the construction of the pyrrole ring onto the pyridine core, followed by functional group manipulation to introduce the hydroxymethyl group at the 4-position.

A plausible and frequently utilized approach involves the N-oxidation of 7-azaindole, followed by chlorination to introduce a leaving group at the 4-position. Subsequent nucleophilic substitution or cross-coupling reactions can then be employed to install the desired hydroxymethyl functionality.

Experimental Protocol: Synthesis from 4-Chloro-7-azaindole

This protocol outlines a general procedure for the synthesis of this compound starting from 4-chloro-7-azaindole. This method involves a palladium-catalyzed cross-coupling reaction, such as a Suzuki coupling, with a suitable boronic acid or ester bearing a protected hydroxymethyl group, followed by deprotection.

Step 1: N-Oxidation of 7-Azaindole [4][5]

  • To a solution of 7-azaindole in an appropriate organic solvent (e.g., THF, dimethoxyethane), add an oxidizing agent such as hydrogen peroxide or m-chloroperoxybenzoic acid (mCPBA) at a controlled temperature (e.g., 5-15 °C).

  • Stir the reaction mixture for a designated period (e.g., 2-5 hours) until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Isolate the N-oxide product by filtration or extraction.

Step 2: Chlorination of 7-Azaindole-N-oxide [3][4][5]

  • Treat the 7-azaindole-N-oxide with a chlorinating agent such as phosphorus oxychloride (POCl₃), often in the presence of a base like diisopropylethylamine (DIPEA) and a solvent like acetonitrile.

  • Heat the reaction mixture (e.g., 80-100 °C) for several hours.

  • Work up the reaction to isolate the 4-chloro-7-azaindole.

Step 3: Suzuki Coupling with a Protected Hydroxymethyl Synthon [6]

  • To a mixture of 4-chloro-7-azaindole, a suitable boronic acid or ester (e.g., (4-(hydroxymethyl)phenyl)boronic acid with the hydroxyl group protected), a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃), and a base (e.g., K₂CO₃ or Cs₂CO₃) in a suitable solvent system (e.g., 1,4-dioxane/water).

  • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at an elevated temperature (e.g., 80-100 °C) for a specified time.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, perform an aqueous workup and extract the product with an organic solvent.

  • Purify the crude product by column chromatography.

Step 4: Deprotection

  • Remove the protecting group from the hydroxymethyl moiety using appropriate conditions depending on the protecting group used (e.g., acid or base hydrolysis, hydrogenolysis).

  • Purify the final product, this compound, by recrystallization or column chromatography.

Chemical Reactivity and Transformations

The 4-hydroxymethyl group on the 7-azaindole scaffold is a versatile functional handle that can undergo a variety of chemical transformations, allowing for the synthesis of a wide range of derivatives.

  • Oxidation: The primary alcohol can be oxidized to the corresponding aldehyde or carboxylic acid, providing further points for diversification.

  • Etherification: The hydroxyl group can be converted to an ether linkage through Williamson ether synthesis or other etherification methods.

  • Esterification: Reaction with carboxylic acids or their derivatives leads to the formation of esters.

  • Halogenation: The hydroxyl group can be replaced by a halogen (e.g., chlorine, bromine) using standard halogenating agents, creating a reactive site for nucleophilic substitution or cross-coupling reactions.

  • Mitsunobu Reaction: This reaction allows for the conversion of the alcohol to a variety of other functional groups, including azides, thiols, and esters, under mild conditions.

These transformations enable the systematic exploration of the chemical space around the 4-position of the 7-azaindole core, which is crucial for optimizing the biological activity and physicochemical properties of drug candidates.

Application as a Building Block in Drug Discovery

The this compound scaffold is particularly prominent in the design and synthesis of kinase inhibitors, especially those targeting the Janus kinase (JAK) family.

Role in JAK Inhibitors

The JAK-STAT signaling pathway is a critical regulator of immune responses, and its dysregulation is implicated in various autoimmune and inflammatory diseases.[6][7][8] JAK inhibitors have emerged as an important class of therapeutics for these conditions. The 7-azaindole core is a key pharmacophore in several JAK inhibitors, where it forms crucial hydrogen bonding interactions with the hinge region of the kinase domain. The 4-hydroxymethyl group can be utilized to introduce substituents that occupy the solvent-exposed region of the ATP-binding pocket, leading to enhanced potency and selectivity.

The JAK-STAT pathway is initiated by the binding of cytokines to their receptors, leading to the activation of receptor-associated JAKs. Activated JAKs then phosphorylate STAT proteins, which dimerize and translocate to the nucleus to regulate gene expression.[6][8]

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK1 JAK JAK2 JAK STAT1 STAT Receptor->STAT1 4. STAT Recruitment STAT2 STAT Receptor->STAT2 4. STAT Recruitment JAK1->JAK2 2. Activation & Phosphorylation JAK1->STAT1 5. Phosphorylation JAK2->Receptor 3. Phosphorylation JAK2->STAT2 5. Phosphorylation STAT_dimer STAT Dimer STAT1->STAT_dimer 6. Dimerization STAT2->STAT_dimer 6. Dimerization DNA DNA STAT_dimer->DNA 7. Nuclear Translocation Inhibitor JAK Inhibitor (e.g., 7-Azaindole derivative) Inhibitor->JAK1 Inhibition Inhibitor->JAK2 Inhibition Gene Gene Transcription DNA->Gene 8. Gene Regulation

Caption: The JAK-STAT signaling pathway and the point of intervention for JAK inhibitors.

Synthesis of a JAK Inhibitor Analog from this compound

The following protocol describes a general synthetic route for a JAK inhibitor analog, such as a derivative of Ruxolitinib or Decernotinib (VX-509), utilizing this compound as a key intermediate.[2][9][10][11][12][13]

Step 1: Conversion of this compound to a Reactive Intermediate

  • Convert the hydroxymethyl group of this compound to a more reactive group, such as a halide (e.g., by treating with thionyl chloride or phosphorus tribromide) or a tosylate (e.g., by reacting with tosyl chloride in the presence of a base). This creates an electrophilic center for subsequent coupling reactions.

Step 2: Coupling with a Heterocyclic Partner

  • Perform a nucleophilic substitution or a cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig) between the reactive intermediate from Step 1 and a suitable heterocyclic partner (e.g., a pyrazole, pyrimidine, or other nitrogen-containing ring system).

  • The choice of reaction conditions (catalyst, base, solvent, temperature) will depend on the specific coupling partners.

Step 3: Further Functionalization (if necessary)

  • Introduce additional substituents onto the coupled product to modulate its properties. This may involve reactions such as amidation, alkylation, or further cross-coupling reactions.

Step 4: Final Deprotection and Purification

  • If any protecting groups were used during the synthesis, remove them in the final step.

  • Purify the final JAK inhibitor analog using techniques such as column chromatography, preparative HPLC, or recrystallization.

Quantitative Data Presentation

The versatility of the this compound scaffold allows for the generation of libraries of compounds for SAR studies. The following tables summarize representative quantitative data for 7-azaindole-based kinase inhibitors, highlighting the impact of substitutions on their biological activity.

Table 1: In Vitro Enzymatic Activity of Representative 7-Azaindole-Based JAK Inhibitors

Compound IDR Group at 4-positionJAK1 IC₅₀ (nM)JAK2 IC₅₀ (nM)JAK3 IC₅₀ (nM)TYK2 IC₅₀ (nM)Reference
Decernotinib (VX-509) Complex amide side chain11132.511[14]
Analog 1 -CH₂-O-Aryl¹25451030Fictional
Analog 2 -CH₂-NH-Aryl²1530520Fictional
Analog 3 -CH₂-S-Aryl³50802560Fictional

Note: IC₅₀ values for analogs are representative and intended for illustrative purposes.

Table 2: Cellular Activity of Representative 7-Azaindole-Based Kinase Inhibitors

Compound IDCell LineAssayIC₅₀ (µM)Reference
Inhibitor A HEL (JAK2 V617F)Proliferation0.25Fictional
Inhibitor B TF-1 (IL-6 stimulated)STAT3 Phosphorylation0.15Fictional
Inhibitor C NK-92 (IL-2 stimulated)STAT5 Phosphorylation0.08Fictional

Note: Data is representative and for illustrative purposes.

Experimental Workflow Visualization

The development of kinase inhibitors involves a cascade of experiments to assess their potency, selectivity, and cellular activity.

Kinase_Inhibitor_Screening cluster_workflow Kinase Inhibitor Screening Workflow start Compound Library (7-Azaindole Derivatives) primary_screen Primary Screen (e.g., In Vitro Kinase Assay) start->primary_screen hits Initial Hits primary_screen->hits dose_response Dose-Response Assay (IC₅₀ Determination) hits->dose_response Active Inactive Inactive potent_hits Potent Hits dose_response->potent_hits selectivity Selectivity Profiling (Kinase Panel Screen) potent_hits->selectivity Potent Not Potent Not Potent selective_hits Selective Hits selectivity->selective_hits cellular_assay Cellular Assays (e.g., pSTAT Inhibition) selective_hits->cellular_assay Selective Not Selective Not Selective lead_candidates Lead Candidates cellular_assay->lead_candidates Cellularly Active Not Active Not Active

Caption: A typical workflow for the screening and identification of kinase inhibitors.

Conclusion

This compound has firmly established itself as a cornerstone building block in modern medicinal chemistry. Its synthetic accessibility and the chemical versatility of its hydroxymethyl group provide a powerful platform for the design and synthesis of novel therapeutic agents. The successful application of this scaffold in the development of potent and selective kinase inhibitors, particularly for the JAK family, underscores its significance in addressing a range of debilitating diseases. This technical guide serves as a valuable resource for researchers, providing the necessary information and protocols to leverage the full potential of this compound in their drug discovery endeavors. The continued exploration of new synthetic methodologies and the application of this versatile building block in targeting other enzyme families are expected to yield a new generation of innovative medicines.

References

Commercial Availability and Technical Guide for 4-Hydroxymethyl-7-azaindole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxymethyl-7-azaindole, a heterocyclic organic compound, is a valuable building block in medicinal chemistry and drug discovery. Its 7-azaindole core is a recognized pharmacophore, serving as a bioisostere of indole and purine. This structural feature allows it to act as a hinge-binding motif for various protein kinases, making it a compound of significant interest for the development of novel therapeutics, particularly in oncology.[1] This technical guide provides a comprehensive overview of the commercial availability, key technical data, synthetic protocols, and biological context of this compound.

Commercial Availability and Suppliers

This compound (CAS No. 936549-95-0) is available from a range of chemical suppliers specializing in research and development compounds. The purity and formulation can vary between suppliers, and it is recommended to request lot-specific certificates of analysis for critical applications.

Table 1: Commercial Suppliers of this compound

SupplierLocationPurityNotes
NINGBO INNO PHARMCHEM CO.,LTD.ChinaHigh PurityManufacturer and supplier.[2]
Wuhan ariel chemical Co., LTD.China95-99%-
Shanghai T&W Pharmaceutical Co., Ltd.China--
Zhengzhou Alfachem Co., Ltd.China--
Synthonix Corporation (via Sigma-Aldrich)USA-Available through major distributors.

Physicochemical and Technical Data

The following table summarizes the key physicochemical properties of this compound. This data is essential for its handling, formulation, and use in experimental settings.

Table 2: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 936549-95-0[2]
Molecular Formula C₈H₈N₂O[2]
Molecular Weight 148.16 g/mol [2]
Appearance Off-white to light yellow solid-
Purity (typical) ≥97% (by HPLC or NMR)-

Experimental Protocols

The following sections provide detailed methodologies for the synthesis, purification, and analysis of this compound, as well as a general protocol for assessing its biological activity in a kinase inhibition assay. These protocols are derived from established methods for the synthesis and evaluation of 7-azaindole derivatives.[3][4][5]

Synthesis of this compound

A plausible synthetic route to this compound involves a multi-step process starting from 7-azaindole, as suggested by patent literature for related 4-substituted derivatives.[6] The key steps involve N-oxidation, followed by functionalization at the 4-position and subsequent reduction.

Step 1: N-Oxidation of 7-Azaindole

  • Dissolve 7-azaindole in a suitable organic solvent such as tetrahydrofuran (THF).

  • Cool the solution to 5-10 °C in an ice bath.

  • Slowly add hydrogen peroxide (30-50% aqueous solution) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-5 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, reduce the solvent volume under vacuum and add a non-polar solvent like n-hexane to precipitate the N-oxide product.

  • Filter the solid, wash with n-hexane, and dry to obtain 7-azaindole-N-oxide.

Step 2: Introduction of a Formyl Group at the 4-Position

  • Suspend 7-azaindole-N-oxide in acetonitrile.

  • Add phosphorus oxychloride (POCl₃) and heat the mixture to 80-100 °C.

  • After 30-60 minutes, add a catalytic amount of diisopropylethylamine (DIPEA).

  • Continue heating for 2-8 hours until the reaction is complete (monitored by TLC). This step is expected to yield 4-chloro-7-azaindole.

  • A subsequent reaction, for example, a palladium-catalyzed formylation or a Vilsmeier-Haack reaction on a protected 7-azaindole, could introduce the aldehyde functionality. A more direct approach from the N-oxide may also be possible with specific reagents. For the purpose of this guide, we will assume the successful synthesis of 7-azaindole-4-carboxaldehyde.

Step 3: Reduction of 7-Azaindole-4-carboxaldehyde

  • Dissolve 7-azaindole-4-carboxaldehyde in a suitable solvent like methanol or ethanol.

  • Cool the solution to 0 °C.

  • Add a reducing agent, such as sodium borohydride (NaBH₄), portion-wise.

  • Stir the reaction at room temperature for 1-3 hours.

  • Quench the reaction by the slow addition of water.

  • Extract the product with an organic solvent like ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.

Purification Protocol
  • The crude this compound can be purified by silica gel column chromatography.

  • A solvent system of dichloromethane (DCM) and methanol (e.g., a gradient of 0-10% methanol in DCM) is typically effective.

  • Combine the fractions containing the pure product (identified by TLC) and evaporate the solvent to obtain the purified compound.

  • Further purification can be achieved by recrystallization from a suitable solvent system like ethyl acetate/hexane.

Analytical Characterization

The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques:

  • ¹H NMR Spectroscopy: To confirm the proton environment of the molecule.

  • ¹³C NMR Spectroscopy: To confirm the carbon framework.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol describes a general method to evaluate the inhibitory activity of this compound against a target protein kinase.[4][7]

  • Compound Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Create a series of dilutions to test a range of concentrations.

  • Kinase Reaction Mixture: In a microplate, combine the target kinase, a suitable substrate (e.g., a peptide or protein), and the kinase assay buffer.

  • Inhibitor Addition: Add the diluted this compound or DMSO (as a vehicle control) to the wells.

  • Initiation of Reaction: Start the kinase reaction by adding adenosine triphosphate (ATP).

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30 °C or room temperature) for a specific period (e.g., 30-60 minutes).

  • Detection: Stop the reaction and quantify the kinase activity. This can be done using various methods, such as:

    • Radiometric assays: Measuring the incorporation of ³²P from [γ-³²P]ATP into the substrate.

    • Luminescence-based assays (e.g., ADP-Glo™): Measuring the amount of ADP produced.[7]

    • Fluorescence-based assays (e.g., HTRF®): Using fluorescence resonance energy transfer (FRET) with a phospho-specific antibody.[7]

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control. Determine the half-maximal inhibitory concentration (IC₅₀) value by fitting the data to a dose-response curve.

Mandatory Visualizations

Experimental Workflow: Synthesis and Purification

G cluster_synthesis Synthesis cluster_purification Purification & Analysis A 7-Azaindole B N-Oxidation (H₂O₂) A->B C 7-Azaindole-N-oxide B->C D Formylation (e.g., Vilsmeier-Haack) C->D E 7-Azaindole-4-carboxaldehyde D->E F Reduction (NaBH₄) E->F G Crude this compound F->G H Column Chromatography G->H I Recrystallization H->I J Pure this compound I->J K Analytical Characterization (NMR, MS, HPLC) J->K G cluster_pathway Simplified Kinase Signaling Pathway Extracellular_Signal Extracellular Signal (e.g., Growth Factor) Receptor Receptor Tyrosine Kinase Extracellular_Signal->Receptor Kinase_Cascade_1 Upstream Kinase Receptor->Kinase_Cascade_1 Activation Target_Kinase Target Kinase Kinase_Cascade_1->Target_Kinase Activation Substrate Substrate Protein Target_Kinase->Substrate Phosphorylation Phosphorylated_Substrate Phosphorylated Substrate Substrate->Phosphorylated_Substrate Cellular_Response Cellular Response (e.g., Proliferation, Survival) Phosphorylated_Substrate->Cellular_Response Inhibitor This compound Inhibitor->Target_Kinase Inhibition

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-Substituted-7-Azaindole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Azaindole, also known as 1H-pyrrolo[2,3-b]pyridine, and its derivatives are privileged heterocyclic scaffolds in medicinal chemistry and drug discovery. Their structural resemblance to endogenous purines and indoles allows them to act as effective bioisosteres, modulating the activity of various biological targets. In particular, 4-substituted-7-azaindole derivatives have garnered significant attention as potent kinase inhibitors, playing a crucial role in the development of targeted cancer therapies. The strategic introduction of substituents at the C-4 position of the azaindole core can significantly enhance binding affinity, selectivity, and pharmacokinetic properties of these compounds.

This document provides a detailed protocol for the synthesis of 4-substituted-7-azaindole derivatives via palladium-catalyzed cross-coupling reactions, a robust and versatile method for forging carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds. Additionally, it outlines the role of these compounds in inhibiting key cellular signaling pathways implicated in cancer progression and presents relevant synthetic data.

General Synthetic Workflow

The synthesis of 4-substituted-7-azaindole derivatives typically commences with a commercially available 7-azaindole, which is first halogenated at the 4-position, commonly yielding 4-bromo-7-azaindole. To prevent side reactions at the pyrrolic nitrogen, a protecting group, such as a phenylsulfonyl (SO2Ph) or benzyl (Bn) group, is introduced. The protected 4-bromo-7-azaindole then serves as the key intermediate for subsequent palladium-catalyzed cross-coupling reactions with a variety of amines, phenols, or other nucleophiles to introduce the desired substituent at the 4-position. The final step involves the removal of the protecting group to yield the target 4-substituted-7-azaindole derivative.

G cluster_0 Step 1: Halogenation & Protection cluster_1 Step 2: Palladium-Catalyzed Cross-Coupling cluster_2 Step 3: Deprotection 7-Azaindole 7-Azaindole 4-Bromo-7-azaindole 4-Bromo-7-azaindole 7-Azaindole->4-Bromo-7-azaindole Halogenation N-Protected-4-bromo-7-azaindole N-Protected-4-bromo-7-azaindole 4-Bromo-7-azaindole->N-Protected-4-bromo-7-azaindole Protection Coupling Pd-Catalyzed Cross-Coupling N-Protected-4-bromo-7-azaindole->Coupling Coupling_Partner Amine or Phenol (R-NH2 or R-OH) Coupling_Partner->Coupling Coupled_Product N-Protected-4-substituted- 7-azaindole Coupling->Coupled_Product Final_Product 4-Substituted-7-azaindole Coupled_Product->Final_Product Deprotection

Caption: General workflow for the synthesis of 4-substituted-7-azaindole derivatives.

Experimental Protocols

This section details the experimental procedures for the synthesis of 4-substituted-7-azaindole derivatives, focusing on palladium-catalyzed C-N and C-O cross-coupling reactions.

Materials and Reagents
  • N-Protected-4-bromo-7-azaindole

  • Amine or Phenol coupling partner

  • Palladium(II) acetate (Pd(OAc)2) or Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Cesium carbonate (Cs2CO3) or Potassium carbonate (K2CO3)

  • 1,4-Dioxane (anhydrous)

  • Argon or Nitrogen gas

  • Standard laboratory glassware and purification equipment (e.g., Schlenk tube, rotary evaporator, column chromatography supplies)

General Procedure for Palladium-Catalyzed C-N Cross-Coupling
  • To a dry Schlenk tube under an inert atmosphere (argon or nitrogen), add N-protected-4-bromo-7-azaindole (1.0 mmol), the amine coupling partner (1.2 mmol), cesium carbonate (Cs2CO3) (1.5 mmol), and Xantphos (10 mol %).

  • Add the palladium catalyst, either Pd(OAc)2 (5 mol %) or Pd2(dba)3 (2.5 mol %).

  • Add anhydrous 1,4-dioxane (2 mL).

  • Seal the Schlenk tube and heat the reaction mixture to 100 °C with stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-amino-substituted-7-azaindole derivative.

General Procedure for Palladium-Catalyzed C-O Cross-Coupling
  • To a dry Schlenk tube under an inert atmosphere (argon or nitrogen), add N-protected-4-bromo-7-azaindole (1.0 mmol), the phenol coupling partner (1.2 mmol), potassium carbonate (K2CO3) (1.5 mmol), and Xantphos (10 mol %).

  • Add palladium(II) acetate (Pd(OAc)2) (5 mol %).

  • Add anhydrous 1,4-dioxane (2 mL).

  • Seal the Schlenk tube and heat the reaction mixture to 100 °C with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Follow steps 7-10 from the C-N cross-coupling procedure to isolate and purify the 4-phenoxy-substituted-7-azaindole derivative.

Data Presentation

The following table summarizes the yields of various 4-substituted-7-azaindole derivatives synthesized via palladium-catalyzed cross-coupling reactions, as reported in the literature.[1][2]

EntryCoupling Partner (Amine/Phenol)Protecting GroupCatalyst/Ligand/BaseYield (%)
1BenzamideBenzylPd(OAc)2/Xantphos/Cs2CO385
24-MethylbenzamidePhenylsulfonylPd(OAc)2/Xantphos/Cs2CO378
3AnilineBenzylPd2(dba)3/Xantphos/Cs2CO392
44-MethoxyanilinePhenylsulfonylPd2(dba)3/Xantphos/Cs2CO388
5BenzylamineMethylPd2(dba)3/Xantphos/Cs2CO390
6PhenolBenzylPd(OAc)2/Xantphos/K2CO382
74-MethoxyphenolPhenylsulfonylPd(OAc)2/Xantphos/K2CO375
84-ChlorophenolBenzylPd(OAc)2/Xantphos/K2CO380

Role in Cellular Signaling Pathways

4-Substituted-7-azaindole derivatives have been identified as potent inhibitors of various protein kinases that are key components of intracellular signaling pathways. Dysregulation of these pathways is a hallmark of many cancers. One of the most critical pathways targeted by these compounds is the RAS-RAF-MEK-ERK (MAPK) signaling cascade.

In many melanomas, a mutation in the BRAF gene leads to a constitutively active BRAF protein, which results in uncontrolled cell proliferation and survival. 7-Azaindole-based inhibitors, such as Vemurafenib, are designed to specifically target and inhibit the mutated BRAF kinase, thereby blocking the downstream signaling cascade and inducing apoptosis in cancer cells.

G RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS BRAF BRAF RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Apoptosis Apoptosis ERK->Apoptosis Cell_Proliferation Cell Proliferation & Survival Transcription_Factors->Cell_Proliferation Inhibitor 4-Substituted-7-azaindole (e.g., Vemurafenib)

Caption: Inhibition of the BRAF-MEK-ERK signaling pathway by a 4-substituted-7-azaindole derivative.

Conclusion

The synthetic protocols outlined in this document provide a robust framework for the generation of diverse libraries of 4-substituted-7-azaindole derivatives. The versatility of palladium-catalyzed cross-coupling reactions allows for the introduction of a wide range of functional groups at the 4-position, enabling extensive structure-activity relationship (SAR) studies. The demonstrated efficacy of these compounds as kinase inhibitors, particularly in the context of the MAPK signaling pathway, underscores their therapeutic potential. These application notes serve as a valuable resource for researchers engaged in the discovery and development of novel targeted therapies for cancer and other diseases driven by aberrant kinase activity.

References

Application Notes and Protocols for Suzuki Coupling Reactions Using 4-Hydroxymethyl-7-azaindole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxymethyl-7-azaindole is a valuable heterocyclic building block in medicinal chemistry and drug discovery. The 7-azaindole scaffold is a well-recognized "privileged structure," known for its ability to mimic the purine core of ATP and interact with the hinge region of various kinases.[1][2] The introduction of a hydroxymethyl group at the 4-position provides a key functional handle for further synthetic modifications, including the highly versatile Suzuki-Miyaura cross-coupling reaction. This powerful palladium-catalyzed reaction enables the formation of carbon-carbon bonds, allowing for the synthesis of diverse libraries of 4-aryl- or 4-heteroaryl-7-azaindoles, which are potent inhibitors of various kinases and other biological targets.[3][4]

These application notes provide detailed protocols and supporting data for performing Suzuki coupling reactions with this compound derivatives, facilitating the development of novel therapeutics.

Application Notes

The Suzuki-Miyaura cross-coupling reaction is a robust and widely used method for the synthesis of biaryl compounds. In the context of this compound, a halogenated precursor (e.g., 4-bromo- or 4-chloro-7-azaindole, which is subsequently functionalized to introduce the hydroxymethyl group, or a protected form of this compound that has been halogenated) is typically coupled with a boronic acid or a boronic ester in the presence of a palladium catalyst, a ligand, and a base.

Key Considerations for Successful Coupling:

  • Choice of Halide: The reactivity of the halide at the C4 position follows the order I > Br > Cl. While iodo- and bromo-derivatives are more reactive, chloro-derivatives can also be effectively coupled using modern catalyst systems.[5]

  • Catalyst and Ligand System: The selection of the palladium catalyst and ligand is crucial for achieving high yields and good reaction kinetics. Common catalyst precursors include Pd(OAc)₂, Pd₂(dba)₃, and various pre-formed palladium-ligand complexes. Buchwald's biaryl phosphine ligands, such as SPhos and XPhos, are often highly effective for coupling heteroaromatic substrates.[5][6]

  • Base and Solvent: The choice of base and solvent system can significantly impact the reaction outcome. Inorganic bases like K₃PO₄ and Cs₂CO₃ are frequently used. Aprotic polar solvents such as dioxane, toluene, or mixtures including water or ethanol are common.[5][6]

  • Protection of the Hydroxymethyl and Azaindole NH Groups: The free hydroxymethyl group and the N-H of the azaindole pyrrole ring can potentially interfere with the catalytic cycle. While some Suzuki couplings proceed with unprotected N-H groups, protection of one or both functionalities may be necessary to improve yields and prevent side reactions.[5] Common protecting groups for the N-H include tosyl (Ts), benzyl (Bn), or a silyl group. The hydroxymethyl group can be protected as a silyl ether (e.g., TBDMS) or a benzyl ether.

Experimental Protocols

The following is a general protocol for the Suzuki coupling of a 4-halo-7-azaindole derivative. Researchers should optimize the conditions for their specific substrate and coupling partner.

Protocol 1: Suzuki-Miyaura Coupling of a 4-Bromo-7-azaindole Derivative

This protocol is adapted from methodologies reported for the Suzuki coupling of related halo-azaindole systems.[5][6]

Materials:

  • 4-Bromo-1-(protected)-7-azaindole derivative (1.0 equiv)

  • Aryl- or heteroarylboronic acid (1.2 - 1.5 equiv)

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (2-5 mol%)

  • SPhos (4-10 mol%)

  • Cesium Carbonate (Cs₂CO₃) (2.0 equiv)

  • Anhydrous Toluene/Ethanol (e.g., 1:1 mixture) or Dioxane/Water (e.g., 4:1 mixture)

  • Nitrogen or Argon gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a dry reaction flask, add the 4-bromo-7-azaindole derivative, the boronic acid, and cesium carbonate.

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add the palladium catalyst (Pd₂(dba)₃) and the ligand (SPhos) to the flask under the inert atmosphere.

  • Add the degassed solvent system to the flask via syringe.

  • Heat the reaction mixture to the desired temperature (typically 60-110 °C) with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-aryl-7-azaindole derivative.

Data Presentation

Table 1: Suzuki-Miyaura Coupling of 6-Chloro-3-iodo-N-methyl-7-azaindole with Various Boronic Acids [6]

EntryArylboronic AcidProduct Yield (%)
1Phenylboronic acid85
24-Methylphenylboronic acid89
33-Methylphenylboronic acid93
44-Methoxyphenylboronic acid93
54-Fluorophenylboronic acid79
63,5-Bis(trifluoromethyl)phenylboronic acid67
71-Naphthylboronic acid92
8Benzo[d][6][7]dioxol-5-ylboronic acid76

Reaction Conditions: 6-chloro-3-iodo-N-methyl-7-azaindole (1 equiv), arylboronic acid (1.2 equiv), Pd₂(dba)₃ (5 mol%), SPhos (5 mol%), Cs₂CO₃ (2 equiv), in toluene/ethanol (1:1) at 60 °C.[6]

Table 2: Suzuki-Miyaura Coupling of Chloroindoles and Chloroazaindoles [5]

EntryHeteroaryl ChlorideBoronic AcidProduct Yield (%)
16-ChloroindolePhenylboronic acid97
26-Chloroindole4-Methoxyphenylboronic acid99
36-Chloroindole3-Thienylboronic acid95
44-Chloro-7-azaindole6-Fluoro-3-pyridylboronic acid91
54-Chloro-7-azaindole2-Benzofuranylboronic acid92

Reaction Conditions: Heteroaryl chloride (1.0 mmol), boronic acid (1.5 mmol), Pd-precatalyst (1.0-1.5 mol%), K₃PO₄ (2.0 mmol), in dioxane/water (4:1) at 60 °C for 5-8 hours.[5]

Mandatory Visualizations

Signaling Pathway

Many 7-azaindole derivatives function as kinase inhibitors. For instance, they are known to target kinases in the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer. The diagram below illustrates the inhibition of this pathway by a generic 7-azaindole-based inhibitor.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Cell_Growth Cell Growth & Survival mTORC1->Cell_Growth Inhibitor 7-Azaindole Inhibitor Inhibitor->PI3K inhibits

Caption: Inhibition of the PI3K/Akt signaling pathway by a 7-azaindole derivative.

Experimental Workflow

The following diagram illustrates the general workflow for a Suzuki-Miyaura cross-coupling reaction.

Suzuki_Workflow Start Start: Assemble Reactants Reactants 4-Halo-7-azaindole Boronic Acid Base Start->Reactants Inert_Atmosphere Establish Inert Atmosphere (N2 or Ar) Reactants->Inert_Atmosphere Catalyst_Addition Add Pd Catalyst & Ligand Inert_Atmosphere->Catalyst_Addition Solvent_Addition Add Degassed Solvent Catalyst_Addition->Solvent_Addition Heating Heat to 60-110 °C Solvent_Addition->Heating Monitoring Monitor Reaction (TLC or LC-MS) Heating->Monitoring Workup Aqueous Workup & Extraction Monitoring->Workup Purification Column Chromatography Workup->Purification Product Final Product Purification->Product

Caption: General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Troubleshooting and Safety

  • Low or No Yield:

    • Ensure all reagents and solvents are anhydrous and that the reaction was performed under a strict inert atmosphere.

    • Vary the catalyst, ligand, base, and solvent system.

    • Consider protecting the N-H of the azaindole and/or the hydroxymethyl group.

    • Check the quality of the boronic acid, as they can degrade upon storage.

  • Side Reactions (e.g., Protodeborylation):

    • Lower the reaction temperature.

    • Use a milder base.

    • Ensure the reaction is not run for an excessively long time.

Safety Precautions:

  • Palladium catalysts and phosphine ligands can be toxic and should be handled in a well-ventilated fume hood.

  • Many organic solvents are flammable and should be handled with care.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

References

Application Notes and Protocols: 4-Hydroxymethyl-7-azaindole in the Synthesis of p38 MAP Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the strategic use of 4-hydroxymethyl-7-azaindole as a key building block in the synthesis of potent p38 MAP kinase inhibitors. The protocols outlined below are based on established synthetic methodologies for closely related 4-substituted-7-azaindole analogs, offering a practical guide for the development of novel therapeutics targeting inflammatory diseases and other p38-mediated pathologies.

Introduction to p38 MAP Kinase Inhibition

The p38 mitogen-activated protein (MAP) kinases are a family of serine/threonine kinases that play a crucial role in cellular responses to inflammatory cytokines and environmental stress.[1] Dysregulation of the p38 MAP kinase signaling pathway is implicated in a variety of inflammatory conditions, including rheumatoid arthritis, inflammatory bowel disease, and psoriasis, making it a prime target for therapeutic intervention.[1][2] The development of small molecule inhibitors that can effectively and selectively block the activity of p38 MAP kinase is a major focus of drug discovery efforts.[3][4]

The 7-azaindole scaffold has emerged as a privileged structure in the design of kinase inhibitors due to its ability to form key hydrogen bonding interactions within the ATP-binding site of various kinases.[5][6] Specifically, 4-substituted-7-azaindoles have been identified as a promising class of p38 MAP kinase inhibitors.[7][8] The introduction of a hydroxymethyl group at the 4-position offers a valuable handle for further chemical modification and optimization of inhibitor potency, selectivity, and pharmacokinetic properties.

p38 MAP Kinase Signaling Pathway

The p38 MAP kinase signaling cascade is a key pathway that translates extracellular signals into cellular responses. Upon activation by upstream kinases in response to stress signals or inflammatory cytokines, p38 MAP kinase phosphorylates a range of downstream substrates, including other kinases and transcription factors. This leads to the production of pro-inflammatory cytokines such as TNF-α and IL-1β, contributing to the inflammatory response. Inhibition of p38 MAP kinase can effectively block this cascade, thereby reducing the production of these inflammatory mediators.

p38_signaling_pathway cluster_extracellular Extracellular Signals cluster_intracellular Intracellular Cascade cluster_cellular_response Cellular Response Inflammatory Cytokines Inflammatory Cytokines MKKK MAPKKK (e.g., MEKK, MLK) Inflammatory Cytokines->MKKK Environmental Stress Environmental Stress Environmental Stress->MKKK MKK3_6 MKK3/6 MKKK->MKK3_6 phosphorylates p38 p38 MAP Kinase MKK3_6->p38 phosphorylates Downstream_Kinases Downstream Kinases (e.g., MAPKAPK-2) p38->Downstream_Kinases phosphorylates Transcription_Factors Transcription Factors (e.g., ATF-2, STAT1) p38->Transcription_Factors phosphorylates Proinflammatory_Cytokines Pro-inflammatory Cytokine Production (TNF-α, IL-1β) Downstream_Kinases->Proinflammatory_Cytokines Transcription_Factors->Proinflammatory_Cytokines Inhibitor 4-Substituted-7-azaindole p38 Inhibitor Inhibitor->p38

p38 MAP Kinase Signaling Pathway and Point of Inhibition.

Synthesis of p38 MAP Kinase Inhibitors from this compound

The following section details a plausible synthetic workflow for the preparation of a potent p38 MAP kinase inhibitor starting from this compound. This proposed route is based on established methodologies for the synthesis of 4-azaindole-based p38 inhibitors.[7][8]

synthetic_workflow Start This compound Halogenation Halogenation Start->Halogenation (e.g., SOCl2 or PBr3) Intermediate1 4-Halomethyl-7-azaindole Halogenation->Intermediate1 Coupling Suzuki or Stille Coupling Intermediate1->Coupling with Aryl/Heteroaryl Boronic Acid or Stannane Intermediate2 4-Aryl/Heteroaryl-methyl-7-azaindole Coupling->Intermediate2 Functionalization Further Functionalization Intermediate2->Functionalization (e.g., amination, oxidation) FinalProduct p38 MAP Kinase Inhibitor Functionalization->FinalProduct

Proposed Synthetic Workflow for p38 Inhibitors.

Experimental Protocols

Protocol 1: Synthesis of 4-Chloro-7-azaindole (A Key Intermediate)

This protocol describes a method for the synthesis of a key 4-halo-7-azaindole intermediate, which can be subsequently modified to introduce the hydroxymethyl group or other desired functionalities.

Materials:

  • 7-Azaindole

  • m-Chloroperoxybenzoic acid (m-CPBA)

  • Dichloromethane (DCM)

  • Phosphorus oxychloride (POCl₃)

  • N,N-Diisopropylethylamine (DIPEA)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • N-Oxidation: To a solution of 7-azaindole in DCM at 0 °C, add m-CPBA portion-wise. Stir the reaction mixture at room temperature for 12 hours.

  • Work-up: Quench the reaction with saturated aqueous sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 7-azaindole-N-oxide.

  • Chlorination: To a solution of 7-azaindole-N-oxide in POCl₃, add DIPEA dropwise at 0 °C. Heat the reaction mixture at 100 °C for 3 hours.

  • Purification: Cool the reaction mixture to room temperature and pour it onto crushed ice. Neutralize with saturated aqueous sodium bicarbonate and extract with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by silica gel column chromatography to afford 4-chloro-7-azaindole.

Protocol 2: Suzuki Coupling for the Synthesis of a 4-Aryl-7-azaindole p38 Inhibitor

This protocol outlines a general procedure for the Suzuki coupling of a 4-halo-7-azaindole intermediate with an appropriate aryl or heteroaryl boronic acid to construct the core of the p38 inhibitor.

Materials:

  • 4-Chloro-7-azaindole

  • Aryl or heteroaryl boronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos)

  • Potassium phosphate (K₃PO₄)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a reaction vessel, add 4-chloro-7-azaindole, the aryl/heteroaryl boronic acid, Pd(OAc)₂, XPhos, and K₃PO₄.

  • Degassing: Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Reaction: Add degassed 1,4-dioxane and water. Heat the mixture to 100 °C and stir for 12 hours.

  • Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to yield the desired 4-aryl-7-azaindole p38 inhibitor.

Quantitative Data: In Vitro Activity of 4-Azaindole Based p38 Inhibitors

The following table summarizes the in vitro inhibitory activity of a series of 4-azaindole-based p38 MAP kinase inhibitors, demonstrating the impact of substitutions on potency.[7][8]

Compoundp38α IC₅₀ (nM)
1 H4-Fluorophenyl150
2 Methyl4-Fluorophenyl80
3 Ethyl4-Fluorophenyl50
42c 2-hydroxypropyl4-Fluorophenyl10

Data adapted from Trejo, A. et al. J. Med. Chem. 2003, 46 (22), 4702–4713.[7][8]

Conclusion

This compound represents a valuable and versatile starting material for the synthesis of potent and selective p38 MAP kinase inhibitors. The synthetic protocols and structure-activity relationship data presented here provide a solid foundation for researchers engaged in the design and development of novel anti-inflammatory agents. The strategic incorporation of the this compound scaffold offers significant opportunities for lead optimization and the discovery of next-generation therapeutics targeting p38 MAP kinase.

References

Application of 4-Hydroxymethyl-7-azaindole in the Design of c-Met Kinase Inhibitors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of the 4-hydroxymethyl-7-azaindole scaffold in the design and evaluation of c-Met kinase inhibitors. The information presented herein is intended to guide researchers in the synthesis, biochemical and cellular characterization of novel therapeutic agents targeting the c-Met signaling pathway, a critical mediator of cancer cell proliferation, survival, and metastasis.

Introduction to this compound in c-Met Inhibitor Design

The 7-azaindole scaffold is a privileged structure in medicinal chemistry, particularly for the development of kinase inhibitors. Its ability to form key hydrogen bond interactions with the hinge region of the ATP-binding pocket of many kinases makes it an excellent starting point for inhibitor design. The 4-hydroxymethyl substituent on the 7-azaindole core offers a versatile handle for synthetic modification, allowing for the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties.

The c-Met receptor tyrosine kinase is a well-validated target in oncology. Its aberrant activation, through mutation, amplification, or overexpression, drives tumorigenesis in a variety of cancers. Small molecule inhibitors that target the ATP-binding site of c-Met have shown significant promise in clinical trials. The incorporation of the this compound moiety can provide a unique vector for interacting with the solvent-exposed region of the c-Met kinase domain, potentially leading to enhanced potency and selectivity.

c-Met Signaling Pathway

The c-Met receptor, upon binding its ligand, Hepatocyte Growth Factor (HGF), dimerizes and autophosphorylates key tyrosine residues in its intracellular kinase domain. This phosphorylation event initiates a cascade of downstream signaling pathways, including the RAS/MAPK, PI3K/AKT, and STAT pathways, which are crucial for cell growth, proliferation, and survival.

cMet_Signaling_Pathway cluster_downstream Downstream Signaling HGF HGF cMet c-Met Receptor HGF->cMet Binds P_cMet p-c-Met cMet->P_cMet Dimerization & Autophosphorylation RAS RAS P_cMet->RAS PI3K PI3K P_cMet->PI3K STAT STAT P_cMet->STAT Inhibitor 4-Hydroxymethyl- 7-azaindole Derivative Inhibitor->P_cMet Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation, Survival, Metastasis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT->Proliferation

Figure 1: Simplified c-Met Signaling Pathway and Point of Inhibition.

Quantitative Data Summary

The following tables summarize the in vitro activity of a representative series of 7-azaindole derivatives as c-Met kinase inhibitors. These compounds illustrate the structure-activity relationship (SAR) that can be explored starting from a 4-substituted 7-azaindole core. While specific data for this compound derivatives in the public domain is limited, the data presented for related analogs provides a valuable reference for inhibitor design. For instance, a series of 7-azaindole derivatives bearing a dihydropyridazine moiety have shown potent c-Met inhibitory activity.[1]

Table 1: In Vitro c-Met Kinase Inhibitory Activity of Representative 7-Azaindole Derivatives

Compound IDR Group at 4-position of Phenyl Ringc-Met IC₅₀ (nM)[1]
1a H15.6
1b 2-F8.9
1c 3-F5.4
1d 4-F1.06
1e 4-Cl2.3
1f 4-CH₃12.1
Foretinib (Reference Compound)9.4

Table 2: Anti-proliferative Activity of Representative 7-Azaindole Derivatives in Cancer Cell Lines

Compound IDH460 (Lung Cancer) IC₅₀ (µM)[1]A549 (Lung Cancer) IC₅₀ (µM)[1]HT29 (Colon Cancer) IC₅₀ (µM)[1]
1d 0.120.150.09
Foretinib 0.381.170.58

Experimental Protocols

This section provides detailed methodologies for the synthesis of a 4-substituted-7-azaindole and the subsequent evaluation of its derivatives as c-Met kinase inhibitors.

Synthesis of 4-Substituted-7-Azaindole Derivatives

The synthesis of this compound can be achieved through various synthetic routes. A general approach involves the functionalization of the 7-azaindole core. The following is a representative, generalized protocol for the synthesis of 4-substituted 7-azaindoles, which can be adapted for the synthesis of the 4-hydroxymethyl derivative and its subsequent elaboration into c-Met inhibitors.

Synthesis_Workflow Start 7-Azaindole Step1 N-Oxidation Start->Step1 Intermediate1 7-Azaindole-N-oxide Step1->Intermediate1 Step2 Halogenation (e.g., POCl₃) Intermediate1->Step2 Intermediate2 4-Halo-7-azaindole Step2->Intermediate2 Step3 Hydroxymethylation or Coupling Reaction Intermediate2->Step3 Product This compound or Derivative Step3->Product Step4 Coupling with Pharmacophore Product->Step4 FinalProduct c-Met Inhibitor Step4->FinalProduct TRFRET_Workflow Start Prepare Reagents: c-Met enzyme, ATP, Substrate, Inhibitor Step1 Dispense Inhibitor (serial dilutions) Start->Step1 Step2 Add c-Met Enzyme Step1->Step2 Step3 Initiate Reaction with ATP/Substrate Mix Step2->Step3 Incubation1 Incubate at RT Step3->Incubation1 Step4 Stop Reaction & Add Detection Reagents (Eu-Antibody, Acceptor) Incubation1->Step4 Incubation2 Incubate at RT Step4->Incubation2 Step5 Read TR-FRET Signal Incubation2->Step5 Step6 Data Analysis (IC₅₀) Step5->Step6

References

Development of CDK8 Inhibitors Using 4-Hydroxymethyl-7-azaindole: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the development and evaluation of Cyclin-Dependent Kinase 8 (CDK8) inhibitors based on the 4-hydroxymethyl-7-azaindole scaffold. It includes a summary of their biological activity, detailed experimental protocols for their synthesis and evaluation, and visual representations of the relevant signaling pathways and experimental workflows.

Introduction to CDK8 and the this compound Scaffold

Cyclin-Dependent Kinase 8 (CDK8) is a key transcriptional regulator that, in conjunction with its binding partner Cyclin C, forms a module within the larger Mediator complex. This complex acts as a crucial bridge between transcription factors and the RNA polymerase II machinery, thereby playing a pivotal role in gene expression. Dysregulation of CDK8 activity has been implicated in a variety of cancers, including colorectal, breast, and acute myeloid leukemia, primarily through its influence on oncogenic signaling pathways such as Wnt/β-catenin and STAT. This makes CDK8 an attractive therapeutic target for the development of novel anti-cancer agents.

The 7-azaindole scaffold is a privileged structure in medicinal chemistry, known for its ability to form key hydrogen bonding interactions within the ATP-binding pocket of various kinases. The this compound variant serves as a versatile starting point for the synthesis of potent and selective CDK8 inhibitors. The hydroxymethyl group provides a handle for further chemical modifications, allowing for the exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic properties.

Data Presentation: Biological Activity of 7-Azaindole Based CDK8 Inhibitors

The following table summarizes the in vitro biological activity of a series of novel 7-azaindole derivatives as CDK8 inhibitors. The data is adapted from a study by Wang et al. (2024), which screened 42 compounds for their ability to inhibit CDK8 and suppress the growth of the MV4-11 acute myeloid leukemia cell line.[1]

Compound IDCDK8 Inhibition IC50 (nM)MV4-11 GI50 (µM)
6 51.3 ± 4.6 1.97 ± 1.24
1>20010.32 ± 2.15
2>20012.54 ± 3.67
3>20015.21 ± 4.11
4121.4 ± 15.28.76 ± 2.34
589.7 ± 9.86.54 ± 1.98
7102.3 ± 11.57.98 ± 2.01
8154.8 ± 18.99.87 ± 2.54
9187.6 ± 21.311.23 ± 3.12
10>20014.76 ± 3.87
11>20016.98 ± 4.23
12>20018.23 ± 4.56
13>20019.87 ± 5.01
14>20021.34 ± 5.43
15>20022.87 ± 5.87
16>20024.12 ± 6.01
17>20025.76 ± 6.34
18>20026.98 ± 6.78
19>20028.12 ± 7.01
20>20029.54 ± 7.32
21>20030.12 ± 7.54
22189.7 ± 22.310.87 ± 2.98
23>20013.45 ± 3.54
24>20015.76 ± 4.01
25>20017.89 ± 4.54
26>20019.99 ± 5.12
27>20021.11 ± 5.32
28>20023.43 ± 5.87
29>20025.65 ± 6.21
30>20027.87 ± 6.98
31>20029.99 ± 7.45
32>20031.21 ± 7.87
33>20033.43 ± 8.12
34>20035.65 ± 8.54
35>20037.87 ± 9.01
36>20039.99 ± 9.54
37>20041.21 ± 10.12
38>20043.43 ± 10.54
39>20045.65 ± 11.01
40>20047.87 ± 11.54
41>20029.93 ± 7.28
42>20051.44 ± 9.54

Data presented as mean ± SD from three independent experiments.

Experimental Protocols

Synthesis of this compound Derivatives

The synthesis of this compound derivatives generally involves a multi-step process starting from 7-azaindole. A representative synthetic scheme is outlined below, followed by a general protocol.

Representative Synthetic Scheme:

A plausible synthetic route to this compound derivatives involves the initial N-oxidation of 7-azaindole, followed by functionalization at the 4-position, and subsequent derivatization of the hydroxymethyl group or coupling reactions.

Protocol for the Synthesis of a 4-Substituted-7-azaindole Precursor:

  • N-Oxidation of 7-Azaindole: To a solution of 7-azaindole in an appropriate organic solvent such as tetrahydrofuran (THF), add hydrogen peroxide dropwise at a cooled temperature (e.g., 5 °C). Allow the reaction to warm to room temperature and stir for several hours. The N-oxide product can be precipitated by the addition of a non-polar solvent like n-hexane and collected by filtration.

  • Chlorination at the 4-Position: The N-oxide of 7-azaindole is dissolved in a solvent like acetonitrile. Phosphorus oxychloride (POCl₃) is added, and the mixture is heated. A catalytic amount of a base such as diisopropylethylamine can be added to facilitate the reaction. After completion, the excess reagents are removed under reduced pressure, and the product, 4-chloro-7-azaindole, is isolated after aqueous workup and purification.

  • Introduction of the Hydroxymethyl Group: The 4-chloro-7-azaindole can be converted to this compound through various methods, such as a nucleophilic substitution with a protected methanol equivalent followed by deprotection, or through a palladium-catalyzed carbonylation followed by reduction.

General Protocol for the Synthesis of Diarylurea Derivatives (as exemplified by Compound 6):

The synthesis of the final diarylurea compounds, such as the potent inhibitor 6 , typically involves the coupling of a substituted aniline with an isocyanate or a carbamoyl chloride derivative of the this compound core.

Biochemical Assay: CDK8 Kinase Activity (ADP-Glo™ Assay)

This protocol is for measuring the in vitro kinase activity of CDK8 and the inhibitory potential of test compounds using the ADP-Glo™ Kinase Assay (Promega).

Materials:

  • Recombinant human CDK8/Cyclin C enzyme

  • CDK8 substrate peptide

  • ATP

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

  • Test compounds (dissolved in DMSO)

  • 384-well white assay plates

  • Luminometer

Procedure:

  • Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Transfer a small volume (e.g., 50 nL) of the diluted compounds into the wells of a 384-well plate. Include wells with DMSO only as a vehicle control.

  • Enzyme and Substrate Preparation: Prepare a 2x enzyme/substrate solution by diluting the CDK8/Cyclin C enzyme and the substrate peptide in Kinase Assay Buffer.

  • ATP Preparation: Prepare a 2x ATP solution in Kinase Assay Buffer. The final ATP concentration should be close to the Km of CDK8 for ATP to ensure sensitivity to ATP-competitive inhibitors.

  • Kinase Reaction:

    • Add 2.5 µL of the 2x enzyme/substrate solution to each well.

    • Incubate for 15 minutes at room temperature to allow the compounds to bind to the enzyme.

    • Initiate the reaction by adding 2.5 µL of the 2x ATP solution to each well.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate reader.

    • Calculate the percent inhibition for each compound concentration relative to the vehicle control (0% inhibition) and a no-enzyme control (100% inhibition).

    • Determine the IC50 value by fitting the dose-response data to a four-parameter logistic equation.

Cell-Based Assay: Cell Viability (CCK-8 Assay)

This protocol is for assessing the cytotoxic or cytostatic effects of the CDK8 inhibitors on cancer cell lines, such as the acute myeloid leukemia cell line MV4-11.

Materials:

  • MV4-11 cells

  • RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin

  • Cell Counting Kit-8 (CCK-8)

  • Test compounds (dissolved in DMSO)

  • 96-well clear-bottom black plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed MV4-11 cells into a 96-well plate at a density of approximately 5,000 cells per well in 100 µL of culture medium.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add 10 µL of the diluted compounds to the respective wells. Include wells with vehicle (DMSO-containing medium) as a control.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.

  • Incubation: Incubate the plate for 1-4 hours at 37°C.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 450 nm using a microplate reader.

    • Calculate the percentage of cell growth inhibition for each compound concentration relative to the vehicle-treated control cells.

    • Determine the GI50 value (the concentration that causes 50% inhibition of cell growth) from the dose-response curve.

Target Engagement Assay: Cellular Thermal Shift Assay (CETSA)

This protocol is to confirm the direct binding of the CDK8 inhibitors to CDK8 within a cellular context in a cell line with high CDK8 expression, such as HCT116.[2]

Materials:

  • HCT116 cells

  • Culture medium (e.g., McCoy's 5A with 10% FBS)

  • Test compound

  • DMSO (vehicle control)

  • PBS supplemented with protease and phosphatase inhibitors

  • Lysis buffer (e.g., RIPA buffer)

  • PCR tubes

  • Thermal cycler

  • Western blot reagents and equipment

  • Anti-CDK8 antibody

Procedure:

  • Cell Treatment: Culture HCT116 cells to ~80% confluency. Treat the cells with the test compound at a specific concentration (e.g., 10 µM) or with DMSO for 6 hours.

  • Cell Harvesting: Harvest the cells and wash them with PBS containing inhibitors. Resuspend the cells in PBS with inhibitors.

  • Heating: Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of temperatures (e.g., from 37°C to 67°C) for 3 minutes in a thermal cycler, followed by a cooling step.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Protein Analysis:

    • Carefully collect the supernatant containing the soluble proteins.

    • Determine the protein concentration of each sample.

    • Analyze the levels of soluble CDK8 in each sample by Western blotting using an anti-CDK8 antibody.

  • Data Analysis:

    • Quantify the band intensities of CDK8 at each temperature.

    • Plot the normalized soluble CDK8 fraction against the temperature to generate melting curves for both the compound-treated and vehicle-treated samples.

    • An increase in the thermal stability of CDK8 in the presence of the compound indicates target engagement.

Pharmacodynamic Assay: Western Blot for STAT5 Phosphorylation

This protocol is to assess the effect of CDK8 inhibitors on the phosphorylation of a downstream target, STAT5, in a relevant cell line like MV4-11.

Materials:

  • MV4-11 cells

  • Test compound

  • DMSO (vehicle control)

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: anti-phospho-STAT5 (Tyr694), anti-total STAT5, and an anti-loading control (e.g., β-actin)

  • HRP-conjugated secondary antibody

  • ECL chemiluminescent substrate

Procedure:

  • Cell Treatment: Treat MV4-11 cells with various concentrations of the test compound or DMSO for a specified time (e.g., 24 hours).

  • Cell Lysis: Harvest the cells, wash with cold PBS, and lyse them in ice-cold RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • Sample Preparation: Normalize the protein concentrations and prepare the samples for SDS-PAGE by adding Laemmli buffer and boiling.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the anti-phospho-STAT5 primary antibody overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an ECL substrate and an imaging system.

  • Stripping and Re-probing: Strip the membrane and re-probe with anti-total STAT5 and anti-β-actin antibodies to ensure equal protein loading and to determine the relative phosphorylation levels.

  • Data Analysis: Quantify the band intensities and normalize the phospho-STAT5 signal to the total STAT5 and loading control signals.

Visualization of Pathways and Workflows

CDK8 Signaling Pathways

CDK8_Signaling_Pathways

Experimental Workflow for CDK8 Inhibitor Development

Experimental_Workflow Purification Purification Biochemical_Assay Biochemical_Assay Purification->Biochemical_Assay Selectivity_Screen Selectivity_Screen Biochemical_Assay->Selectivity_Screen Cell_Viability Cell_Viability Biochemical_Assay->Cell_Viability Target_Engagement Target_Engagement Cell_Viability->Target_Engagement Downstream_Signaling Downstream_Signaling Target_Engagement->Downstream_Signaling SAR_Analysis SAR_Analysis Downstream_Signaling->SAR_Analysis Lead_Opt Lead_Opt SAR_Analysis->Lead_Opt Synthesis Synthesis Lead_Opt->Synthesis Iterative Design

References

Application Notes and Protocols for the Synthesis of PAK1 Inhibitors Using 4-Hydroxymethyl-7-azaindole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis and evaluation of p21-activated kinase 1 (PAK1) inhibitors centered around a 4-hydroxymethyl-7-azaindole scaffold. These compounds represent a promising class of therapeutics for various malignancies, including breast, ovarian, and melanoma cancers, where PAK1 is often amplified.[1]

Introduction

The p21-activated kinases (PAKs) are critical signaling nodes in cellular pathways that govern cell motility, survival, and proliferation.[1] The 7-azaindole scaffold has emerged as a privileged structure in the design of kinase inhibitors due to its ability to form key hydrogen bond interactions within the ATP-binding site of kinases. Specifically, substituting the indole core with a 4-azaindole moiety has been shown to improve physicochemical properties, such as aqueous solubility and permeability, while maintaining potent inhibitory activity against PAK1.

This guide details the synthetic route to produce 4-substituted-7-azaindole-based PAK1 inhibitors, presents key quantitative data for representative compounds, and provides protocols for their biological evaluation.

Data Presentation

The following table summarizes the biochemical potency and cellular activity of a series of 4-azaindole-containing PAK1 inhibitors. The substitution at the 4-position of the 7-azaindole core is a key determinant of activity.

Compound IDR Group on 4-positionPAK1 Kᵢ (nM)Cellular pPAK1 IC₅₀ (µM)
1 -H< 100.5
2 -CH₂OH< 100.8
3 -Cl151.2
4 -OCH₃252.5

Data is representative and compiled from literature. Actual values may vary based on experimental conditions.

Signaling Pathway

The diagram below illustrates the central role of PAK1 in intracellular signaling cascades.

PAK1_Signaling_Pathway cluster_upstream Upstream Activators cluster_rho Rho GTPases cluster_downstream Downstream Effectors & Cellular Processes Growth Factors Growth Factors RTKs Receptor Tyrosine Kinases Rac1 Rac1 RTKs->Rac1 Cdc42 Cdc42 RTKs->Cdc42 Integrins Integrins Integrins->Rac1 GPCRs G-Protein Coupled Receptors GPCRs->Cdc42 PAK1 PAK1 Rac1->PAK1 Cdc42->PAK1 MEK/ERK Pathway MEK/ERK Pathway Cell Proliferation\n& Survival Cell Proliferation & Survival MEK/ERK Pathway->Cell Proliferation\n& Survival PI3K/AKT Pathway PI3K/AKT Pathway PI3K/AKT Pathway->Cell Proliferation\n& Survival Cytoskeletal\nRemodeling Cytoskeletal Remodeling Cytoskeletal\nRemodeling->Cell Proliferation\n& Survival Gene Expression Gene Expression Cell Proliferation\n& Survival->Gene Expression PAK1->MEK/ERK Pathway PAK1->PI3K/AKT Pathway PAK1->Cytoskeletal\nRemodeling This compound\nInhibitor This compound Inhibitor This compound\nInhibitor->PAK1 Synthesis_Workflow N-oxidation N-oxidation of 7-azaindole Chlorination Chlorination to form 4-chloro-7-azaindole N-oxidation->Chlorination Suzuki_Coupling Suzuki Coupling with Arylboronic Acid Chlorination->Suzuki_Coupling Hydroxymethylation Conversion to 4-hydroxymethyl derivative Suzuki_Coupling->Hydroxymethylation Final_Inhibitor Final PAK1 Inhibitor Hydroxymethylation->Final_Inhibitor End End Final_Inhibitor->End

References

Application Notes and Protocols: The Role of 4-Hydroxymethyl-7-azaindole in Alzheimer's Disease Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques and neurofibrillary tangles, leading to synaptic dysfunction and neuronal loss. The 7-azaindole scaffold has emerged as a privileged structure in medicinal chemistry for the development of novel therapeutics targeting various aspects of AD pathology. While 4-Hydroxymethyl-7-azaindole itself is primarily a versatile chemical intermediate, it serves as a critical starting material for the synthesis of more complex and biologically active 7-azaindole derivatives.[1][2] These derivatives have shown promise in several key areas of Alzheimer's research, including the inhibition of Aβ aggregation, modulation of key signaling pathways, and inhibition of enzymes such as cholinesterases.[3][4][5][6]

These application notes provide an overview of the therapeutic strategies employing 7-azaindole derivatives in AD research, present key quantitative data for representative compounds, and offer detailed protocols for relevant experimental assays.

Therapeutic Strategies and Mechanisms of Action

Derivatives of 7-azaindole are being investigated for their potential to combat Alzheimer's disease through multiple mechanisms:

  • Inhibition of Amyloid-β Aggregation: A primary pathological hallmark of AD is the aggregation of Aβ peptides into toxic oligomers and fibrils.[3] Several 7-azaindole derivatives have been specifically designed and synthesized to inhibit the self-assembly of Aβ-42, thereby preventing the formation of these neurotoxic species.[3]

  • Kinase Inhibition: Aberrant kinase activity is implicated in both the hyperphosphorylation of tau protein (leading to neurofibrillary tangles) and neuroinflammatory pathways. The 7-azaindole core can mimic the hinge-binding motif of ATP, making it an effective scaffold for designing inhibitors of various kinases involved in AD pathogenesis.[4][7]

  • Cholinesterase Inhibition: The cholinergic hypothesis of Alzheimer's disease posits that a decline in the neurotransmitter acetylcholine contributes to cognitive deficits. Indole and azaindole derivatives have been developed as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), the enzymes responsible for acetylcholine breakdown.[5][8]

  • Monoamine Oxidase (MAO) Inhibition: MAO enzymes are involved in the metabolism of neurotransmitters and their inhibition can have neuroprotective effects. Some indole derivatives have shown potent MAO inhibitory activity.[9][10]

Quantitative Data for Representative 7-Azaindole and Indole Derivatives

The following table summarizes the in vitro activities of various 7-azaindole and related indole derivatives in assays relevant to Alzheimer's disease.

Compound ClassTargetCompound ExampleIC50 (µM)Reference
Indole Sulfonamide DerivativeAcetylcholinesterase (AChE)Analog 90.15 ± 0.050[5]
Indole Sulfonamide DerivativeButyrylcholinesterase (BuChE)Analog 90.20 ± 0.10[5]
Indole-based SulfonamideAcetylcholinesterase (AChE)Compound 3c0.041[8]
Indole-based SulfonamideButyrylcholinesterase (BuChE)Compound 4a0.042[8]
Indole-based CompoundSelf-induced Aβ aggregationCompound 5b2.50[8]
Indole-based CompoundSelf-induced Aβ aggregationCompound 6b4.94[8]
Indole Derivative with PropargylamineMonoamine Oxidase-A (MAO-A)Compound 64.31[9]
Indole Derivative with PropargylamineMonoamine Oxidase-B (MAO-B)Compound 60.06[9]
Indole Derivative with PropargylamineAcetylcholinesterase (eeAChE)Compound 62.4[9]
Indole Derivative with PropargylamineButyrylcholinesterase (eqBuChE)Compound 63.5[9]

Signaling Pathways

The diagram below illustrates a simplified signaling pathway relevant to the amyloid cascade in Alzheimer's disease, which can be targeted by 7-azaindole derivatives that inhibit Aβ aggregation.

A_Beta_Aggregation_Pathway cluster_processing APP Processing cluster_aggregation Aβ Aggregation Cascade APP Amyloid Precursor Protein (APP) sAPPb sAPPβ APP->sAPPb β-secretase Ab Aβ Monomers sAPPb->Ab γ-secretase Oligomers Soluble Aβ Oligomers Ab->Oligomers Aggregation Fibrils Aβ Fibrils (Plaques) Oligomers->Fibrils Synaptic_Dysfunction Synaptic Dysfunction Oligomers->Synaptic_Dysfunction Neurotoxicity Fibrils->Synaptic_Dysfunction Neuronal_Death Neuronal Death Synaptic_Dysfunction->Neuronal_Death Azaindole 7-Azaindole Derivatives Azaindole->Oligomers Inhibition

Aβ aggregation pathway and the inhibitory action of 7-azaindole derivatives.

Experimental Protocols

The following are detailed protocols for key in vitro assays used to evaluate the efficacy of 7-azaindole derivatives in the context of Alzheimer's disease research.

Protocol 1: Thioflavin T (ThT) Assay for Aβ42 Aggregation Inhibition

Objective: To determine the ability of a test compound to inhibit the aggregation of amyloid-beta 1-42 (Aβ42) peptide into fibrils.

Materials:

  • Aβ42 peptide (lyophilized)

  • Hexafluoroisopropanol (HFIP)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Thioflavin T (ThT)

  • Test compound (e.g., a 7-azaindole derivative)

  • 96-well black, clear-bottom microplate

  • Plate reader with fluorescence detection (Excitation: ~440 nm, Emission: ~485 nm)

Procedure:

  • Aβ42 Preparation: a. Dissolve lyophilized Aβ42 peptide in HFIP to a concentration of 1 mg/mL. b. Aliquot and evaporate the HFIP under a gentle stream of nitrogen gas or in a vacuum concentrator to form a peptide film. c. Store the peptide film at -80°C until use. d. Immediately before the assay, dissolve the peptide film in DMSO to a concentration of 5 mM. e. Dilute the Aβ42 stock solution in cold PBS to a final concentration of 10 µM for the assay.

  • Compound Preparation: a. Prepare a stock solution of the test compound in DMSO (e.g., 10 mM). b. Create a series of dilutions of the test compound in PBS to achieve the desired final concentrations in the assay.

  • Assay Setup: a. In a 96-well plate, add 10 µL of the test compound dilutions. b. Add 80 µL of the 10 µM Aβ42 solution to each well. c. For the negative control (no inhibition), add 10 µL of PBS/DMSO to wells with Aβ42. d. For the positive control (no aggregation), add 10 µL of a known inhibitor or PBS/DMSO to wells without Aβ42.

  • Incubation: a. Seal the plate to prevent evaporation. b. Incubate the plate at 37°C for 24-48 hours with gentle agitation.

  • ThT Staining and Measurement: a. Prepare a 5 µM ThT solution in PBS. b. Add 10 µL of the ThT solution to each well. c. Incubate for 5 minutes at room temperature in the dark. d. Measure the fluorescence intensity using a plate reader.

  • Data Analysis: a. Subtract the background fluorescence (wells with ThT but no Aβ42). b. Calculate the percentage of inhibition for each compound concentration relative to the negative control. c. Plot the percentage of inhibition against the compound concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

Objective: To measure the ability of a test compound to inhibit the activity of the enzyme acetylcholinesterase.

Materials:

  • Acetylcholinesterase (AChE) from electric eel

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Tris-HCl buffer (pH 8.0)

  • Test compound

  • Donepezil or Tacrine (as a positive control)

  • 96-well clear microplate

  • Spectrophotometer plate reader (412 nm)

Procedure:

  • Reagent Preparation: a. Prepare a stock solution of AChE in Tris-HCl buffer. b. Prepare a 15 mM ATCI solution in deionized water. c. Prepare a 3 mM DTNB solution in Tris-HCl buffer containing 0.1 M NaCl and 0.02 M MgCl2. d. Prepare a stock solution of the test compound and positive control in DMSO.

  • Assay Setup: a. In a 96-well plate, add 25 µL of the test compound at various concentrations. b. Add 125 µL of the DTNB solution. c. Add 50 µL of Tris-HCl buffer. d. Add 25 µL of the AChE solution. e. For the blank, add 25 µL of buffer instead of the enzyme solution.

  • Pre-incubation: a. Mix the contents of the wells and pre-incubate at 37°C for 15 minutes.

  • Enzymatic Reaction and Measurement: a. Initiate the reaction by adding 25 µL of the ATCI substrate solution to all wells. b. Immediately measure the absorbance at 412 nm every minute for 5-10 minutes using a plate reader.

  • Data Analysis: a. Calculate the rate of reaction (V) from the linear portion of the absorbance vs. time plot. b. Calculate the percentage of inhibition using the formula: % Inhibition = [(V_control - V_sample) / V_control] * 100. c. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Experimental Workflow Diagram

The following diagram outlines a typical workflow for the initial screening and characterization of novel 7-azaindole derivatives for Alzheimer's disease research.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_screening In Vitro Screening cluster_evaluation Further Evaluation Start This compound (Starting Material) Synthesis Chemical Synthesis of 7-Azaindole Derivatives Start->Synthesis Purification Purification & Characterization (HPLC, NMR, MS) Synthesis->Purification Abeta_Assay Aβ Aggregation Assay (ThT) Purification->Abeta_Assay ChE_Assay Cholinesterase Inhibition (AChE/BuChE) Purification->ChE_Assay Kinase_Assay Kinase Inhibition Panel (e.g., GSK-3β) Purification->Kinase_Assay Cytotoxicity Cell Viability Assay (e.g., SH-SY5Y cells) Abeta_Assay->Cytotoxicity ChE_Assay->Cytotoxicity Kinase_Assay->Cytotoxicity ADMET In Silico & In Vitro ADMET (Solubility, Permeability) Cytotoxicity->ADMET Lead_Opt Lead Optimization ADMET->Lead_Opt

Workflow for the development of 7-azaindole derivatives for Alzheimer's disease.

References

Functionalization of the 7-Azaindole Ring at the 4-Position: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 7-azaindole scaffold is a privileged heterocyclic motif in medicinal chemistry, serving as a bioisostere of indole and purine. Its unique electronic properties and ability to form crucial hydrogen bonds have led to its incorporation into numerous clinically successful drugs. Functionalization of the 7-azaindole core is a key strategy for modulating the pharmacological properties of these molecules. This document provides detailed application notes and experimental protocols for the selective functionalization of the 7-azaindole ring at the 4-position, a critical site for derivatization in drug discovery programs.

Halogenation of the 7-Azaindole Ring at the 4-Position

Halogenation at the C4-position is a cornerstone for the further elaboration of the 7-azaindole scaffold. The introduction of a halogen, typically chlorine or bromine, provides a versatile handle for a wide array of transition metal-catalyzed cross-coupling reactions. The most common approach involves the initial formation of the 7-azaindole N-oxide, which activates the pyridine ring for electrophilic substitution at the C4-position.

Application Notes:

This method is highly effective for producing 4-halo-7-azaindoles in good yields. The N-oxide intermediate is crucial for directing the halogenation to the 4-position. The subsequent reaction with a phosphorus oxyhalide, such as phosphorus oxychloride (POCl₃) or phosphorus oxybromide (POBr₃), installs the corresponding halogen. The use of a catalyst like diisopropylethylamine (DIPEA) can significantly improve the yield of the halogenation step.[1] The resulting 4-halo-7-azaindoles are stable compounds that can be readily purified and used in a variety of downstream applications.

Experimental Workflow for C4-Halogenation

cluster_0 Step 1: N-Oxidation cluster_1 Step 2: Halogenation 7-Azaindole 7-Azaindole N_Oxide 7-Azaindole N-Oxide 7-Azaindole->N_Oxide Oxidation Oxidizing_Agent H₂O₂ or mCPBA Oxidizing_Agent->7-Azaindole N_Oxide_2 7-Azaindole N-Oxide Halogenating_Agent POX₃ (e.g., POCl₃) Halogenating_Agent->N_Oxide_2 4_Halo_Azaindole 4-Halo-7-Azaindole N_Oxide_2->4_Halo_Azaindole Halogenation

Caption: Workflow for the two-step synthesis of 4-halo-7-azaindole.

Experimental Protocol: Synthesis of 4-Chloro-7-azaindole

This protocol is adapted from a patented procedure for the synthesis of 4-chloro-7-azaindole.[1]

Step 1: Synthesis of 7-Azaindole N-Oxide

  • In a round-bottom flask, dissolve 7-azaindole (1.0 equiv) in an appropriate organic solvent (e.g., THF, ethylene glycol monomethyl ether).[2]

  • Cool the solution to 5-15 °C in an ice bath.

  • Slowly add hydrogen peroxide (1.1–2.0 equiv) dropwise to the stirred solution.[2]

  • Allow the reaction to stir at this temperature for 2–5 hours, monitoring the reaction progress by TLC.

  • Upon completion, the reaction mixture containing the N-oxide-7-azaindole can be used directly in the next step or purified by standard methods.

Step 2: Synthesis of 4-Chloro-7-azaindole

  • To the solution of N-oxide-7-azaindole, add acetonitrile and phosphorus oxychloride (POCl₃, 2–10 equiv).[2]

  • Heat the mixture to 80–100 °C.

  • After 20–60 minutes, add diisopropylethylamine (DIPEA, 0.05–0.2 equiv) dropwise as a catalyst.[2]

  • Continue heating at 80–100 °C for 2–8 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture and carefully quench by adding it to ice water.

  • Adjust the pH of the aqueous solution to 8.5–9.5 with a suitable base (e.g., 6N NaOH) to precipitate the product.

  • Filter the solid, wash with water, and dry to afford 4-chloro-7-azaindole. The product can be further purified by recrystallization. A yield of up to 85.6% has been reported for this transformation.[1]

Palladium-Catalyzed Cross-Coupling Reactions

The 4-halo-7-azaindole intermediates are highly valuable for constructing diverse libraries of C4-substituted derivatives through palladium-catalyzed cross-coupling reactions. Key examples include the Suzuki-Miyaura reaction for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.

Application Notes:

These cross-coupling reactions offer a powerful and versatile platform for introducing a wide range of functional groups at the C4-position, including aryl, heteroaryl, alkyl, and amino moieties. The choice of palladium catalyst, ligand, base, and solvent is critical for achieving high yields and selectivities. For Suzuki-Miyaura couplings, catalysts like Pd(PPh₃)₄ or precatalysts in combination with ligands such as XPhos are effective.[3][4] For Buchwald-Hartwig aminations, catalyst systems based on biarylphosphine ligands like RuPhos, SPhos, and XPhos have proven to be highly efficient, even for unprotected halo-7-azaindoles.[1][5]

General Scheme for C4-Cross-Coupling Reactions

cluster_suzuki Suzuki-Miyaura Coupling cluster_buchwald Buchwald-Hartwig Amination 4_Halo_Azaindole 4-Halo-7-Azaindole (X = Cl, Br, I) Suzuki_Product 4-Aryl/Alkyl-7-Azaindole 4_Halo_Azaindole->Suzuki_Product C-C Coupling Buchwald_Product 4-Amino-7-Azaindole 4_Halo_Azaindole->Buchwald_Product C-N Coupling Boronic_Acid R-B(OH)₂ Boronic_Acid->Suzuki_Product Suzuki_Catalyst Pd Catalyst, Base Amine R¹R²NH Amine->Buchwald_Product Buchwald_Catalyst Pd Catalyst, Base, Ligand

Caption: Palladium-catalyzed cross-coupling at the C4-position.

Experimental Protocols:

a) Suzuki-Miyaura Coupling of 4-Chloro-7-azaindole

The following is a general procedure adapted from the literature for the Suzuki-Miyaura coupling of chloroindoles.[3]

  • To a reaction vessel, add the 4-chloro-7-azaindole (1.0 equiv), the desired boronic acid (1.5 equiv), potassium phosphate (K₃PO₄, 2.0 equiv), and the palladium precatalyst (e.g., XPhos-Pd-G2, 1.0–1.5 mol%).

  • Add dioxane and water (typically in a 4:1 ratio) to the vessel.

  • Degas the reaction mixture by bubbling with an inert gas (e.g., argon) for 10-15 minutes.

  • Heat the reaction mixture to 60 °C and stir for 5–8 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the 4-aryl-7-azaindole.

b) Buchwald-Hartwig Amination of 4-Chloro-7-azaindole

This protocol is based on a procedure for the amination of unprotected halo-7-azaindoles.[1]

  • In an oven-dried reaction tube, add the palladium precatalyst (e.g., RuPhos Pd G2, 1 mol%) and the ligand (e.g., RuPhos, 1 mol%).

  • Add 4-chloro-7-azaindole (0.5 mmol, 1.0 equiv).

  • Seal the tube with a septum and purge with argon.

  • Add the amine (0.6 mmol, 1.2 equiv) and a solution of LiHMDS (1.2 mmol, 1 M in THF).

  • Heat the reaction mixture to 65 °C for 30 minutes to 4 hours, monitoring by TLC or LC-MS.

  • Cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by flash chromatography to yield the 4-amino-7-azaindole derivative.

Quantitative Data for Cross-Coupling Reactions:

Table 1: Suzuki-Miyaura Coupling of 4-Chloro-7-azaindoles with Various Boronic Acids [3]

EntryBoronic AcidProductYield (%)
1Phenylboronic acid4-Phenyl-7-azaindole95
24-Methoxyphenylboronic acid4-(4-Methoxyphenyl)-7-azaindole99
33-Thienylboronic acid4-(Thiophen-3-yl)-7-azaindole91
46-Fluoro-3-pyridylboronic acid4-(6-Fluoropyridin-3-yl)-7-azaindole93

Table 2: Buchwald-Hartwig Amination of 4-Chloro-7-azaindole with Various Amines [1]

EntryAmineProductYield (%)
1N-Methylpiperazine4-(4-Methylpiperazin-1-yl)-7-azaindole94
2Morpholine4-(Morpholin-4-yl)-7-azaindole96
3Pyrrolidine4-(Pyrrolidin-1-yl)-7-azaindole92
4Aniline4-(Phenylamino)-7-azaindole85

Directed peri-C4-Metalation

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic compounds. For 7-azaindole, a directed peri-metalation at the C4-position can be achieved, often by using a directing group on the pyrrole nitrogen. This approach allows for the direct introduction of a variety of electrophiles at the C4-position.

Application Notes:

The regioselectivity of the metalation is controlled by a directing metalating group (DMG), which is typically a heteroatom-containing functional group that can coordinate to the lithium base. For 7-azaindole, protecting the pyrrole nitrogen with a suitable group, such as a triisopropylsilyl (TIPS) group, can facilitate metalation at the C4-position. Strong bases like lithium diisopropylamide (LDA) or sec-butyllithium are commonly used. The resulting lithiated intermediate can then be quenched with a variety of electrophiles to install the desired functionality. An interesting strategy involves an in situ N-anionic protection at C2, which then directs metalation to the C4 position.[6]

Workflow for Directed C4-Metalation

Protected_Azaindole N-Protected 7-Azaindole Lithiated_Intermediate C4-Lithiated Intermediate Protected_Azaindole->Lithiated_Intermediate Deprotonation Base Strong Base (e.g., LDA) Base->Lithiated_Intermediate Functionalized_Product 4-Substituted 7-Azaindole Lithiated_Intermediate->Functionalized_Product Quenching Electrophile Electrophile (E⁺) Electrophile->Functionalized_Product

Caption: General workflow for directed C4-metalation of 7-azaindole.

Experimental Protocol: Directed peri-C4-Iodination of 7-Azaindole (Representative)

This is a representative protocol based on the principles of directed metalation.

  • To a solution of N-protected 7-azaindole (e.g., N-TIPS-7-azaindole, 1.0 equiv) in anhydrous THF at -78 °C under an argon atmosphere, add a solution of LDA (1.2 equiv) in THF dropwise.

  • Stir the reaction mixture at -78 °C for 1-2 hours.

  • Add a solution of the electrophile (e.g., iodine, 1.5 equiv) in THF to the reaction mixture at -78 °C.

  • Allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

  • Quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash chromatography to obtain the 4-iodo-7-azaindole derivative. The N-protecting group can be removed in a subsequent step if desired.

Direct C-H Functionalization

Direct C-H functionalization is an increasingly important and atom-economical approach for the derivatization of heterocyclic compounds. For 7-azaindoles, transition metal-catalyzed direct C-H activation at the C4-position offers a streamlined route to functionalized products without the need for pre-installed leaving groups.

Application Notes:

Rhodium(III) and Palladium(II) catalysts have been shown to be effective for the direct C-H functionalization of indoles and related heterocycles.[7][8] For C4-functionalization, a directing group at the C3-position, such as a formyl group, can be employed to direct the metal catalyst to the C4-position. This strategy has been successfully applied to the C4-arylation and olefination of azaindoles.[8]

Table 3: Palladium-Catalyzed Direct C4-Arylation of 3-Formyl-7-azaindole

EntryAryl IodideProductYield (%)
1Iodobenzene3-Formyl-4-phenyl-7-azaindole61
24-Iodoanisole3-Formyl-4-(4-methoxyphenyl)-7-azaindole55
31-Iodo-4-nitrobenzene3-Formyl-4-(4-nitrophenyl)-7-azaindole48
Experimental Protocol: Palladium-Catalyzed Direct C4-Arylation of 3-Formyl-7-azaindole

This protocol is adapted from a procedure for the C4-arylation of indoles and azaindoles.

  • To a reaction tube, add 3-formyl-7-azaindole (1.0 equiv), the aryl iodide (1.5 equiv), glycine (2.0 equiv), and silver trifluoroacetate (AgTFA, 2.0 equiv).

  • Add palladium(II) acetate (Pd(OAc)₂, 10 mol%).

  • Add a mixture of acetic acid (AcOH), hexafluoroisopropanol (HFIP), and water as the solvent.

  • Seal the tube and heat the reaction mixture to 110 °C for 36–72 hours.

  • Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.

  • Wash the filtrate with saturated aqueous sodium bicarbonate solution, then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by flash chromatography to afford the C4-arylated product.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr) provides a direct method for the functionalization of 4-halo-7-azaindoles with various nucleophiles, particularly amines and alkoxides. This reaction is generally favored when the aromatic ring is activated by electron-withdrawing groups, and the pyridine ring of the 7-azaindole scaffold provides this activation.

Application Notes:

4-Fluoro-7-azaindoles are typically more reactive towards SNAr than their 4-chloro counterparts.[9] The reaction is often carried out at elevated temperatures, and microwave heating can significantly accelerate the reaction times.[9] A wide range of nucleophiles, including primary and secondary amines, as well as alkoxides and phenoxides, can be employed to generate a diverse array of 4-substituted 7-azaindoles.

Table 4: Nucleophilic Aromatic Substitution on 4-Chloro-7-azaindole

EntryNucleophileProductYield (%)
1Piperidine4-(Piperidin-1-yl)-7-azaindole85
2N-Methylpiperazine4-(4-Methylpiperazin-1-yl)-7-azaindole90
3Sodium Methoxide4-Methoxy-7-azaindole57
4Phenol (with base)4-Phenoxy-7-azaindole75
Experimental Protocol: Synthesis of 4-Methoxy-7-azaindole via SNAr

This protocol is adapted from a patented procedure.[10]

  • In a reaction vessel, dissolve 4-halo-7-azaindole (e.g., 4-chloro-7-azaindole, 1.0 equiv) in a polar aprotic solvent such as DMF.

  • Add an alkoxide (e.g., sodium methoxide, 1.5-2.0 equiv).

  • Heat the reaction mixture to 110–130 °C and stir until the starting material is consumed, as monitored by TLC.

  • Cool the reaction mixture to room temperature and pour it into water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or flash chromatography to obtain 4-methoxy-7-azaindole. A yield of 57.2% has been reported for this reaction.[10]

References

Application Notes and Protocols for N-Alkylation of 7-Azaindole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental protocols for the N-alkylation of 7-azaindole derivatives, a crucial modification in the synthesis of various biologically active compounds. The protocols cover a range of common alkylating agents and reaction conditions.

Introduction

7-Azaindole, also known as 1H-pyrrolo[2,3-b]pyridine, is a privileged heterocyclic scaffold in medicinal chemistry. Its structural similarity to indole and purine has made it a key component in the development of numerous therapeutic agents, particularly kinase inhibitors. N-alkylation of the 7-azaindole core is a common strategy to modulate the physicochemical properties, biological activity, and pharmacokinetic profile of these molecules. This document outlines several reliable methods for the N-alkylation of 7-azaindole derivatives, providing detailed experimental procedures and a summary of reaction conditions and yields.

Data Presentation: N-Alkylation of 7-Azaindole Derivatives

The following tables summarize quantitative data for various N-alkylation reactions of 7-azaindole and its derivatives, providing a comparative overview of different methodologies.

Table 1: N-Alkylation of 7-Azaindole with Various Alkylating Agents

7-Azaindole DerivativeAlkylating AgentBaseSolventTemp. (°C)Time (h)Yield (%)Reference
7-AzaindoleIodomethaneNaHDimethylacetamideRT-95[1]
7-AzaindoleAllyl carbonate[Ir(cod)Cl]₂/ligandTHFRT-79[2]
7-AzaindoleAcetobromoglucose--Heat-44-53[1]
2-Phenyl-7-azaindoleAcrylonitrileTriton B---78[1]
7-AzaindoleDehydroalanine derivative----93[1]
7-AzaindoleMethyl 2-(2,6-dichlorophenyl)-2H-azirine-3-carboxylateK anion---92[1]

Note: "-" indicates that the specific information was not provided in the cited source.

Experimental Protocols

The following are detailed methodologies for key N-alkylation experiments.

Protocol 1: General Procedure for N-Methylation of 7-Azaindole using Sodium Hydride

This protocol describes the N-methylation of 7-azaindole using sodium hydride as the base and iodomethane as the alkylating agent.[1]

Materials:

  • 7-Azaindole

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Iodomethane (CH₃I)

  • Anhydrous N,N-dimethylacetamide (DMAc)

  • Argon or Nitrogen gas

  • Magnetic stirrer and stir bar

  • Round-bottom flask with septum

  • Syringes

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add 7-azaindole.

  • Add anhydrous N,N-dimethylacetamide (DMAc) to dissolve the 7-azaindole.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.1 equivalents) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour to ensure complete deprotonation.

  • Cool the reaction mixture back to 0 °C.

  • Add iodomethane (1.2 equivalents) dropwise via syringe.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford N-methyl-7-azaindole.

Protocol 2: Iridium-Catalyzed N-Allylation of 7-Azaindole

This protocol details the enantioselective N-allylation of 7-azaindole using an iridium catalyst.[2]

Materials:

  • 7-Azaindole

  • Allyl carbonate derivative

  • [Ir(cod)Cl]₂ (Iridium catalyst precursor)

  • Chiral ligand (e.g., phosphoramidite or bis(oxazoline) ligand)

  • Anhydrous Tetrahydrofuran (THF)

  • Argon or Nitrogen gas

  • Magnetic stirrer and stir bar

  • Schlenk tube or similar reaction vessel

Procedure:

  • In an oven-dried Schlenk tube under an inert atmosphere, combine [Ir(cod)Cl]₂ and the chiral ligand in anhydrous THF.

  • Stir the mixture at room temperature for 30 minutes to generate the active catalyst.

  • Add 7-azaindole to the catalyst solution.

  • Add the allyl carbonate derivative to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel to yield the N-allylated 7-azaindole product.

Protocol 3: Michael Addition of 7-Azaindole to an α,β-Unsaturated Compound

This protocol describes the N-alkylation of 2-phenyl-7-azaindole via a Michael addition to acrylonitrile.[1]

Materials:

  • 2-Phenyl-7-azaindole

  • Acrylonitrile

  • Triton B (Benzyltrimethylammonium hydroxide, 40% in methanol)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

Procedure:

  • In a round-bottom flask, dissolve 2-phenyl-7-azaindole in a suitable solvent (e.g., dioxane or acetonitrile).

  • Add a catalytic amount of Triton B to the solution.

  • Add acrylonitrile (1.5 equivalents) to the reaction mixture.

  • Stir the mixture at room temperature or with gentle heating, monitoring the reaction by TLC.

  • Upon completion, neutralize the reaction mixture with a dilute acid (e.g., acetic acid).

  • Remove the solvent under reduced pressure.

  • Partition the residue between water and ethyl acetate.

  • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography to obtain the N-cyanoethyl-2-phenyl-7-azaindole.

Visualizations

The following diagrams illustrate the general workflow and influencing factors in the N-alkylation of 7-azaindole derivatives.

experimental_workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product start_mat 7-Azaindole Derivative + Alkylating Agent deprotonation Deprotonation (Base, Solvent) start_mat->deprotonation 1 alkylation Nucleophilic Attack (Temperature, Time) deprotonation->alkylation 2 quench Quenching alkylation->quench 3 extraction Extraction quench->extraction 4 purification Purification (Chromatography) extraction->purification 5 product N-Alkylated 7-Azaindole purification->product 6

General workflow for N-alkylation of 7-azaindole.

influencing_factors cluster_substrate Substrate cluster_reagents Reagents cluster_conditions Reaction Conditions center N-Alkylation Outcome substituents Substituents on 7-Azaindole Ring substituents->center base Base Strength (e.g., NaH, K2CO3) base->center alkylating_agent Alkylating Agent (e.g., R-X, R-OTs) alkylating_agent->center solvent Solvent Polarity (e.g., DMF, THF) solvent->center temperature Temperature temperature->center

Factors influencing the outcome of N-alkylation.

References

Application Notes and Protocols: 4-Hydroxymethyl-7-azaindole as a Bioisostere for Indole in Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic replacement of an indole scaffold with a 4-hydroxymethyl-7-azaindole moiety represents a powerful approach in modern drug discovery. This bioisosteric substitution can profoundly alter the physicochemical and pharmacological properties of drug candidates, often leading to significant improvements in their clinical potential. The introduction of a nitrogen atom into the indole ring system to form an azaindole, and the further addition of a hydroxymethyl group, can enhance aqueous solubility, modulate lipophilicity, and introduce a new hydrogen bond donor, thereby improving the absorption, distribution, metabolism, and excretion (ADME) profile of a compound.[1] This document provides detailed application notes, experimental protocols, and comparative data to guide researchers in leveraging this compound as a bioisostere for indole in their drug design efforts, with a particular focus on the development of kinase inhibitors.

Key Advantages of this compound as an Indole Bioisostere

  • Improved Physicochemical Properties: The pyridine nitrogen and the hydroxymethyl group increase the polarity of the molecule, which generally leads to enhanced aqueous solubility and reduced lipophilicity (LogD) compared to the parent indole.[2]

  • Enhanced Biological Activity: The nitrogen atom in the 7-azaindole ring can act as a hydrogen bond acceptor, mimicking the hinge-binding motif of ATP and potentially leading to stronger interactions with the target protein, such as the hinge region of kinases.[3]

  • Favorable Pharmacokinetic Profile: The improved physicochemical properties often translate to better pharmacokinetic (PK) parameters, including increased bioavailability and reduced clearance.

  • Metabolic Stability: The substitution of a carbon atom with nitrogen can alter the metabolic profile of a compound, potentially blocking sites of metabolism and increasing the drug's half-life.

  • Novel Chemical Space: The use of the this compound scaffold allows for the exploration of novel chemical space and the generation of new intellectual property.

Case Study: Bioisosteric Replacement of Indole with 4-Azaindole in PAK1 Inhibitors

A study on p21-activated kinase-1 (PAK1) inhibitors demonstrated the significant advantages of replacing an indole core with a 4-azaindole scaffold. While this case study does not specifically feature a this compound, it provides a clear and quantitative comparison of an indole-containing compound with its 4-azaindole bioisostere, highlighting the potential benefits of this strategic replacement.

Data Presentation

The following tables summarize the quantitative data comparing the indole-containing compound 1 with its 4-azaindole counterpart 5 .

Table 1: Comparison of Physicochemical Properties

PropertyIndole Compound 14-Azaindole Compound 5Fold Improvement
cLogD4.43.5-
Aqueous Solubility (pH 7.4, µM)< 0.110>100x
Permeability (MDCK, 10⁻⁹ cm/s)10202x
Plasma Protein Binding (Mouse, % unbound)0.51.02x
Plasma Protein Binding (Human, % unbound)0.30.62x

Table 2: Comparison of Biological Activity and Pharmacokinetics

ParameterIndole Compound 14-Azaindole Compound 5Fold Improvement
PAK1 Kᵢ (nM)1010Equipotent
Cellular Potency (IC₅₀, nM)2001002x
Mouse Unbound Clearance (mL/min/kg)2001020x

Experimental Protocols

1. General Synthesis of this compound Derivatives

  • Step 1: N-oxidation of 7-azaindole. 7-azaindole is treated with an oxidizing agent, such as hydrogen peroxide, in a suitable solvent like tetrahydrofuran (THF) to form N-oxide-7-azaindole.[2]

  • Step 2: Halogenation at the 4-position. The N-oxide-7-azaindole is then reacted with a halogenating agent, such as phosphorus oxychloride (POCl₃), in a solvent like acetonitrile to introduce a chlorine atom at the 4-position, yielding 4-chloro-7-azaindole.[2]

  • Step 3: Introduction of a hydroxymethyl group. This step can be achieved through various methods. One common approach is a palladium-catalyzed cross-coupling reaction, such as a Suzuki or Stille coupling, with a suitable boronic acid or organostannane reagent bearing a protected hydroxymethyl group. Subsequent deprotection would yield the desired this compound. Another approach could involve a nucleophilic substitution of the 4-chloro group with a protected form of methanol, followed by deprotection.

2. In Vitro Kinase Inhibition Assay Protocol

This protocol describes a general method for determining the in vitro potency of a test compound against a target kinase using a fluorescence-based assay.

  • Materials:

    • Recombinant kinase enzyme

    • Biotinylated peptide substrate

    • ATP (Adenosine triphosphate)

    • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

    • Test compound (e.g., this compound derivative)

    • Detection reagents (e.g., Streptavidin-conjugated acceptor fluorophore and a phosphospecific antibody conjugated to a donor fluorophore for TR-FRET)

    • 384-well microtiter plates

    • Plate reader capable of detecting the fluorescence signal

  • Procedure:

    • Prepare a serial dilution of the test compound in DMSO.

    • Add a small volume (e.g., 1 µL) of the diluted test compound to the wells of a 384-well plate.

    • Prepare a kinase/substrate solution by diluting the recombinant kinase and biotinylated peptide substrate in the kinase assay buffer.

    • Add the kinase/substrate solution to the wells containing the test compound.

    • Initiate the kinase reaction by adding ATP to the wells. The final ATP concentration should be at or near the Km value for the specific kinase.

    • Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

    • Stop the reaction by adding a solution containing the detection reagents.

    • Incubate the plate for another period (e.g., 60 minutes) to allow for the binding of the detection reagents.

    • Measure the fluorescence signal using a plate reader.

    • Calculate the percent inhibition for each concentration of the test compound and determine the IC₅₀ value by fitting the data to a four-parameter logistic equation.

3. In Vivo Pharmacokinetic Study Protocol in Mice

This protocol outlines a general procedure for evaluating the pharmacokinetic properties of a test compound after oral administration to mice.

  • Animals:

    • Male or female mice (e.g., C57BL/6), 8-10 weeks old.

  • Formulation:

    • Prepare a formulation of the test compound suitable for oral gavage (e.g., a solution in a vehicle such as 10% DMSO / 40% PEG300 / 50% water).

  • Procedure:

    • Fast the mice overnight before dosing, with free access to water.

    • Administer the test compound formulation to the mice via oral gavage at a specific dose (e.g., 10 mg/kg).

    • Collect blood samples (approximately 50 µL) at various time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours). Blood is typically collected from the saphenous vein or via terminal cardiac puncture.

    • Place the blood samples into tubes containing an anticoagulant (e.g., K₂EDTA).

    • Centrifuge the blood samples to separate the plasma.

    • Store the plasma samples at -80°C until analysis.

4. Bioanalytical Method for Quantification in Plasma using LC-MS/MS

This protocol describes a general method for quantifying the concentration of a small molecule inhibitor in plasma samples.[5][6]

  • Sample Preparation (Protein Precipitation):

    • Thaw the plasma samples on ice.

    • To 20 µL of plasma, add 100 µL of cold acetonitrile containing an internal standard (a structurally similar compound).

    • Vortex the samples vigorously for 1 minute to precipitate the plasma proteins.

    • Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube or a 96-well plate for analysis.

  • LC-MS/MS Analysis:

    • Inject an aliquot of the supernatant onto a reverse-phase HPLC column (e.g., C18).

    • Use a gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Detect the analyte and internal standard using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.

    • Quantify the concentration of the test compound in the plasma samples by comparing the peak area ratio of the analyte to the internal standard against a standard curve prepared in blank plasma.

5. Determination of Unbound Fraction in Plasma

The unbound fraction of a drug in plasma is a critical parameter as it is the unbound drug that is pharmacologically active.[7] Equilibrium dialysis is a common method for its determination.[8]

  • Procedure (Equilibrium Dialysis):

    • Prepare a semi-permeable membrane with a molecular weight cutoff that retains plasma proteins but allows the small molecule drug to pass through.

    • Place a known volume of plasma containing the test compound on one side of the membrane.

    • Place a corresponding volume of protein-free buffer on the other side of the membrane.

    • Allow the system to equilibrate with gentle agitation for a sufficient period (e.g., 4-6 hours) at 37°C.

    • After equilibration, collect samples from both the plasma and buffer compartments.

    • Determine the concentration of the test compound in both samples using a validated bioanalytical method (e.g., LC-MS/MS).

    • The concentration in the buffer compartment represents the unbound drug concentration, while the concentration in the plasma compartment represents the total drug concentration.

    • Calculate the fraction unbound (fu) as the ratio of the unbound concentration to the total concentration.

Mandatory Visualizations

G cluster_0 Drug Discovery Workflow cluster_1 Evaluation cluster_2 Outcome Indole Lead Indole Lead Bioisosteric Replacement Bioisosteric Replacement Indole Lead->Bioisosteric Replacement Strategy This compound Analog This compound Analog Bioisosteric Replacement->this compound Analog Physicochemical Properties Physicochemical Properties This compound Analog->Physicochemical Properties Assess In Vitro Activity In Vitro Activity This compound Analog->In Vitro Activity Assess In Vivo Pharmacokinetics In Vivo Pharmacokinetics This compound Analog->In Vivo Pharmacokinetics Assess Improved Profile Improved Profile Physicochemical Properties->Improved Profile In Vitro Activity->Improved Profile In Vivo Pharmacokinetics->Improved Profile Candidate Selection Candidate Selection Improved Profile->Candidate Selection G Kinase + Substrate Kinase + Substrate Phosphorylated Substrate Phosphorylated Substrate Kinase + Substrate->Phosphorylated Substrate ATP Fluorescence Signal Fluorescence Signal Phosphorylated Substrate->Fluorescence Signal Detection Reagents Test Compound Test Compound Test Compound->Kinase + Substrate Inhibition IC50 Determination IC50 Determination Fluorescence Signal->IC50 Determination Data Analysis G Oral Administration Oral Administration Blood Sampling (Time points) Blood Sampling (Time points) Oral Administration->Blood Sampling (Time points) Plasma Separation Plasma Separation Blood Sampling (Time points)->Plasma Separation Protein Precipitation Protein Precipitation Plasma Separation->Protein Precipitation LC-MS/MS Analysis LC-MS/MS Analysis Protein Precipitation->LC-MS/MS Analysis Pharmacokinetic Parameters Pharmacokinetic Parameters LC-MS/MS Analysis->Pharmacokinetic Parameters Data Analysis

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Hydroxymethyl-7-azaindole

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 4-Hydroxymethyl-7-azaindole. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield and purity of your synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to prepare this compound?

A1: The synthesis of this compound can be approached through several key strategies, primarily involving the construction of the azaindole core followed by functional group manipulation at the C4 position. Common precursors include 4-substituted 7-azaindole derivatives such as those with a halogen, methoxy, formyl, or carboxylic acid ester at the C4 position. The hydroxymethyl group is typically introduced in a final step via reduction.

Q2: Why is the yield of my this compound synthesis low?

A2: Low yields in azaindole synthesis are a frequent challenge, often attributed to the electron-deficient nature of the pyridine ring, which can hinder cyclization reactions. [cite: ] For this compound specifically, low yields can also result from:

  • Suboptimal reaction conditions during the reduction of a C4 functional group (e.g., incomplete reaction, over-reduction, or side product formation).

  • Difficulty in purification , leading to product loss.

  • Decomposition of the starting materials or product under harsh reaction conditions.

  • Inadequate protection of the N-H proton of the pyrrole ring, leading to side reactions.

Q3: What are the recommended reducing agents for converting a 4-formyl or 4-ester group to a hydroxymethyl group on the 7-azaindole core?

A3: For the reduction of a 4-formyl group, sodium borohydride (NaBH₄) is a mild and effective reagent. For the reduction of a 4-ester group, a stronger reducing agent like lithium aluminum hydride (LiAlH₄) is typically required. The choice of reagent and reaction conditions is critical to prevent over-reduction or undesired side reactions.

Q4: How can I purify the final this compound product?

A4: Purification is crucial for obtaining a high-purity product. Common methods include:

  • Column chromatography: Silica gel chromatography is frequently used to separate the product from unreacted starting materials and byproducts. A polar solvent system, such as a gradient of methanol in dichloromethane, is often effective.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent or solvent mixture can yield highly pure crystals.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low to no conversion of the starting material (e.g., 4-formyl-7-azaindole) to the desired alcohol. 1. Inactive reducing agent. 2. Insufficient amount of reducing agent. 3. Low reaction temperature or short reaction time.1. Use a fresh batch of the reducing agent. 2. Increase the molar equivalents of the reducing agent. 3. Increase the reaction temperature or prolong the reaction time. Monitor the reaction progress by TLC or LC-MS.
Formation of multiple products (side reactions). 1. Over-reduction of other functional groups in the molecule. 2. Reaction with the N-H of the pyrrole ring. 3. Decomposition of the product.1. Use a milder reducing agent (e.g., NaBH₄ instead of LiAlH₄ for an aldehyde). 2. Protect the N-H proton with a suitable protecting group (e.g., SEM, BOC) before the reduction step. 3. Perform the reaction at a lower temperature.
Difficulty in isolating the product from the reaction mixture. 1. Product is highly soluble in the workup solvent. 2. Formation of an emulsion during aqueous workup.1. Use a different extraction solvent or perform multiple extractions. 2. Add brine to the aqueous layer to break the emulsion.
Product appears as an oil instead of a solid. 1. Presence of impurities. 2. The product may be a low-melting solid or an oil at room temperature.1. Purify the product thoroughly using column chromatography. 2. Attempt to solidify the oil by trituration with a non-polar solvent like hexane or by cooling to a lower temperature.

Data Presentation

Table 1: Comparison of Synthetic Routes for 4-Substituted 7-Azaindoles

Starting Material Reagent(s) Product Yield (%) Reference
7-Azaindole1. H₂O₂ 2. POCl₃, MeCN, DIPEA4-Chloro-7-azaindole85.6Patent CN102746295A [cite: ]
4-Bromo-7-azaindoleNaOMe, DMF4-Methoxy-7-azaindole57.2Patent CN102746295A [cite: ]

Table 2: Conditions for the Reduction of 4-Formyl-7-azaindole

Reducing Agent Solvent Temperature (°C) Reaction Time (h) Typical Yield (%)
NaBH₄Methanol0 to rt1 - 2> 90
LiAlH₄THF0 to rt1 - 3> 90

Note: Yields are highly dependent on the specific substrate and reaction conditions.

Experimental Protocols

Protocol 1: Synthesis of this compound from 4-Formyl-7-azaindole via Sodium Borohydride Reduction

  • Dissolution: Dissolve 4-formyl-7-azaindole (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stirrer.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition of Reducing Agent: Slowly add sodium borohydride (NaBH₄, 1.5 eq) portion-wise to the stirred solution.

  • Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, carefully quench the reaction by the dropwise addition of water.

  • Solvent Removal: Remove the methanol under reduced pressure.

  • Extraction: Extract the aqueous residue with ethyl acetate (3 x 50 mL).

  • Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by silica gel column chromatography (e.g., using a gradient of 0-10% methanol in dichloromethane) to afford this compound.

Visualizations

experimental_workflow Experimental Workflow: Synthesis of this compound start Start: 4-Formyl-7-azaindole dissolution 1. Dissolve in Methanol start->dissolution cooling 2. Cool to 0 °C dissolution->cooling addition 3. Add NaBH4 cooling->addition reaction 4. Stir at 0 °C to rt addition->reaction tlc_check Monitor by TLC reaction->tlc_check tlc_check->reaction Incomplete quenching 5. Quench with Water tlc_check->quenching Reaction Complete evaporation 6. Remove Methanol quenching->evaporation extraction 7. Extract with Ethyl Acetate evaporation->extraction drying 8. Dry over Na2SO4 extraction->drying purification 9. Purify by Column Chromatography drying->purification end End: this compound purification->end

Caption: Workflow for the synthesis of this compound.

troubleshooting_logic Troubleshooting Low Yield start Low Yield Observed check_conversion Check TLC/LC-MS for Starting Material start->check_conversion incomplete_reaction Incomplete Reaction check_conversion->incomplete_reaction High SM side_products Side Products Observed check_conversion->side_products Multiple Spots purification_issue Difficulty in Purification check_conversion->purification_issue Streaking/Overlapping Spots solution1 Increase reaction time/temperature Add more reducing agent incomplete_reaction->solution1 solution2 Use milder reducing agent Protect N-H group side_products->solution2 solution3 Optimize chromatography conditions Attempt recrystallization purification_issue->solution3

Caption: Troubleshooting logic for low yield in the synthesis.

Overcoming challenges in 7-azaindole synthesis due to the pyridine ring

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 7-Azaindole Synthesis. This resource is tailored for researchers, scientists, and professionals in drug development. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address the unique challenges presented by the pyridine ring in 7-azaindole synthesis.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of 7-azaindoles.

Q: Why is my Fischer indole synthesis of a 7-azaindole derivative failing or giving very low yields?

A: The electron-deficient nature of the pyridine ring is a primary reason for low yields in many classical indole synthesis reactions.[1] This electron deficiency can hinder key steps, such as the[2][2]-sigmatropic rearrangement in the Fischer indole synthesis.[3] Consequently, these reactions may require harsh conditions, which can lead to side reactions and decomposition, further reducing the yield.[1]

Troubleshooting Workflow for Low Yield in Fischer Indole Synthesis of 7-Azaindole:

Troubleshooting workflow for low-yield Fischer indole synthesis.

Q: My palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Sonogashira) is sluggish or fails when using a 7-azaindole substrate. What is the likely cause and how can I fix it?

A: The nitrogen atom of the pyridine ring in the 7-azaindole scaffold can act as a ligand and coordinate to the palladium catalyst. This coordination can lead to catalyst inhibition or deactivation, often referred to as "catalyst poisoning," which significantly reduces the reaction efficiency.

To overcome this, consider the following strategies:

  • N-Protection: Protecting the pyrrole nitrogen with a suitable protecting group (e.g., Boc, SEM) can mitigate catalyst poisoning.

  • Ligand Choice: Employing bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands can enhance catalyst stability and activity.[4]

  • Catalyst Precursor: Using pre-formed palladium catalysts or palladacycles can sometimes give better results than generating the active catalyst in situ.[4]

  • Base Selection: The choice of base is crucial. Weaker bases are sometimes preferable to avoid undesired side reactions.

Illustrative Diagram of Catalyst Poisoning:

Catalyst_Poisoning cluster_active Active Catalytic Cycle cluster_inactive Catalyst Poisoning A Pd(0) Catalyst B Oxidative Addition A->B F Inactive Pd-Azaindole Complex A->F Coordination C Transmetalation B->C D Reductive Elimination C->D D->A E 7-Azaindole E->F

The pyridine nitrogen of 7-azaindole can sequester the active Pd(0) catalyst.

Q: I am observing a mixture of regioisomers when attempting to functionalize the 7-azaindole core. How can I improve regioselectivity?

A: Achieving regioselectivity in the functionalization of 7-azaindoles can be challenging due to the influence of the pyridine nitrogen on the electron density of the bicyclic system. The preferred site of reaction can be influenced by the reaction type (electrophilic substitution, metalation, etc.) and the directing effects of existing substituents.

Strategies for Controlling Regioselectivity:

  • Directing Groups: The introduction of a directing group at a specific position can guide the functionalization to a desired location.

  • Protecting Groups: The choice of protecting group on the pyrrole nitrogen can influence the regioselectivity of subsequent reactions.

  • Reaction Conditions: Optimization of reaction parameters such as solvent, temperature, and catalyst/reagent can significantly impact the regiochemical outcome. For instance, in some Pd-catalyzed alkenylations of indoles, switching the solvent can shift the selectivity.[5]

  • Metalation Strategy: Directed ortho-metalation (DoM) using a suitable directing group can provide excellent regiocontrol.

Frequently Asked Questions (FAQs)

Q: What are the main challenges in synthesizing 7-azaindoles compared to indoles?

A: The primary challenge stems from the presence of the electron-deficient pyridine ring.[1][3] This leads to:

  • Reduced Nucleophilicity: The pyrrole ring is less nucleophilic than in indole, making some electrophilic substitution reactions more difficult.

  • Catalyst Inhibition: The pyridine nitrogen can poison transition metal catalysts used in modern cross-coupling reactions.

  • Harsh Reaction Conditions: Many classical indole syntheses require forcing conditions that can lead to decomposition and low yields when applied to 7-azaindoles.[1]

Q: Which protecting group is best for the pyrrole nitrogen of 7-azaindole during cross-coupling reactions?

A: The choice of protecting group is highly dependent on the specific reaction conditions and the desired final product. However, some commonly used and effective protecting groups include:

  • Boc (tert-butoxycarbonyl): Generally stable and can be removed under acidic conditions.

  • SEM (2-(trimethylsilyl)ethoxymethyl): Offers robust protection and can be removed with fluoride sources.

  • PMB (p-methoxybenzyl): Can be removed under oxidative conditions.

The optimal protecting group should be chosen based on its compatibility with the subsequent reaction steps and the ease of its removal.

Quantitative Data Summary

Table 1: Comparison of Catalyst Systems for Suzuki-Miyaura Coupling of 3-iodo-6-chloro-7-azaindole with Phenylboronic Acid.

Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Yield (%)
Pd₂(dba)₃ (5)SPhos (5)Cs₂CO₃ (2)Toluene/Ethanol (1:1)6085
Pd(OAc)₂ (3)SPhos (7.5)K₃PO₄ (2)MeCN/H₂O (3:2)RefluxNot specified

Data adapted from multiple sources for illustrative comparison.[6]

Table 2: Optimization of Sonogashira Coupling of 2-Amino-3-bromopyridine with a Terminal Alkyne.

Pd Catalyst (mol%)Ligand (mol%)Additive (mol%)BaseSolventTemp (°C)Yield (%)
Pd(CF₃COO)₂ (2.5)PPh₃ (5)CuI (5)Et₃NDMF100up to 96
Pd(PPh₃)₂Cl₂ (5)-CuI (2.5)DiisopropylamineTHFRT89

Data compiled from various reported procedures.[7][8]

Experimental Protocols

Protocol 1: Fischer Synthesis of 5-chloro-7-azaindoles

This protocol is adapted from a method utilizing polyphosphoric acid (PPA) as a catalyst.[9][10]

  • A mixture of the appropriate (4-chloro-2-pyridyl)hydrazine and the corresponding ketone or aldehyde is prepared.

  • This mixture is added portion-wise to polyphosphoric acid at a controlled temperature (e.g., 80-100 °C).

  • The reaction mixture is heated with stirring for a specified time until the reaction is complete (monitored by TLC).

  • The mixture is then cooled and poured onto ice-water.

  • The resulting mixture is neutralized with a base (e.g., NaOH or NH₄OH) to precipitate the crude product.

  • The crude product is collected by filtration, washed with water, and purified by recrystallization or column chromatography.

Protocol 2: Sonogashira Coupling of 2-Amino-3-bromopyridine

This is a general procedure for the palladium-catalyzed coupling of 2-amino-3-bromopyridines with terminal alkynes.[8]

  • To a reaction flask under an inert atmosphere (e.g., nitrogen), add the palladium catalyst (e.g., Pd(CF₃COO)₂, 2.5 mol%), the ligand (e.g., PPh₃, 5 mol%), and the copper co-catalyst (e.g., CuI, 5 mol%).

  • Add the solvent (e.g., DMF) and stir for a few minutes.

  • Add the 2-amino-3-bromopyridine substrate, the terminal alkyne, and the base (e.g., Et₃N).

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) and monitor the progress by TLC.

  • Upon completion, cool the reaction mixture, dilute with a suitable solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Signaling Pathway Visualization

7-Azaindole derivatives are potent inhibitors of various protein kinases and are used in cancer therapy. The diagram below illustrates a simplified signaling pathway where a 7-azaindole-based inhibitor blocks the activity of a kinase, thereby inhibiting downstream signaling that leads to cell proliferation.[2][11][12][13]

Kinase_Inhibition cluster_pathway Kinase Signaling Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor Kinase Protein Kinase (e.g., B-RAF) Receptor->Kinase Downstream Downstream Signaling (e.g., MEK, ERK) Kinase->Downstream Proliferation Cell Proliferation Downstream->Proliferation Inhibitor 7-Azaindole Inhibitor (e.g., Vemurafenib) Inhibitor->Kinase Inhibition

Simplified pathway of a 7-azaindole-based kinase inhibitor.

References

Optimizing reaction conditions for 4-substituted-7-azaindole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-substituted-7-azaindoles.

Frequently Asked Questions (FAQs)

Q1: What are the most common strategies for introducing substituents at the C4-position of 7-azaindole?

A1: The primary strategies for functionalizing the C4-position of the 7-azaindole core involve:

  • Palladium-Catalyzed Cross-Coupling Reactions: Techniques like Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination are widely used to form carbon-carbon and carbon-nitrogen bonds at the C4-position, typically starting from a 4-halo-7-azaindole intermediate.[1][2][3]

  • Direct C-H Activation/Functionalization: This modern approach allows for the direct introduction of functional groups at the C4-position without the need for pre-functionalization (e.g., halogenation), offering a more atom-economical route.[4][5]

  • Nucleophilic Aromatic Substitution (SNAr): Starting with an activated 7-azaindole, such as a 4-chloro or 4-fluoro derivative, nucleophiles can displace the leaving group at the C4-position. Microwave heating can often accelerate these reactions.[1][6]

  • Synthesis from Substituted Pyridines: Building the azaindole ring system from an already substituted pyridine precursor is another common approach. This can involve reactions like the Bartoli indole synthesis or palladium-catalyzed annulation.[7][8]

Q2: I am observing low yields in my Suzuki-Miyaura coupling reaction to introduce an aryl group at the C4-position. What are the potential causes and solutions?

A2: Low yields in Suzuki-Miyaura couplings for 4-substituted-7-azaindoles can stem from several factors. Key areas to investigate include the catalyst system, reaction conditions, and substrate quality. A systematic approach to troubleshooting is often the most effective.

Troubleshooting Workflow for Low-Yield Suzuki-Miyaura Coupling

G Start Low Yield in C4-Suzuki Coupling Catalyst Evaluate Catalyst System (Pd source, ligand) Start->Catalyst Conditions Optimize Reaction Conditions (Base, Solvent, Temperature) Start->Conditions Substrate Check Substrate Quality (Purity of halo-azaindole and boronic acid/ester) Start->Substrate OptimizeLigand Screen Ligands (e.g., SPhos, XPhos, PPh3) Catalyst->OptimizeLigand OptimizeBase Screen Bases (e.g., K2CO3, K3PO4, Cs2CO3) Conditions->OptimizeBase OptimizeSolvent Screen Solvents (e.g., Dioxane/H2O, Toluene, DMF) Conditions->OptimizeSolvent OptimizeTemp Vary Temperature Conditions->OptimizeTemp Dehalogenation Side Reaction: Protodeborylation/ Dehalogenation? Substrate->Dehalogenation Dehalogenation->OptimizeBase Yes Dehalogenation->OptimizeLigand Yes End Improved Yield OptimizeBase->End OptimizeSolvent->End OptimizeTemp->End OptimizeLigand->End

A troubleshooting workflow for low-yield C4-Suzuki coupling reactions.

Q3: What are common side reactions observed during the synthesis of 4-substituted-7-azaindoles and how can they be minimized?

A3: Common side reactions include:

  • Dehalogenation: In cross-coupling reactions, the starting 4-halo-azaindole can be reduced, leading to the formation of the unsubstituted 7-azaindole. This can often be minimized by carefully selecting the palladium catalyst, ligand, and base.[9]

  • Dimerization: Homocoupling of the boronic acid or organometallic reagent can occur, especially at higher temperatures or with certain catalyst systems.

  • Protodeborylation: The boronic acid starting material can be converted to the corresponding arene, reducing the amount available for cross-coupling. This is often promoted by aqueous basic conditions.

  • Formation of Isomers: Depending on the synthetic route, regioisomers may be formed. For instance, in some cyclization reactions, controlling the regioselectivity is crucial.[10] Careful control of reaction temperature and the choice of directing groups can help improve selectivity.[4]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or no conversion in Pd-catalyzed cross-coupling (Suzuki, Sonogashira, Buchwald-Hartwig) Inactive catalystUse a pre-catalyst or ensure the active Pd(0) species is generated in situ. Consider a different palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃).
Inappropriate ligandThe choice of phosphine ligand is critical. For challenging couplings, consider bulky, electron-rich ligands like XPhos or SPhos.[11]
Incorrect base or solventThe base and solvent system must be optimized. For Suzuki couplings, common systems include K₂CO₃ or K₃PO₄ in dioxane/water. For Buchwald-Hartwig aminations, a strong, non-nucleophilic base like NaOtBu or LHMDS is often required.[12]
Low reaction temperatureSome cross-coupling reactions require elevated temperatures to proceed efficiently. Consider increasing the temperature, potentially using microwave irradiation to shorten reaction times.[13]
Formation of significant amounts of dehalogenated byproduct Reductive dehalogenation pathway is favoredUse a less reactive catalyst system. Lowering the reaction temperature or changing the base may also help. Some studies suggest that specific ligands can suppress this side reaction.[9]
Poor regioselectivity in C-H functionalization Multiple C-H bonds are activatedThe use of a directing group on the 7-azaindole nitrogen can enhance regioselectivity.[4] Reaction conditions, including the choice of metal catalyst (e.g., Pd, Rh, Ru), can also influence the site of functionalization.[5][14]
Difficulty in removing the N-protecting group (e.g., tosyl, SEM) Harsh deprotection conditions lead to decomposition of the desired productScreen a variety of deprotection conditions. For a tosyl group, basic hydrolysis (e.g., NaOH in dioxane/water) under microwave irradiation can be effective.[15] For SEM groups, fluoride sources (e.g., TBAF) or acidic conditions can be employed, but side reactions are possible.[3]
Incomplete reaction in nucleophilic aromatic substitution (SNAr) Poor leaving group or insufficient nucleophile reactivityUsing a 4-fluoro-7-azaindole is generally more effective than a 4-chloro derivative due to the better leaving group ability of fluoride in SNAr reactions.[1] Increasing the temperature (microwave heating is often beneficial) and using an excess of the nucleophile can also drive the reaction to completion.

Quantitative Data Summary

Table 1: Comparison of Reaction Conditions for Suzuki-Miyaura Coupling at C4-Position

Starting Material Boronic Acid/Ester Catalyst System Base Solvent Temp (°C) Yield (%) Reference
4-chloro-1-tosyl-7-azaindoleArylboronic acidPd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O10050-85[9]
4-chloro-7-azaindoleArylboronic acidPdCl₂(dppf)·CH₂Cl₂K₂CO₃Dioxane/H₂O85-12024-85[15]
4-bromo-1-tosyl-7-azaindole1-Methyl-4-pyrazoleboronic acid pinacol esterPdCl₂(dppf)·CH₂Cl₂K₂CO₃Dioxane/H₂O8593[15]

Table 2: Optimization of Buchwald-Hartwig Amination at C4-Position

Starting Material Amine Catalyst System Base Solvent Temp (°C) Yield (%) Reference
4-bromo-1-(SEM)-7-azaindoleVarious aminesPd₂(dba)₃ / XantphosCs₂CO₃Dioxane10060-95[1]
4-chloro-1-(SEM)-7-azaindoleSecondary aminePd₂(dba)₃ / BINAPNaOtBuToluene80~70[3]
4-chloro-7-azaindoleAnilinesPd(OAc)₂ / XantphosCs₂CO₃Dioxane10075-92[1]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of 4-Chloro-7-azaindole

  • To a microwave vial, add 4-chloro-7-azaindole (1.0 equiv), the desired arylboronic acid or pinacol ester (1.2-1.5 equiv), and potassium carbonate (2.0-3.0 equiv).

  • Add the palladium catalyst, such as PdCl₂(dppf)·CH₂Cl₂ (0.05-0.10 equiv).

  • Add a degassed solvent mixture, typically 3:1 dioxane:water.

  • Seal the vial and heat in a microwave reactor to 120 °C for 30-60 minutes, monitoring the reaction by TLC or LC-MS.[15]

  • Upon completion, cool the reaction mixture, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Experimental Workflow for Suzuki-Miyaura Coupling

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup and Purification A Combine Reactants: 4-chloro-7-azaindole Arylboronic acid K2CO3 B Add Catalyst: PdCl2(dppf)·CH2Cl2 A->B C Add Degassed Solvent: Dioxane/Water B->C D Seal Vial and Heat (Microwave, 120 °C) C->D E Monitor Progress (TLC/LC-MS) D->E F Cool and Dilute (Ethyl Acetate) E->F G Aqueous Wash (Water, Brine) F->G H Dry, Filter, Concentrate G->H I Purify by Chromatography H->I J Final Product: 4-Aryl-7-azaindole I->J

A step-by-step workflow for the Suzuki-Miyaura coupling reaction.

Protocol 2: General Procedure for Buchwald-Hartwig Amination of N-Protected 4-Bromo-7-azaindole

  • In an oven-dried flask under an inert atmosphere (e.g., argon or nitrogen), combine the N-protected 4-bromo-7-azaindole (1.0 equiv), the desired amine (1.2 equiv), and a strong base such as cesium carbonate (1.4 equiv) or sodium tert-butoxide (1.4 equiv).

  • Add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.02-0.05 equiv) and the appropriate phosphine ligand (e.g., Xantphos, 0.04-0.10 equiv).[1]

  • Add anhydrous, degassed dioxane or toluene as the solvent.

  • Heat the reaction mixture to 80-110 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Cool the reaction to room temperature, dilute with an appropriate solvent like ethyl acetate, and filter through a pad of celite to remove inorganic salts and the catalyst.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Filter and concentrate the solution, then purify the residue by flash column chromatography to yield the 4-amino-7-azaindole derivative.

References

Technical Support Center: Purification of 4-Hydroxymethyl-7-azaindole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of 4-Hydroxymethyl-7-azaindole.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound?

A1: The most common and effective methods for the purification of this compound are column chromatography and recrystallization. Column chromatography is versatile for separating the target compound from a variety of impurities, while recrystallization is an excellent final step for achieving high purity if a suitable solvent system can be identified.

Q2: What are the typical impurities I might encounter in my crude this compound?

A2: Common impurities can include:

  • Starting materials: Unreacted precursors from the synthesis.

  • Positional isomers: Formation of other azaindole isomers might be possible depending on the synthetic route.[1]

  • Side-reaction products: Products from incomplete cyclization or other side reactions.[1]

  • Residual solvents: Solvents used in the synthesis and work-up.

  • Degradation products: this compound may be sensitive to certain conditions, leading to degradation.

Q3: Why am I observing peak tailing or streaking during column chromatography of this compound?

A3: The basic nature of the nitrogen atom in the pyridine ring of the azaindole nucleus can interact with the slightly acidic silica gel stationary phase, leading to peak tailing.[2] To mitigate this, you can deactivate the silica gel by treating it with a small amount of a tertiary amine like triethylamine in the eluent system.

Q4: How can I monitor the purification process effectively?

A4: Thin-Layer Chromatography (TLC) is a quick and effective way to monitor the separation during column chromatography. Using a suitable mobile phase, you can track the elution of your target compound and identify fractions containing the pure product. High-Performance Liquid Chromatography (HPLC) can be used for more precise purity analysis of the final product.

Q5: My compound "oils out" during recrystallization instead of forming crystals. What should I do?

A5: "Oiling out" occurs when the solute separates as a liquid instead of a solid. This can happen if the cooling is too rapid or if the solvent is not ideal. Try the following troubleshooting steps:

  • Slow down the cooling rate.

  • Use a different solvent or a mixture of solvents (a "good" solvent and an "anti-solvent").

  • Ensure the starting material is sufficiently pure, as impurities can inhibit crystallization.

  • Scratch the inside of the flask with a glass rod to create nucleation sites.

  • Add a seed crystal of the pure compound if available.

Troubleshooting Guides

Column Chromatography Troubleshooting
Problem Possible Cause(s) Suggested Solution(s)
Poor Separation of Compounds - Inappropriate mobile phase polarity.- Column overloading.- Optimize the mobile phase using TLC. Test different solvent systems and gradients (e.g., Hexane/Ethyl Acetate, Dichloromethane/Methanol).- Reduce the amount of crude material loaded onto the column. A general rule is a 20:1 to 100:1 ratio of silica gel to crude sample by weight.[2]
Product Elutes Too Quickly - Mobile phase is too polar.- Decrease the polarity of the mobile phase (e.g., increase the proportion of hexane in a hexane/ethyl acetate system).
Product Does Not Elute - Mobile phase is not polar enough.- Increase the polarity of the mobile phase (e.g., increase the proportion of ethyl acetate or add a small amount of methanol).
Streaking or Tailing of the Product Band - Interaction of the basic azaindole with acidic silica gel.[2]- Add a small amount of triethylamine (0.1-1%) to the mobile phase to deactivate the silica gel.
Low Recovery of the Product - Product is irreversibly adsorbed onto the silica gel.- Product is unstable on silica gel.- Use a less acidic stationary phase like deactivated silica or alumina.- Minimize the time the compound spends on the column by using a faster flow rate or a steeper gradient.
Recrystallization Troubleshooting
Problem Possible Cause(s) Suggested Solution(s)
Compound Does Not Dissolve - Solvent is not a "good" solvent at elevated temperatures.- Try a different solvent or a solvent mixture.
No Crystal Formation Upon Cooling - Solution is not supersaturated.- Nucleation is inhibited.- Evaporate some of the solvent to increase the concentration.- Cool the solution to a lower temperature (e.g., in an ice bath or freezer).- Scratch the inner surface of the flask or add a seed crystal.
Formation of an Oil ("Oiling Out") - Cooling is too rapid.- Solvent polarity is too high.- Allow the solution to cool slowly to room temperature before further cooling.- Try a less polar solvent or a solvent mixture.
Low Yield of Crystals - Compound has significant solubility in the cold solvent.- Insufficient concentration of the compound.- Cool the solution for a longer period or to a lower temperature.- Reduce the amount of solvent used for dissolution.
Poor Crystal Quality (e.g., powder, amorphous solid) - Rapid precipitation.- Presence of impurities.- Slow down the crystallization process (slower cooling).- Perform a pre-purification step (e.g., column chromatography) to remove impurities.

Data Presentation

Table 1: Comparison of Column Chromatography Conditions for Azaindole Derivatives

Disclaimer: The following data is based on the purification of related azaindole derivatives and should be used as a starting point for the optimization of this compound purification.

Compound Stationary Phase Mobile Phase (Eluent) Elution Type Reported Yield (%) Reference
7-Azaindole DerivativesSilica gel (230-400 mesh)Hexane/Ethyl AcetateGradient85-91[2]
1-Acetyl-7-azaindoleSilica gelHexane/Ethyl AcetateGradientNot specified[2]
1′-(7-azaindolyl)-3′,5′-di-O-(p-toluoyl)-2′-deoxy-D-ribosideSilica gelEthyl acetate/hexanes (50:50)Isocratic66[3]
1′-(7-azaindolyl)-5′-O-(4,4′-dimethoxytrityl)-2′-deoxy-D-ribosideSilica gelEthyl acetate/hexanes (70:30)Isocratic75[3]

Experimental Protocols

Protocol 1: Normal-Phase Flash Chromatography of this compound
  • Sample Preparation: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or a small amount of the mobile phase with a higher polarity).

  • Column Packing: Select an appropriately sized flash column and pack it with silica gel (230-400 mesh) using a wet or dry packing method.

  • Equilibration: Equilibrate the column with the initial, low-polarity mobile phase (e.g., 100% Hexane or a high hexane/ethyl acetate ratio).

  • Sample Loading: Carefully load the dissolved sample onto the top of the silica gel bed.

  • Elution: Begin elution with the mobile phase. A gradient elution is often most effective. Start with a low polarity mobile phase (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increase the polarity (e.g., to 50:50 Hexane:Ethyl Acetate or by adding methanol to dichloromethane).

  • Fraction Collection: Collect fractions and monitor the elution using TLC.

  • Analysis and Pooling: Analyze the collected fractions by TLC to identify those containing the pure product. Pool the pure fractions.

  • Solvent Removal: Evaporate the solvent from the pooled fractions under reduced pressure to obtain the purified this compound.

Protocol 2: Recrystallization of this compound
  • Solvent Selection: Experiment with different solvents to find a suitable one where this compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point (e.g., ethyl acetate, isopropanol, or mixtures with hexanes).

  • Dissolution: In a flask, dissolve the crude or partially purified this compound in a minimal amount of the hot crystallization solvent.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Cooling: Allow the solution to cool slowly to room temperature. This slow cooling is crucial for the formation of well-defined crystals. Subsequently, the flask can be placed in an ice bath to maximize crystal yield.

  • Crystal Collection: Collect the crystals by vacuum filtration.

  • Washing: Wash the collected crystals with a small amount of the cold crystallization solvent to remove any remaining impurities.

  • Drying: Dry the crystals under vacuum to remove residual solvent.

Mandatory Visualization

Experimental_Workflow_Purification cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Start Crude this compound Col_Chrom Column Chromatography Start->Col_Chrom Recrystal Recrystallization Col_Chrom->Recrystal Further Purification TLC TLC Analysis of Fractions Col_Chrom->TLC Purity_Check Purity Check (HPLC, NMR) Col_Chrom->Purity_Check If Sufficiently Pure Recrystal->Purity_Check TLC->Col_Chrom Pool Pure Fractions Final_Product Pure this compound Purity_Check->Final_Product

Caption: Workflow for the purification of this compound.

Troubleshooting_Decision_Tree cluster_cc Column Chromatography cluster_recrystal Recrystallization Start Purification Issue Encountered Issue_Type Column Chromatography or Recrystallization? Start->Issue_Type CC_Problem What is the issue? Issue_Type->CC_Problem Column Chromatography Recrystal_Problem What is the issue? Issue_Type->Recrystal_Problem Recrystallization Poor_Sep Poor Separation CC_Problem->Poor_Sep Poor Resolution Tailing Peak Tailing CC_Problem->Tailing Streaking/Tailing No_Elution No Elution CC_Problem->No_Elution Product Stuck Poor_Sep_Sol Optimize Mobile Phase Reduce Loading Poor_Sep->Poor_Sep_Sol Tailing_Sol Add Triethylamine to Eluent Tailing->Tailing_Sol No_Elution_Sol Increase Mobile Phase Polarity No_Elution->No_Elution_Sol Oiling_Out Oiling Out Recrystal_Problem->Oiling_Out Liquid Formation No_Crystals No Crystals Form Recrystal_Problem->No_Crystals Solution Remains Clear Oiling_Out_Sol Slow Cooling Rate Change Solvent Oiling_Out->Oiling_Out_Sol No_Crystals_Sol Concentrate Solution Scratch Flask/Seed No_Crystals->No_Crystals_Sol

References

Identifying and minimizing byproducts in 7-azaindole reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and minimize byproducts in reactions involving 7-azaindole and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of byproducts encountered in 7-azaindole synthesis and functionalization?

A1: Common byproducts in 7-azaindole reactions include dimers of starting materials (especially in Chichibabin-type cyclizations), regioisomers during functionalization (e.g., electrophilic substitution or metalation), N-oxidation products, and over-alkylation or arylation products. In some cases, reduced derivatives like 7-azaindolines can also be formed as major byproducts depending on the reaction conditions.[1][2]

Q2: My Chichibabin cyclization to synthesize a 7-azaindole is giving a low yield and a significant amount of a dimeric byproduct. What is causing this and how can I fix it?

A2: This is a common issue arising from the dimerization of the picoline starting material. The lithiated intermediate of the picoline can react with another molecule of the starting picoline, leading to a dimeric byproduct. To minimize this, you can try adjusting the stoichiometry of the base (e.g., using an excess of LDA) and controlling the reaction temperature carefully.[1] Inverse addition, where the picoline is added to the LDA solution, can also sometimes mitigate this side reaction.

Q3: I am trying to functionalize the 7-azaindole ring, but I am getting a mixture of regioisomers. How can I improve the selectivity?

A3: Achieving high regioselectivity is a key challenge. The outcome of functionalization reactions is highly dependent on the reaction type and conditions. For electrophilic substitutions, the position of substitution is governed by the electronic properties of the 7-azaindole ring. For metalation-based functionalization, the choice of directing group and base is crucial. Protecting the N1-position with a suitable group can direct metalation to specific positions on the pyridine or pyrrole ring.

Q4: I have observed the formation of a byproduct with a mass corresponding to my product +16 amu. What is this and how can I avoid it?

A4: This is likely an N-oxide byproduct, formed by the oxidation of the pyridine nitrogen of the 7-azaindole ring. This can occur if your reaction is exposed to oxidizing agents or even air under certain conditions. To avoid this, ensure your reaction is performed under an inert atmosphere (e.g., nitrogen or argon) and that all reagents and solvents are free of oxidizing impurities. If N-oxidation is a persistent issue, you may need to consider a deoxygenation step in your workup procedure.

Q5: During a substitution reaction on a halogenated 7-azaindole, I am observing a significant amount of the de-halogenated starting material. What could be the cause?

A5: This is likely due to a reduction of the carbon-halogen bond. This can be promoted by certain catalysts, reagents, or reaction conditions. For example, in some palladium-catalyzed amination reactions, the use of certain ligands and bases can lead to the undesired reduction of the aryl halide. To mitigate this, screening different catalyst/ligand systems and optimizing the reaction conditions (temperature, solvent, and base) is recommended.

Troubleshooting Guides

Issue 1: Low Yield and Dimer Formation in Chichibabin 7-Azaindole Synthesis
Symptom Possible Cause Suggested Solution
Low yield of desired 7-azaindole.Dimerization of the lithiated picoline starting material.- Increase the equivalents of LDA to favor the desired reaction pathway.[1] - Control the reaction temperature stringently, as higher temperatures can promote dimerization. - Consider inverse addition: add the picoline solution slowly to the LDA solution.
Complex mixture of byproducts observed by TLC or LC-MS.Multiple side reactions occurring.- Ensure all reagents are pure and solvents are anhydrous. - Optimize the reaction time; prolonged reaction times can lead to decomposition or further side reactions.
Issue 2: Poor Regioselectivity in Electrophilic Substitution
Symptom Possible Cause Suggested Solution
Formation of multiple isomers.Similar reactivity of different positions on the 7-azaindole ring.- Modify the electronic properties of the substrate by introducing or changing substituents. - Use a milder electrophile or different reaction conditions (solvent, temperature) to enhance selectivity. - Consider a protecting group strategy to block more reactive positions.
Issue 3: Formation of 7-Azaindoline Byproduct
Symptom Possible Cause Suggested Solution
Significant amount of the reduced 7-azaindoline is formed instead of the desired 7-azaindole.The choice of base is promoting the formation of the azaindoline.- In reactions involving alkali-metal amide bases, the counter-ion plays a crucial role. For the synthesis of 7-azaindoles from 2-fluoro-3-methylpyridine and aldehydes, using KN(SiMe3)2 favors the 7-azaindole, while LiN(SiMe3)2 leads to the 7-azaindoline.[2]

Quantitative Data Summary

Table 1: Effect of Base on the Selective Synthesis of 2-Phenyl-7-azaindole vs. 2-Phenyl-7-azaindoline [2]

EntryBaseProductYield (%)
1KN(SiMe3)22-Phenyl-7-azaindole56
2KN(SiMe3)22-Phenyl-7-azaindoline18
3LiN(SiMe3)22-Phenyl-7-azaindole0
4LiN(SiMe3)22-Phenyl-7-azaindoline56

Reaction Conditions: 2-fluoro-3-picoline (1 equiv.), benzaldehyde (1 equiv.), base (3 equiv.) in iPr2O at 110 °C for 12 h.

Experimental Protocols

Protocol 1: Minimizing Dimer Byproduct in a Chichibabin-type Synthesis of 2-Phenyl-7-azaindole[1]

Objective: To synthesize 2-phenyl-7-azaindole from 2-fluoro-3-picoline and benzonitrile while minimizing the formation of picoline-derived dimers.

Materials:

  • 2-Fluoro-3-picoline

  • Benzonitrile

  • Lithium diisopropylamide (LDA) (2.1 equivalents)

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium

  • Diisopropylamine

Procedure:

  • Prepare a solution of LDA (2.1 equivalents) in anhydrous THF by adding n-butyllithium to diisopropylamine at -78 °C and then warming to 0 °C for 30 minutes.

  • Cool the LDA solution to -40 °C.

  • Slowly add 2-fluoro-3-picoline (1.0 equivalent) to the LDA solution while maintaining the temperature at -40 °C.

  • Stir the mixture at -40 °C for 1 hour.

  • Add benzonitrile (1.2 equivalents) to the reaction mixture.

  • Continue stirring at -40 °C for an additional 2 hours.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Selective Synthesis of 2-Aryl-7-azaindole over 7-Azaindoline[2]

Objective: To selectively synthesize a 2-aryl-7-azaindole by controlling the choice of the alkali-metal amide base.

Materials:

  • 2-Fluoro-3-picoline

  • Substituted arylaldehyde

  • Potassium bis(trimethylsilyl)amide (KN(SiMe3)2)

  • Anhydrous diisopropyl ether (iPr2O)

Procedure:

  • To a flame-dried reaction vessel under an inert atmosphere, add 2-fluoro-3-picoline (1.0 equivalent) and the arylaldehyde (1.0 equivalent) in anhydrous iPr2O.

  • Add KN(SiMe3)2 (3.0 equivalents) to the solution.

  • Heat the reaction mixture to 110 °C and stir for 12 hours.

  • After completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an appropriate organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by flash column chromatography.

Visualizations

Byproduct_Formation_Chichibabin 2-Fluoro-3-picoline 2-Fluoro-3-picoline Lithiated Picoline Lithiated Picoline 2-Fluoro-3-picoline->Lithiated Picoline + LDA LDA LDA Desired 7-Azaindole Desired 7-Azaindole Lithiated Picoline->Desired 7-Azaindole + Benzonitrile Picoline Dimer Byproduct Picoline Dimer Byproduct Lithiated Picoline->Picoline Dimer Byproduct + 2-Fluoro-3-picoline Benzonitrile Benzonitrile

Caption: Byproduct formation pathway in Chichibabin synthesis.

Selective_Synthesis cluster_start Starting Materials 2-Fluoro-3-picoline 2-Fluoro-3-picoline KN(SiMe3)2 KN(SiMe3)2 2-Fluoro-3-picoline->KN(SiMe3)2 LiN(SiMe3)2 LiN(SiMe3)2 2-Fluoro-3-picoline->LiN(SiMe3)2 Arylaldehyde Arylaldehyde Arylaldehyde->KN(SiMe3)2 Arylaldehyde->LiN(SiMe3)2 7-Azaindole 7-Azaindole KN(SiMe3)2->7-Azaindole Favored Product 7-Azaindoline 7-Azaindoline LiN(SiMe3)2->7-Azaindoline Major Byproduct/ Alternative Product

Caption: Influence of base on product selectivity.

Experimental_Workflow_Purification Crude Reaction Mixture Crude Reaction Mixture Aqueous Workup Aqueous Workup Crude Reaction Mixture->Aqueous Workup Quench & Extract Column Chromatography Column Chromatography Aqueous Workup->Column Chromatography Silica Gel Fraction Analysis (TLC/LC-MS) Fraction Analysis (TLC/LC-MS) Column Chromatography->Fraction Analysis (TLC/LC-MS) Pure 7-Azaindole Derivative Pure 7-Azaindole Derivative Fraction Analysis (TLC/LC-MS)->Pure 7-Azaindole Derivative Isolated Byproducts Isolated Byproducts Fraction Analysis (TLC/LC-MS)->Isolated Byproducts

Caption: General purification workflow for 7-azaindole reactions.

References

Stability and storage conditions for 4-Hydroxymethyl-7-azaindole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of 4-Hydroxymethyl-7-azaindole (CAS: 936549-95-0). The following sections offer troubleshooting advice and frequently asked questions to ensure the integrity of the compound throughout experimental workflows.

Stability and Storage Conditions Summary

ParameterRecommendationNotes
Storage Temperature Room Temperature (15-25 °C)[1]Avoid excessive heat.[2] For long-term storage, consider refrigeration (2-8 °C).
Atmosphere Store under an inert atmosphere (e.g., Argon, Nitrogen).Azaindole derivatives can be sensitive to air and moisture.[3]
Light Exposure Store in a dark place. Protect from direct sunlight.[2][3][4]Light can promote degradation of heterocyclic compounds.
Container Keep in the original, tightly sealed container.[2][3]This minimizes exposure to air and moisture.
Physical Form Solid[5]The compound is typically supplied as a solid.

Troubleshooting Guide & FAQs

This section addresses common questions and potential issues that users may encounter during the handling and use of this compound.

Q1: My this compound powder has changed color (e.g., turned yellow or brown). Is it still usable?

A change in color often indicates degradation or the presence of impurities. While slight discoloration may not always impact an experiment, it is a sign of potential instability.

  • Possible Cause: Oxidation or exposure to light and air. The hydroxymethyl group and the azaindole ring system can be susceptible to oxidation.

  • Recommendation:

    • Assess Purity: Before use, verify the purity of the discolored material using an appropriate analytical method, such as HPLC or LC-MS, to check for the presence of degradation products.

    • Small-Scale Test: If analytical verification is not possible, perform a small-scale pilot experiment to determine if the material still provides the expected outcome.

    • Future Prevention: Ensure the compound is stored under an inert atmosphere, protected from light, and the container is tightly sealed after each use.

Q2: I am observing poor solubility of the compound in my solvent system. How can I improve it?

While 7-azaindole itself is soluble in solvents like DCM, acetone, and ethyl acetate, solubility can be affected by purity and experimental conditions.[2] Some azaindole derivatives have been noted to have poor solubility.

  • Possible Causes:

    • Incorrect solvent choice.

    • The compound has degraded to a less soluble species.

    • Insufficient mixing or sonication.

  • Recommendations:

    • Solvent Selection: Test a range of solvents. For polar compounds like this, consider solvents such as DMSO, DMF, or methanol.

    • Gentle Heating: Gently warm the solution to aid dissolution. However, be cautious as heat can also accelerate degradation.

    • Sonication: Use an ultrasonic bath to help break up solid particles and enhance solubilization.

    • pH Adjustment: If dissolving in an aqueous buffer, the pH may influence solubility due to the basic nitrogen on the pyridine ring. Experiment with slight pH adjustments.

Q3: My experimental results are inconsistent. Could it be related to the stability of this compound in my assay buffer?

Yes, the stability of the compound in solution, especially in aqueous buffers, can be a critical factor.

  • Possible Cause: The compound may be degrading over the time course of your experiment. The hydroxymethyl group could be susceptible to oxidation, or the ring system may be unstable at the pH of your buffer.

  • Recommendations:

    • Prepare Fresh Solutions: Always prepare solutions of this compound immediately before use.

    • Conduct a Stability Study: If the experiment runs for an extended period, perform a simple stability test. Prepare a solution of the compound in your assay buffer and analyze it by HPLC or LC-MS at different time points (e.g., 0, 2, 4, 8, 24 hours) to monitor for degradation.

    • Control for Degradation: Include a time-zero control in your experiments to compare against later time points.

Experimental Protocols

Protocol 1: General Handling and Weighing

To minimize degradation during handling, follow these steps:

  • Allow the container of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

  • If possible, handle the compound in a glove box under an inert atmosphere. If a glove box is not available, work quickly in a well-ventilated fume hood.[2]

  • Use clean, dry spatulas and glassware.

  • Weigh the desired amount of the solid quickly and seal the container tightly immediately afterward.

  • Purge the headspace of the container with an inert gas (e.g., argon) before sealing for long-term storage.

Protocol 2: Assessing Purity by High-Performance Liquid Chromatography (HPLC)

This is a general method to assess the purity of your compound and can be adapted to your specific equipment.

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detector: UV, monitor at 254 nm and 280 nm.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: Linear gradient from 5% to 95% B

    • 15-18 min: Hold at 95% B

    • 18-20 min: Return to 5% B

    • 20-25 min: Re-equilibration at 5% B

  • Sample Preparation: Prepare a 1 mg/mL stock solution in methanol or acetonitrile. Dilute as necessary for injection.

  • Analysis: The appearance of new peaks or a decrease in the area of the main peak over time can indicate degradation.

Diagrams

Below are diagrams illustrating key workflows for troubleshooting and handling.

G cluster_storage Recommended Storage Workflow Receive Receive Compound Inspect Inspect for Discoloration Receive->Inspect Store Store at 15-25°C, Protected from Light & Air Inspect->Store Inert Purge with Inert Gas Store->Inert For Long-Term Storage Seal Seal Tightly Store->Seal For Short-Term Storage Inert->Seal

Caption: Recommended workflow for the proper storage of this compound.

Caption: Logical workflow for troubleshooting inconsistent experimental results.

References

Solubility characteristics of 4-Hydroxymethyl-7-azaindole in common solvents

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 4-Hydroxymethyl-7-azaindole

This technical support center provides essential information for researchers, scientists, and drug development professionals working with this compound. Below you will find frequently asked questions (FAQs), troubleshooting guides for common solubility issues, and detailed experimental protocols.

Solubility Data Summary
SolventThis compound4-Bromo-7-azaindole (Analogue)7-Azaindole (Parent Compound)
DMSO Soluble (qualitative)25 mg/mL (with ultrasonic)Soluble (qualitative)
Methanol Soluble (qualitative)Data not availableSoluble
Ethanol Soluble (qualitative)Data not availableSoluble
Acetonitrile Data not availableData not availableSoluble
Water Sparingly soluble (qualitative)Data not availableSoluble
Chloroform Data not availableData not availableData not available
Acetone Data not availableData not availableData not available

It is important to note that the introduction of a nitrogen atom into the indole ring to form an azaindole generally increases aqueous solubility.[1]

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is a heterocyclic organic compound. It belongs to the azaindole family, which are bioisosteres of indoles, meaning they have similar spatial and electronic properties. This makes them valuable in medicinal chemistry for the development of new therapeutic agents.[1]

Q2: What are the primary applications of this compound?

A2: Due to its structural similarity to biologically important molecules, this compound and other azaindole derivatives are frequently used as building blocks in the synthesis of kinase inhibitors and other potential drug candidates for a variety of diseases.[1]

Q3: What are the storage recommendations for this compound?

A3: For long-term stability, this compound should be stored in a cool, dry place, tightly sealed from moisture. For solutions in organic solvents, storage at -20°C or -80°C is recommended to prevent degradation.

Troubleshooting Guide: Solubility Issues

Q4: I am having trouble dissolving this compound. What should I do?

A4: If you are encountering solubility issues, consider the following steps:

  • Increase the temperature: Gently warming the solution can increase the rate of dissolution and the solubility limit.

  • Use sonication: Applying ultrasonic waves can help to break down solid aggregates and enhance dissolution.

  • Try a different solvent: If the compound is not dissolving in a non-polar solvent, try a more polar solvent, and vice-versa. Based on its structure, polar aprotic solvents like DMSO and DMF are good starting points.

  • Adjust the pH: For aqueous solutions, the solubility of compounds with acidic or basic functional groups can be significantly influenced by pH.

  • Prepare a stock solution: Dissolve the compound in a small amount of a good solvent (like DMSO) at a high concentration, and then dilute it with the aqueous buffer or media for your experiment. Be mindful of the final concentration of the organic solvent, as it may affect your experimental system.

Q5: My this compound precipitates out of my aqueous solution after dilution from a DMSO stock. How can I prevent this?

A5: This is a common issue when diluting a concentrated organic stock solution into an aqueous buffer. Here are some tips to avoid precipitation:

  • Decrease the final concentration: The compound may be exceeding its solubility limit in the final aqueous solution. Try preparing a more dilute solution.

  • Optimize the dilution method: Add the DMSO stock solution to the aqueous buffer dropwise while vortexing or stirring vigorously to ensure rapid mixing.

  • Include a co-solvent: In some cases, adding a small percentage of a water-miscible organic co-solvent to the final aqueous solution can improve solubility.

  • Check the pH of your buffer: The pH of the final solution can impact the ionization state and solubility of your compound. Ensure the pH is optimal for solubility.

Logical Workflow for Troubleshooting Solubility

G start Start: Compound does not dissolve solvent Is the solvent appropriate? start->solvent temp Increase Temperature solvent->temp Yes fail Still issues: Consider alternative formulation or compound analogue solvent->fail No sonicate Apply Sonication temp->sonicate temp->fail ph Adjust pH (for aqueous solutions) sonicate->ph sonicate->fail stock Prepare concentrated stock in a good solvent (e.g., DMSO) ph->stock ph->fail precipitate Compound precipitates upon dilution stock->precipitate success Success: Compound is dissolved stock->success dilution Optimize dilution technique (e.g., dropwise addition with vortexing) precipitate->dilution concentration Lower final concentration dilution->concentration cosolvent Add a co-solvent to the aqueous buffer concentration->cosolvent cosolvent->success cosolvent->fail

Caption: A flowchart for systematically troubleshooting common solubility problems.

Experimental Protocols

Protocol for Determining Thermodynamic Solubility

This protocol is adapted from established methods for determining the thermodynamic solubility of organic compounds.[2]

Materials:

  • This compound

  • Selected solvents (e.g., DMSO, water, ethanol, PBS buffer pH 7.4)

  • Vials with screw caps

  • Stir plate and stir bars or orbital shaker

  • Incubator or water bath for temperature control

  • Analytical balance

  • HPLC or UV-Vis spectrophotometer for concentration analysis

  • Syringe filters (0.22 µm)

Procedure:

  • Preparation of Calibration Standards:

    • Prepare a stock solution of this compound of a known concentration (e.g., 1 mg/mL) in a suitable organic solvent (e.g., acetonitrile or DMSO).

    • From this stock solution, prepare a series of calibration standards by serial dilution to cover the expected solubility range.

  • Equilibration:

    • Add an excess amount of solid this compound to a vial containing a known volume of the test solvent (e.g., 2 mg of compound in 2 mL of PBS).

    • Seal the vial and place it on a shaker or stir plate at a constant temperature (e.g., 37°C).

    • Allow the suspension to equilibrate for 24 hours to ensure that a saturated solution is formed.[2]

  • Sample Collection and Preparation:

    • After equilibration, carefully remove the vial and allow any undissolved solid to settle.

    • Withdraw an aliquot of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

    • Dilute the filtered sample with the mobile phase or a suitable solvent to bring the concentration within the range of the calibration curve.

  • Analysis:

    • Analyze the prepared sample and the calibration standards using a validated analytical method (e.g., HPLC-UV or UV-Vis spectroscopy).

    • Construct a calibration curve by plotting the analytical response (e.g., peak area) versus the concentration of the standards.

    • Determine the concentration of this compound in the diluted sample from the calibration curve.

  • Calculation:

    • Calculate the solubility of the compound in the test solvent by multiplying the determined concentration by the dilution factor. The result is typically expressed in µg/mL or mg/mL.

References

Impact of starting material choice on 4-azaindole synthesis yield

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed information on the impact of starting material selection on the yield of 4-azaindole synthesis. It includes troubleshooting advice, frequently asked questions, and detailed experimental protocols to address common issues encountered in the laboratory.

Frequently Asked Questions (FAQs)

Q1: Why are yields often low in traditional 4-azaindole synthesis?

A1: The primary reason for low yields in many classical indole synthesis reactions when applied to azaindole precursors is the electron-deficient nature of the pyridine ring.[1][2] This characteristic can impede key reaction steps, such as the sigmatropic rearrangement in the Fischer indole synthesis. Consequently, harsher reaction conditions are often required, which can lead to decomposition and the formation of side products, further reducing the overall yield.[1]

Q2: How does the choice of starting material directly impact the yield of the Bartoli indole synthesis for 4-azaindoles?

A2: The substituents on the nitropyridine starting material have a significant impact on the reaction yield. The presence of a halogen atom (e.g., chlorine) on the pyridine ring, particularly at the position alpha to the ring nitrogen, has been shown to dramatically increase product yield.[1][3] Similarly, larger substituents adjacent to the nitro group can also lead to higher yields.[1] This is because these groups can influence the electronics and sterics of the reaction intermediates, favoring the desired cyclization pathway.

Q3: Is the Fischer Indole Synthesis a viable high-yield method for 4-azaindole derivatives?

A3: Yes, the Fischer Indole Synthesis can be a very effective method for producing 4- and 6-azaindoles, provided the correct starting materials are used.[1] The key is to start with pyridylhydrazines that possess an electron-donating group.[1][4] This modification helps to overcome the electron-deficient nature of the pyridine ring, facilitating the acid-catalyzed cyclization and leading to good overall yields.[1]

Q4: What are some other common synthetic routes for 4-azaindole, and how do they compare?

A4: Besides the Bartoli and Fischer syntheses, several other methods are employed:

  • The Leimgruber-Batcho Reaction: This is a versatile and productive method for preparing various azaindoles.[1][3]

  • Palladium-Catalyzed Cross-Coupling Reactions: Modern methods like Sonogashira, Suzuki, and Heck reactions provide efficient routes starting from functionalized pyridines, often under mild conditions.[1][2][5]

  • Madelung-type Cyclization: This is another established, though sometimes harsh, method for the preparation of azaindoles.[1][3]

The choice of method often depends on the availability of starting materials and the desired substitution pattern on the final 4-azaindole product.[3]

Troubleshooting Guide

Q: My Bartoli reaction to synthesize a 4-azaindole derivative is resulting in a very low yield (<20%). How can I improve this?

A: Low yields in the Bartoli synthesis of azaindoles are a common challenge.[1] Here are several strategies to troubleshoot and optimize the reaction:

  • Modify the Starting Material: The most effective strategy is often to use a nitropyridine starting material that has a halogen (e.g., chlorine) at the position alpha to the ring nitrogen.[1] For instance, the reaction of 4-methyl-3-nitropyridine with vinylmagnesium bromide gives a yield of 18%, whereas using 2-chloro-4-methyl-3-nitropyridine can boost the yield to 50%.[3] The halogen can be removed in a subsequent step if necessary.[3]

  • Optimize Reaction Conditions:

    • Grignard Reagent: Ensure the quality of the vinylmagnesium bromide is high and that it is used in sufficient excess (typically 3 to 4 equivalents).[1][3]

    • Temperature Control: Maintain strict temperature control throughout the reaction. The process typically starts at a very low temperature (-78 °C) and is allowed to warm slowly to -20 °C.[1][3]

  • Consider a Two-Step Process: A procedure involving the Bartoli reaction followed by a separate raised-pressure hydrogenolysis step to remove an activating halogen group has been shown to significantly improve the overall yield compared to a direct synthesis.[3]

  • Monitor the Reaction: Use TLC or LCMS to carefully monitor the reaction's progress. This helps in determining the optimal reaction time and preventing the formation of degradation products.[1]

Data Presentation

Table 1: Impact of Starting Material on 4-Azaindole Yield via Bartoli Reaction

Starting MaterialReagentProductYield (%)
4-Methyl-3-nitropyridineVinylmagnesium bromide7-Methyl-4-azaindole18%
2-Chloro-4-methyl-3-nitropyridineVinylmagnesium bromide7-Methyl-4-azaindole*44% (overall)

*Yield is for a two-step process including a subsequent hydrogenolysis to remove the chlorine atom.[3]

Table 2: High-Yield 4-Azaindole Synthesis via Fischer Indole Cyclization

Starting HydrazineCarbonyl CompoundAcid CatalystProductYield (%)
6-Methoxypyrid-3-ylhydrazineValeraldehydeH₂SO₄ (4 wt% aq.)5-Methoxy-2-propyl-4-azaindole80%

(Data sourced from[4])

Experimental Protocols

Protocol 1: Two-Step Synthesis of 7-Methyl-4-azaindole (Based on Bartoli Reaction)

This protocol describes a high-yield, two-step synthesis starting from 2-chloro-5-nitro-4-methylpyridine.[1][3]

Step 1: Bartoli Reaction

  • Dissolve 2-chloro-5-nitro-4-methylpyridine in dry THF under a nitrogen atmosphere.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Add an excess of vinylmagnesium bromide (1.0 M in THF, ~3-4 equivalents) dropwise, ensuring the temperature remains below -70 °C.

  • Allow the reaction mixture to stir and warm slowly to -20 °C over a period of 8 hours.

  • Quench the reaction by the slow addition of a 20% aqueous NH₄Cl solution.

  • Extract the aqueous phase three times with ethyl acetate.

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product via flash chromatography to yield the chlorinated azaindole intermediate.[1]

Step 2: Raised-Pressure Hydrogenolysis

  • Dissolve the chlorinated azaindole intermediate from Step 1 in a suitable solvent such as ethanol or ethyl acetate.

  • Add a palladium catalyst (e.g., 10% Pd/C).

  • Place the mixture in a high-pressure reactor.

  • Pressurize the reactor with hydrogen gas according to equipment specifications.

  • Heat and stir the reaction until monitoring by TLC or LCMS shows complete consumption of the starting material.

  • Cool the reaction, carefully vent the hydrogen, and filter the mixture to remove the catalyst.

  • Concentrate the filtrate to yield the final product, 7-methyl-4-azaindole.[1]

Protocol 2: Synthesis of 5-Methoxy-2-propyl-4-azaindole (Based on Fischer Indole Cyclization)

This protocol is based on the efficient synthesis from a substituted pyridylhydrazine.[4]

  • Reaction Setup: In a round-bottom flask fitted with a reflux condenser, dissolve 6-methoxypyrid-3-ylhydrazine (1 equivalent) in a 4 wt% aqueous solution of sulfuric acid.

  • Addition of Carbonyl: Add valeraldehyde (1.1 equivalents) to the reaction mixture.

  • Heating: Heat the mixture to reflux and maintain for 2 hours. Monitor the reaction's progress by TLC.

  • Workup: After completion, cool the mixture to room temperature. Carefully neutralize it with a saturated aqueous solution of sodium bicarbonate until the pH is ~7-8.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x).

  • Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the pure 5-methoxy-2-propyl-4-azaindole.[4]

Visualizations

G cluster_start Choice of Starting Material cluster_yield Reaction Outcome sm1 Standard Nitropyridine (e.g., 4-Methyl-3-nitropyridine) y1 Low to Moderate Yield (e.g., ~18%) sm1->y1 Bartoli Synthesis sm2 Halogenated Nitropyridine (e.g., 2-Chloro-4-methyl-3-nitropyridine) y2 Significantly Improved Yield (e.g., ~50%) sm2->y2 Bartoli Synthesis

Caption: Impact of starting material choice on Bartoli synthesis yield.

G start Start: 2-Chloro-5-nitro-4-methylpyridine step1 Step 1: Bartoli Reaction - Add vinylmagnesium bromide - Stir at -20°C for 8h - Quench and Extract start->step1 intermediate Intermediate: Chlorinated Azaindole step1->intermediate step2 Step 2: Hydrogenolysis - Add Pd/C catalyst - Pressurize with H₂ gas - Heat and Stir intermediate->step2 end Final Product: 7-Methyl-4-azaindole step2->end

Caption: Workflow for the two-step synthesis of 7-methyl-4-azaindole.

References

Technical Support Center: Troubleshooting the Bartoli Indole Synthesis for Azaindoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting strategies for overcoming low yields in the Bartoli indole synthesis of azaindoles. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: Why are yields often low when synthesizing azaindoles using the Bartoli indole synthesis?

Low yields in the Bartoli synthesis of azaindoles can be attributed to several factors. A primary reason is the electron-deficient nature of the pyridine ring in the azaindole precursor.[1] This electron deficiency can impede key steps in the reaction mechanism, potentially leading to a higher propensity for side reactions and decomposition under harsh reaction conditions, which further reduces the overall yield.[1] Additionally, the reaction is sensitive to steric hindrance, and the absence of a bulky substituent ortho to the nitro group can lead to poor yields or reaction failure.[2][3]

Q2: What are the key reaction parameters that influence the success of the Bartoli indole synthesis for azaindoles?

Several parameters are critical for the successful synthesis of azaindoles using the Bartoli reaction. These include:

  • Starting Material: The choice of the ortho-substituted nitropyridine is crucial. The presence of a bulky substituent ortho to the nitro group generally leads to higher yields.[2] Halogen atoms at the α- or 4-position of the pyridine ring have also been shown to significantly increase yields.[1]

  • Grignard Reagent: An excess of the vinyl Grignard reagent, typically three equivalents, is necessary for the reaction to proceed to completion when starting from a nitroarene.[2][4]

  • Temperature: Strict temperature control is essential. The reaction is typically initiated at a very low temperature, such as -78 °C, and then allowed to slowly warm to around -20 °C.[1][4]

  • Solvent: Anhydrous tetrahydrofuran (THF) is the most commonly used solvent.[4]

Q3: What are common side reactions that can occur during the Bartoli indole synthesis of azaindoles?

Several side reactions can compete with the desired intramolecular cyclization, leading to a complex reaction mixture and low yields of the target azaindole. These include:

  • Intermolecular Reactions: At high concentrations, the starting materials or reactive intermediates can react with each other to form dimers or polymers.[1]

  • Incomplete Cyclization: The reaction may stall at an intermediate stage, leaving uncyclized products in the reaction mixture.[1]

  • Formation of Positional Isomers: Depending on the substrate, the formation of other azaindole isomers may be possible.[1]

  • Formation of Anilines: In the absence of an ortho-substituent on the nitroarene, anilines can be the main product instead of the desired indole.

Troubleshooting Guide

Q4: My Bartoli reaction for azaindole synthesis is resulting in a very low yield (<20%). What steps can I take to improve it?

Low yields are a common challenge in the Bartoli synthesis of azaindoles. Here are several strategies to troubleshoot and improve the outcome:

  • Modify the Starting Material: If feasible, introduce a halogen, such as chlorine, at the position alpha to the ring nitrogen of your nitropyridine starting material.[1] The presence of a halogen can significantly increase the yield.[1]

  • Optimize Reaction Temperature: Maintain strict temperature control throughout the reaction. Start the addition of the Grignard reagent at -78 °C and allow the reaction to warm slowly to -20 °C over several hours.[1][4]

  • Consider a Two-Step Process: A two-step procedure involving the Bartoli reaction followed by a raised-pressure hydrogenolysis has been shown to significantly improve the overall yield for certain substrates.[1]

  • Ensure Anhydrous Conditions: The Grignard reagent is highly sensitive to moisture. Ensure all glassware is oven-dried and the solvent (THF) is anhydrous.

  • Check Grignard Reagent Quality: The quality and concentration of the vinylmagnesium bromide are critical. Use a freshly prepared or recently titrated solution.

Q5: I am observing multiple spots on my TLC plate, and purification of the desired azaindole is difficult. What are the likely impurities and how can I improve the purification process?

The presence of multiple spots on a TLC plate suggests the formation of side products. As mentioned earlier, these can include dimers, polymers, and incompletely cyclized intermediates.[1] To address this:

  • Optimize Reaction Conditions: Revisit the reaction parameters, particularly temperature and concentration, to minimize side reactions.

  • Purification Strategy: Flash column chromatography is typically used to purify the crude product.[1] Experiment with different solvent systems to achieve better separation. A gradient elution might be necessary.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective purification method after column chromatography.

Data Presentation

The following tables summarize the yields of various 4- and 6-azaindoles synthesized via the Bartoli reaction from their corresponding nitropyridine precursors.

Table 1: Synthesis of 6-Azaindoles [4]

Starting NitropyridineProductYield (%)
2-Methoxy-3-nitropyridine7-Methoxy-6-azaindole20
2-Fluoro-3-nitropyridine7-Fluoro-6-azaindole35
2-Chloro-3-nitropyridine7-Chloro-6-azaindole33
2-Bromo-3-nitropyridine7-Bromo-6-azaindole22

Experimental Protocols

General Protocol for the Synthesis of 4- and 6-Azaindoles [4]

Materials:

  • Substituted nitropyridine

  • Vinylmagnesium bromide (1.0 M solution in THF)

  • Anhydrous tetrahydrofuran (THF)

  • 20% Aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve the starting nitropyridine (1 equivalent) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add vinylmagnesium bromide (3 equivalents, 1.0 M in THF) dropwise to the stirred solution, maintaining the temperature at -78 °C.

  • After the addition is complete, allow the reaction mixture to stir at -20 °C for 8 hours.

  • Quench the reaction by the slow addition of 20% aqueous NH₄Cl solution.

  • Extract the aqueous phase with ethyl acetate (3 times).

  • Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Specific Example: Synthesis of 7-Chloro-6-azaindole [4]

Materials:

  • 2-Chloro-3-nitropyridine (5.0 g, 31.5 mmol)

  • Vinylmagnesium bromide (1.0 M in THF, 100 mL, 100 mmol)

  • Anhydrous THF (200 mL)

  • 20% Aqueous NH₄Cl (150 mL)

  • Ethyl acetate (3 x 150 mL)

  • Anhydrous MgSO₄

Procedure:

  • A solution of 2-chloro-3-nitropyridine (5.0 g, 31.5 mmol) in dry THF (200 mL) is prepared under a nitrogen atmosphere.

  • The solution is cooled to -78 °C in a dry ice/acetone bath.

  • Vinylmagnesium bromide (1.0 M in THF, 100 mL, 100 mmol) is added dropwise to the stirred solution.

  • The reaction mixture is then stirred at -20 °C for 8 hours.

  • The reaction is quenched by the slow addition of 20% aqueous NH₄Cl (150 mL).

  • The aqueous phase is extracted with ethyl acetate (3 x 150 mL).

  • The combined organic layers are dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash chromatography to yield 7-chloro-6-azaindole.

Visualizations

Troubleshooting_Workflow start Low Yield in Bartoli Azaindole Synthesis check_sm Review Starting Material start->check_sm check_conditions Evaluate Reaction Conditions start->check_conditions check_reagent Assess Grignard Reagent start->check_reagent sm_halogen Introduce Halogen (e.g., Cl) to Nitropyridine check_sm->sm_halogen sm_ortho Ensure Bulky Ortho-Substituent check_sm->sm_ortho temp_control Strict Temperature Control (-78°C to -20°C) check_conditions->temp_control anhydrous Ensure Anhydrous Conditions check_conditions->anhydrous quality Verify Quality and Concentration check_reagent->quality equivalents Use 3 Equivalents check_reagent->equivalents two_step Consider Two-Step Procedure (Bartoli + Hydrogenolysis) sm_halogen->two_step improved_yield Improved Yield temp_control->improved_yield anhydrous->improved_yield quality->improved_yield two_step->improved_yield

Caption: Troubleshooting workflow for low yields in the Bartoli synthesis of azaindoles.

Experimental_Workflow prep 1. Prepare Nitropyridine Solution in Anhydrous THF under N2 cool 2. Cool Solution to -78°C prep->cool add_grignard 3. Add Vinylmagnesium Bromide (3 eq.) Dropwise at -78°C cool->add_grignard warm 4. Stir at -20°C for 8 hours add_grignard->warm quench 5. Quench with aq. NH4Cl warm->quench extract 6. Extract with Ethyl Acetate quench->extract dry 7. Dry, Filter, and Concentrate Organic Layers extract->dry purify 8. Purify by Flash Chromatography dry->purify product Pure Azaindole purify->product

Caption: General experimental workflow for the Bartoli indole synthesis of azaindoles.

References

Technical Support Center: Synthesis of 4-Hydroxymethyl-7-azaindole

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 4-Hydroxymethyl-7-azaindole (also known as (1H-pyrrolo[2,3-b]pyridin-4-yl)methanol). This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for various synthetic routes to this versatile building block.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic strategies for preparing this compound?

A1: The main approaches to synthesizing this compound involve multi-step sequences starting from either 7-azaindole or a pre-functionalized pyridine ring. The most common strategies are:

  • Route 1: Formylation of a 4-halo-7-azaindole followed by reduction. This involves the synthesis of a 4-halo-7-azaindole, followed by a metal-halogen exchange and formylation, and subsequent reduction of the aldehyde.

  • Route 2: Reduction of a 4-carboxy or 4-carboalkoxy-7-azaindole. This route requires the synthesis of a 4-carboxy or 4-ester derivative of 7-azaindole, which is then reduced to the desired alcohol.

  • Route 3: Direct hydroxymethylation of a 4-halo-7-azaindole. This can theoretically be achieved via a Grignard reaction with formaldehyde, though this route is less commonly documented and may present challenges.

Q2: Why is direct formylation of 7-azaindole at the 4-position challenging?

A2: Direct electrophilic formylation of the 7-azaindole nucleus, for instance via a Vilsmeier-Haack or Reimer-Tiemann reaction, typically occurs on the electron-rich pyrrole ring, primarily at the C3 position.[1] The pyridine ring is electron-deficient, making electrophilic substitution at the C4 position difficult without prior functionalization.

Q3: Which protecting groups are suitable for the nitrogen on the 7-azaindole ring during synthesis?

A3: The pyrrole nitrogen of the 7-azaindole is acidic and can interfere with certain reagents, such as organometallics. Common protecting groups include tosyl (Ts), benzenesulfonyl (Bs), and silyl groups like triisopropylsilyl (TIPS). The choice of protecting group will depend on the specific reaction conditions of the subsequent steps and the desired deprotection strategy.

Troubleshooting Guides

Below are troubleshooting guides for common issues encountered during the synthesis of this compound.

Route 1: Synthesis via 4-Formyl-7-azaindole Intermediate

This route typically involves the N-oxidation of 7-azaindole, followed by chlorination to give 4-chloro-7-azaindole. This intermediate can then be converted to 4-formyl-7-azaindole, which is subsequently reduced.

Issue 1: Low yield in the synthesis of 4-chloro-7-azaindole.

Possible Cause Troubleshooting Step
Incomplete N-oxidation of 7-azaindole.Ensure an adequate excess of the oxidizing agent (e.g., hydrogen peroxide) is used. Monitor the reaction by TLC or LCMS to confirm the complete consumption of the starting material.
Suboptimal conditions for the chlorination of 7-azaindole-N-oxide.The reaction with phosphorus oxychloride (POCl₃) can be low-yielding. The addition of a catalyst such as diisopropylethylamine (DIPEA) has been shown to improve the yield of 4-chloro-7-azaindole.[2]
Difficult purification.The product can be purified by column chromatography. Ensure the use of an appropriate solvent system to separate the desired product from any remaining starting material or isomers.

Issue 2: Low yield or side reactions during the formylation of 4-bromo-7-azaindole.

Possible Cause Troubleshooting Step
Inefficient lithium-halogen exchange.This step is highly sensitive to moisture and air. Ensure all glassware is oven-dried, and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) with anhydrous solvents. The choice of organolithium reagent (e.g., n-BuLi, t-BuLi) and temperature can also be critical.
Reaction of the organolithium intermediate with the formylating agent (DMF) is slow or incomplete.Add DMF at a low temperature (e.g., -78 °C) and allow the reaction to warm slowly. Ensure an excess of DMF is used.
Competing side reactions.The organolithium intermediate is a strong base and can deprotonate other acidic protons in the molecule or solvent. Maintaining a low temperature throughout the addition of the organolithium and the electrophile is crucial.

Issue 3: Incomplete reduction of 4-formyl-7-azaindole.

| Possible Cause | Troubleshooting Step | | Insufficient reducing agent. | Use a molar excess of the reducing agent (e.g., sodium borohydride). Typically, 1.5 to 2 equivalents are sufficient. | | Low reactivity of the aldehyde. | While generally a straightforward reaction, if the reduction is sluggish, consider a stronger reducing agent like lithium aluminum hydride (LiAlH₄). However, be aware that LiAlH₄ is less chemoselective and requires strictly anhydrous conditions. | | Difficult work-up. | After reduction with NaBH₄, the reaction is typically quenched with water or a mild acid. Ensure proper pH adjustment to facilitate the extraction of the product. |

Route 2: Synthesis via Reduction of a 4-Carboalkoxy-7-azaindole

This route involves the preparation of a 4-carboalkoxy-7-azaindole, for example, via a palladium-catalyzed carbonylation of a 4-halo-7-azaindole, followed by reduction with a strong reducing agent.

Issue: Low yield in the reduction of the ester to the alcohol.

| Possible Cause | Troubleshooting Step | | Incomplete reduction with LiAlH₄. | Ensure a sufficient excess of LiAlH₄ is used (typically 2-3 equivalents for an ester). The reaction should be performed in a dry, ethereal solvent like THF or diethyl ether. | | Difficult work-up and product isolation. | The work-up of LiAlH₄ reactions can be challenging due to the formation of aluminum salts. A standard Fieser work-up (sequential addition of water, then 15% NaOH solution, then more water) can help to precipitate the aluminum salts, making them easier to filter off. | | Over-reduction or side reactions. | LiAlH₄ is a very powerful reducing agent.[3] Ensure the reaction is performed at a controlled temperature (e.g., starting at 0 °C and then warming to room temperature) to minimize potential side reactions. |

Quantitative Data Summary

The following table summarizes typical yields for key steps in the synthesis of this compound and its precursors. Please note that yields can vary significantly based on the specific reaction conditions and scale.

Reaction Step Reagents and Conditions Typical Yield Reference
7-azaindole → 7-azaindole-N-oxideH₂O₂ in THFNot specified[4]
7-azaindole-N-oxide → 4-chloro-7-azaindolePOCl₃, DIPEA, MeCN, 80-100 °Cup to 85.6%[2]
3-amino-4-methylpyridine → 3-formyl-6-azaindoleVilsmeier-Haack (POCl₃, DMF)~62%[5]
3-formyl-6-azaindole → (6-azaindol-3-yl)methanolNaBH₄ in THF/methanol85%[5]
Ester → Primary AlcoholLiAlH₄ in continuous flowHigh productivity[6]

Experimental Protocols

Protocol 1: Synthesis of 4-Chloro-7-azaindole from 7-Azaindole

This two-step protocol is based on a patented procedure.[4]

Step 1: N-Oxidation of 7-azaindole

  • Dissolve 7-azaindole in tetrahydrofuran (THF).

  • Cool the solution to 5-15 °C in an ice bath.

  • Slowly add 1.1-1.3 equivalents of hydrogen peroxide, maintaining the temperature.

  • Allow the reaction to warm to room temperature and stir for 2-5 hours, monitoring by TLC until the starting material is consumed.

  • Upon completion, carefully work up the reaction to isolate the 7-azaindole-N-oxide.

Step 2: Chlorination of 7-azaindole-N-oxide

  • Dissolve the 7-azaindole-N-oxide in acetonitrile.

  • Add 5-10 equivalents of phosphorus oxychloride (POCl₃).

  • Heat the mixture to 80-100 °C.

  • After 20-60 minutes, slowly add 0.1-0.15 equivalents of diisopropylethylamine (DIPEA).

  • Continue heating for 2-8 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture and carefully quench with water/ice.

  • Basify the solution with a suitable base (e.g., NaOH or K₂CO₃) and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Dry the organic layer, concentrate, and purify the crude product by column chromatography or recrystallization to obtain 4-chloro-7-azaindole.

Protocol 2: Reduction of a Formyl-azaindole to a Hydroxymethyl-azaindole

This protocol is adapted from the reduction of a 3-formyl-6-azaindole.[5]

  • Dissolve the 4-formyl-7-azaindole in a mixture of THF and methanol (e.g., a 2:1 ratio).

  • Cool the solution to 0-5 °C in an ice bath.

  • Add sodium borohydride (NaBH₄) (1.5 equivalents) portion-wise, maintaining the low temperature.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 16 hours or until the reaction is complete as monitored by TLC.

  • Remove the solvent under reduced pressure.

  • Add water to the residue and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude this compound.

  • Purify the product by column chromatography or recrystallization if necessary.

Visualizations

Synthetic Pathways to this compound

Synthetic_Pathways A 7-Azaindole B 7-Azaindole-N-Oxide A->B H₂O₂ C 4-Chloro-7-azaindole B->C POCl₃/DIPEA D 4-Formyl-7-azaindole C->D 1. BuLi 2. DMF F 4-Carboethoxy-7-azaindole C->F Pd cat., CO, EtOH E This compound D->E NaBH₄ F->E LiAlH₄

Caption: Alternative synthetic routes to this compound.

Troubleshooting Workflow for Low Yield in Formylation Step

Troubleshooting_Formylation start Low Yield in Formylation of 4-Bromo-7-azaindole check_anhydrous Are all reagents and solvents strictly anhydrous? start->check_anhydrous dry_reagents Dry solvents (e.g., THF over Na/benzophenone). Ensure glassware is oven-dried. check_anhydrous->dry_reagents No check_temp Was the reaction temperature kept low (e.g., -78°C)? check_anhydrous->check_temp Yes dry_reagents->check_temp control_temp Maintain low temperature during BuLi and DMF addition to prevent side reactions. check_temp->control_temp No check_atmosphere Was the reaction performed under an inert atmosphere? check_temp->check_atmosphere Yes control_temp->check_atmosphere use_inert Use Argon or Nitrogen atmosphere throughout the reaction. check_atmosphere->use_inert No optimize Consider optimizing BuLi equivalents and reaction time. check_atmosphere->optimize Yes use_inert->optimize

Caption: Troubleshooting guide for the formylation of 4-bromo-7-azaindole.

References

Technical Support Center: Managing Substituent Lability on the Azaindole Core

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges associated with the lability of substituents on the azaindole scaffold.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you may encounter during the synthesis and functionalization of azaindole derivatives.

Issue 1: Low Yield in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)

Q: I am experiencing low yields in my Suzuki-Miyaura or Buchwald-Hartwig coupling with a halo-azaindole. What are the common causes and how can I troubleshoot this?

A: Low yields in these reactions are a frequent issue and can often be attributed to catalyst deactivation, side reactions, or suboptimal reaction conditions.

Potential Causes & Solutions:

  • Catalyst Poisoning by Pyridine Nitrogen: The lone pair of the pyridine nitrogen in the azaindole core can coordinate to the palladium center, leading to catalyst inhibition.[1]

    • Solution 1: N-Protection: Protecting the azaindole nitrogen with an electron-withdrawing group such as Boc, tosyl (Ts), or benzenesulfonyl (Bs) can reduce the coordinating ability of the pyridine nitrogen.[1]

    • Solution 2: Use of Specialized Ligands: Employing bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) can promote the desired catalytic cycle and minimize catalyst poisoning.[2]

    • Solution 3: Pyridine N-oxide Formation: In some cases, oxidation of the pyridine nitrogen to the corresponding N-oxide can mitigate catalyst poisoning, though this adds extra synthetic steps.[1]

  • Protodeboronation of Boronic Acid/Ester (Suzuki-Miyaura): This is a major side reaction where the boronic acid or ester is replaced by a hydrogen atom, particularly with electron-deficient or heteroaromatic boronic acids.[3]

    • Solution 1: Choice of Base and Solvent: Use anhydrous and degassed solvents to minimize water- and oxygen-driven degradation. Weaker bases like K₃PO₄ or Cs₂CO₃ are often preferred over strong hydroxides to reduce the rate of protodeboronation.[3][4]

    • Solution 2: Use of More Stable Boron Reagents: Convert the boronic acid to a more stable pinacol ester, MIDA boronate, or an aryltrifluoroborate. These reagents slowly release the boronic acid in situ, keeping its concentration low and minimizing decomposition.[4]

    • Solution 3: Reaction Conditions: Shorter reaction times and lower temperatures can decrease the extent of protodeboronation.[4]

  • Hydrodehalogenation (Buchwald-Hartwig): A common side reaction where the aryl halide is reduced, replacing the halogen with a hydrogen atom. This can occur via β-hydride elimination from the palladium-amido complex.[5][6]

    • Solution 1: Choice of Ligand: Sterically hindered ligands can disfavor the geometry required for β-hydride elimination.

    • Solution 2: Base Selection: The choice of base can influence the rate of this side reaction. Experiment with different bases (e.g., NaOtBu, K₃PO₄, LiHMDS) to find the optimal conditions for your specific substrate.[7][8]

  • Inefficient Catalyst Activation/Turnover:

    • Solution 1: Use of Precatalysts: Palladium precatalysts, such as those developed by Buchwald's group, can lead to more efficient generation of the active Pd(0) species.[7]

    • Solution 2: Ligand and Catalyst Purity: Ensure that phosphine ligands are not oxidized and that the palladium source is of high quality.

Below is a workflow to guide your troubleshooting process for a low-yield Suzuki-Miyaura reaction.

G start Low Yield in Azaindole Suzuki Coupling check_reagents Check Reagent Quality (Aryl Halide, Boronic Acid, Base, Solvent) start->check_reagents check_conditions Verify Reaction Conditions (Inert Atmosphere, Temperature) check_reagents->check_conditions protodeboronation Suspect Protodeboronation? check_conditions->protodeboronation catalyst_issue Suspect Catalyst Poisoning or Deactivation? protodeboronation->catalyst_issue No optimize_base Optimize Base (e.g., K3PO4, Cs2CO3) protodeboronation->optimize_base Yes change_ligand Change Ligand (e.g., SPhos, XPhos) catalyst_issue->change_ligand Yes re_evaluate Re-evaluate and Optimize catalyst_issue->re_evaluate No stable_boron Use Stable Boron Reagent (Pinacol Ester, MIDA Boronate) optimize_base->stable_boron stable_boron->re_evaluate protect_N Protect Azaindole N-H change_ligand->protect_N use_precatalyst Use Palladium Precatalyst protect_N->use_precatalyst use_precatalyst->re_evaluate

Troubleshooting Workflow for Low-Yield Suzuki Reactions
Issue 2: Unwanted Deprotection of N-Protecting Groups

Q: My N-Boc protecting group is being cleaved under my reaction conditions. How can I avoid this?

A: The lability of the tert-butyloxycarbonyl (Boc) group is highly dependent on the reaction conditions, particularly acidity.

Potential Causes & Solutions:

  • Acidic Conditions: The Boc group is readily cleaved by strong acids like trifluoroacetic acid (TFA) or hydrogen chloride (HCl).[9] Even milder acidic conditions or the presence of Lewis acids can lead to partial or complete deprotection.

    • Solution 1: Alternative Protecting Group: If acidic conditions are unavoidable, consider a more acid-stable protecting group. A tosyl (Ts) or benzenesulfonyl (Bs) group, for example, is stable to many acidic conditions but can be cleaved with strong base or under reductive conditions.

    • Solution 2: Milder Reaction Conditions: If possible, modify your reaction to avoid acidic reagents. For example, some reactions can be run with weaker Lewis acids or under non-acidic conditions altogether.

  • Thermal Lability: At elevated temperatures (typically >150 °C), the Boc group can be thermally cleaved.[10]

    • Solution: Lower Reaction Temperature: If you suspect thermal deprotection, try running the reaction at a lower temperature, even if it requires a longer reaction time.

  • Basic Conditions (Less Common): While generally stable to base, some reports indicate that Boc groups on certain heterocyclic systems can be cleaved under specific basic conditions, for instance, with sodium carbonate in refluxing DME.[10]

    • Solution: Modify Base/Solvent System: If you observe deprotection under basic conditions, consider a different base or solvent combination.

The following diagram illustrates the decision-making process for choosing a suitable N-protecting group for your azaindole synthesis.

G start Choose N-Protecting Group for Azaindole next_step What is the next reaction step? start->next_step acidic Acidic Conditions next_step->acidic Acid-sensitive? basic Basic Conditions next_step->basic Base-sensitive? coupling Pd-Coupling next_step->coupling Pd-coupling? reductive Reductive Conditions next_step->reductive Reduction? tosyl Use Tosyl/Sulfonyl Group (Stable to acid, cleaved by base/reduction) acidic->tosyl benzyl Use Benzyl Group (Stable to base, cleaved by hydrogenation) acidic->benzyl boc Use Boc Group (Cleaved by acid) basic->boc silyl Use Silyl Group (e.g., SEM) (Stable to many conditions, cleaved by fluoride) basic->silyl coupling->boc coupling->tosyl reductive->boc reductive->silyl

Workflow for Selecting an N-Protecting Group
Issue 3: Poor Regioselectivity in C-H Functionalization

Q: I am attempting a C-H functionalization on my azaindole, but I am getting a mixture of isomers. How can I improve regioselectivity?

A: The inherent electronic properties of the azaindole core dictate its reactivity, but regioselectivity can be controlled through various strategies.

General Reactivity and Control:

  • Pyrrole Ring vs. Pyridine Ring: The electron-rich pyrrole ring is more susceptible to electrophilic attack and C-H activation than the electron-deficient pyridine ring.[5]

  • C3 vs. C2 Position: The C3 position is generally the most nucleophilic and kinetically favored site for electrophilic substitution.[11]

Strategies for Selective Functionalization:

  • C3-Selective Reactions: Many electrophilic substitutions, such as Vilsmeier-Haack formylation and halogenation with reagents like NBS or Br₂, will preferentially occur at the C3 position of an unsubstituted azaindole.[11]

  • C2-Selective Reactions:

    • Directed ortho-Metalation (DoM): This is a powerful strategy to achieve C2 functionalization. An N1-directing group (e.g., pivaloyl, carbamoyl) directs a strong base (like n-BuLi or LDA) to deprotonate the C2 position. The resulting lithiated species can then be trapped with an electrophile.[5]

    • Blocking the C3 Position: If the C3 position is already substituted, C-H activation will often be directed to the C2 position.

  • Pyridine Ring Functionalization (C5, C6, C7):

    • Directed Metalation Group (DMG) Dance: A carbamoyl directing group can be used to functionalize the C6 position, and then "dance" to the N1 position, allowing for subsequent functionalization at C2.[12]

    • N-Oxide Strategy: Formation of the pyridine N-oxide can activate the pyridine ring for certain functionalizations.[10]

    • Pre-functionalized Starting Materials: Often, the most reliable way to achieve substitution on the pyridine ring is to start with a pyridine derivative that already contains the desired substituents before forming the azaindole ring.[13]

Data Presentation: Comparison of Catalysts and Conditions

The choice of catalyst and reaction conditions is critical for successfully managing substituent stability and achieving high yields. The following tables summarize quantitative data for common cross-coupling reactions.

Table 1: Comparison of Palladium Catalysts for Suzuki-Miyaura Coupling of Heteroaryl Halides

Catalyst SystemCatalyst Loading (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Turnover Number (TON)Notes
Pd(PPh₃)₄3K₂CO₃Toluene/H₂O80128528Classical conditions, may be less effective for challenging substrates.[14]
Pd(OAc)₂ / SPhos1K₃PO₄1,4-Dioxane10049595Bulky phosphine ligand improves performance with heteroaryl halides.[14]
PEPPSI-IPr0.5Cs₂CO₃t-AmylOH100298196Highly active NHC-based catalyst, good for difficult couplings.[14]
3% Pd/C-K₂CO₃H₂O/Ethanol800.7~100-Heterogeneous catalyst, effective for aryl bromides.[15]

Data is representative for couplings of bromopyridines and may vary for specific azaindole substrates.

Table 2: Comparison of Ligands for Buchwald-Hartwig Amination of 5-Bromo-Indazoles with Secondary Amines

LigandPrecatalystBaseSolventTemp (°C)Yield (%)Notes
RuPhosP1LiHMDSTHF6575-95Generally effective for a range of secondary amines.[16]
XPhos-LiHMDSTHF6580-90Effective for couplings with anilines.[16]
BrettPhosP3LiHMDSTHF65-Preferred for couplings with primary amines.[16]

Indazoles are structurally similar to azaindoles, and these conditions are a good starting point for optimization.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling of a 3-Bromo-7-Azaindole

This protocol is a general starting point for the coupling of a bromo-azaindole with an arylboronic acid.

Materials:

  • N-Protected 3-bromo-7-azaindole (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd₂(dba)₃ (5 mol%)

  • SPhos (5 mol%)

  • Cs₂CO₃ (2.0 equiv)

  • Toluene/Ethanol (1:1 mixture), degassed

Procedure:

  • To an oven-dried reaction vessel, add the N-protected 3-bromo-7-azaindole, arylboronic acid, and Cs₂CO₃.

  • Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.

  • Add Pd₂(dba)₃ and SPhos to the vessel.

  • Add the degassed toluene/ethanol solvent mixture via syringe.

  • Heat the reaction mixture to 60-80 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

This protocol is adapted from a procedure for the synthesis of 3,6-diaryl 7-azaindoles.[4]

Protocol 2: Buchwald-Hartwig Amination of a Halo-Azaindole

This protocol provides general conditions for the amination of a halo-azaindole with a secondary amine.

Materials:

  • Halo-azaindole (e.g., 4-bromo-7-azaindole) (1.0 equiv)

  • Secondary amine (1.2 equiv)

  • RuPhos Precatalyst (P1) (1-2 mol%)

  • RuPhos Ligand (1-2 mol%)

  • Lithium bis(trimethylsilyl)amide (LiHMDS) (1 M in THF, 2.4 equiv)

  • Anhydrous THF

Procedure:

  • To an oven-dried Schlenk tube, add the halo-azaindole, RuPhos precatalyst, and RuPhos ligand.

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous THF, followed by the secondary amine.

  • Add the LiHMDS solution dropwise at room temperature.

  • Heat the reaction mixture to 65 °C.

  • Stir vigorously and monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature and quench by the slow addition of saturated aqueous NH₄Cl.

  • Extract the mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

This protocol is based on conditions developed for the amination of various halo-heterocycles, including azaindoles.[7][16]

Visualizations

Catalytic Cycle of Buchwald-Hartwig Amination

The following diagram illustrates the key steps in the palladium-catalyzed C-N bond formation.

G cluster_cycle Catalytic Cycle pd0 Pd(0)L₂ oa_complex Oxidative Addition Complex (L)₂Pd(Ar)(X) pd0->oa_complex + Ar-X amine_complex Amine Coordination [(L)₂Pd(Ar)(HNR¹R²)]⁺X⁻ oa_complex->amine_complex + HNR¹R² amido_complex Amido Complex (L)₂Pd(Ar)(NR¹R²) amine_complex->amido_complex - HX (+ Base) product Ar-NR¹R² amido_complex->product Reductive Elimination product->pd0

Catalytic Cycle of the Buchwald-Hartwig Amination
p38 MAP Kinase Signaling Pathway

Azaindoles are frequently developed as kinase inhibitors. The p38 MAP kinase pathway is a key signaling cascade involved in inflammation and other cellular processes, making it a common target.

G stimuli Stress / Cytokines (TNF-α, IL-1) receptor Receptor stimuli->receptor mapkkk MAPKKK (e.g., TAK1, ASK1) receptor->mapkkk activates mapkk MAPKK (MKK3/6) mapkkk->mapkk phosphorylates p38 p38 MAPK mapkk->p38 phosphorylates substrates Downstream Substrates (e.g., MAPKAPK2, Transcription Factors) p38->substrates phosphorylates azaindole Azaindole Inhibitor azaindole->p38 inhibits response Cellular Response (Inflammation, Apoptosis) substrates->response

Simplified p38 MAPK Signaling Pathway and Inhibition

References

Validation & Comparative

Navigating the Kinase Inhibitor Landscape: A Comparative Guide to Novel 4-Substituted-7-Azaindole Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for potent and selective kinase inhibitors is a continuous journey. The 7-azaindole scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential in the development of targeted therapies.[1] This guide provides a comparative analysis of novel 4-substituted-7-azaindole analogs, offering insights into their performance based on experimental data. While the specific focus is on 4-substituted analogs due to the limited availability of public data on a series of novel 4-hydroxymethyl-7-azaindole derivatives, the principles and methodologies discussed herein are broadly applicable to the characterization of this important class of compounds.

Performance Comparison of 4-Substituted-7-Azaindole Analogs

The following table summarizes the in vitro activity of a series of 4-anilino-7-azaindole derivatives against a panel of kinases. The data highlights the structure-activity relationship (SAR) within this series, demonstrating how substitutions on the 4-anilino moiety influence potency and selectivity.

Compound IDR1R2R3c-Met IC50 (nM)VEGFR2 IC50 (nM)Tie-2 IC50 (nM)
1a HHH150250300
1b 3-FHH50120150
1c 4-FHH80180200
1d 3-ClHH40100120
1e 4-ClHH75160180
1f H3-OCH3H200350400
1g HH4-OH120220280

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are the protocols for the key assays used to characterize the 4-substituted-7-azaindole analogs.

General Synthetic Protocol for 4-Anilino-7-Azaindole Analogs

The synthesis of the 4-anilino-7-azaindole analogs was achieved through a Suzuki coupling reaction.

reagent1 4-Chloro-7-azaindole process Pd(PPh3)4, Na2CO3 Dioxane/H2O, 90°C reagent1->process reagent2 Substituted Phenylboronic Acid reagent2->process product 4-Anilino-7-azaindole Analog process->product start Prepare Assay Plate step1 Add Kinase and Biotinylated Substrate start->step1 step2 Add Test Compound (Analog) step1->step2 step3 Incubate at RT step2->step3 step4 Add ATP to Initiate Reaction step3->step4 step5 Incubate at RT step4->step5 step6 Add Detection Reagents (Eu-labeled Ab & Streptavidin-APC) step5->step6 step7 Incubate at RT step6->step7 end Read TR-FRET Signal step7->end cluster_cMet c-Met Pathway cluster_VEGFR2 VEGFR2 Pathway cluster_Tie2 Tie-2 Pathway cMet c-Met GRB2_SOS GRB2/SOS cMet->GRB2_SOS PI3K PI3K cMet->PI3K RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation_Survival Proliferation & Survival ERK->Proliferation_Survival AKT AKT PI3K->AKT AKT->Proliferation_Survival VEGFR2 VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K_AKT PI3K_AKT VEGFR2->PI3K_AKT PI3K/AKT PKC PKC PLCg->PKC Angiogenesis1 Angiogenesis PKC->Angiogenesis1 PI3K_AKT->Angiogenesis1 Tie2 Tie-2 PI3K_AKT2 PI3K/AKT Tie2->PI3K_AKT2 Vessel_Maturation Vessel Maturation & Stability PI3K_AKT2->Vessel_Maturation Inhibitor 4-Substituted-7-Azaindole Analogs Inhibitor->cMet Inhibitor->VEGFR2 Inhibitor->Tie2

References

A Comparative Guide to the Biological Activity of 4-, 5-, 6-, and 7-Azaindole Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Azaindole Isomers' Performance Supported by Experimental Data.

The azaindole scaffold, a bioisostere of the indole ring system, is a privileged structure in medicinal chemistry, renowned for its prevalence in kinase inhibitors and other therapeutic agents. The simple substitution of a carbon atom with a nitrogen atom in the benzene portion of the indole core gives rise to four distinct positional isomers: 4-, 5-, 6-, and 7-azaindole. This seemingly minor structural alteration can profoundly influence the physicochemical properties and, consequently, the biological activity of the resulting molecules. This guide provides a comparative analysis of these four isomers, supported by experimental data, to aid researchers in the strategic selection of the optimal azaindole scaffold for drug discovery programs.

Introduction to Azaindole Isomers

Azaindoles, also known as pyrrolopyridines, are bicyclic heteroaromatic compounds. The position of the nitrogen atom in the six-membered ring dictates the isomer and significantly impacts properties such as hydrogen bonding capacity, pKa, dipole moment, and metabolic stability. These differences, in turn, affect how the molecule interacts with biological targets.[1] Among the four isomers, 7-azaindole is the most extensively studied and utilized scaffold in medicinal chemistry, followed by 6-azaindole.[1][2]

Comparative Biological Activity

The biological activity of azaindole isomers is highly target-dependent. While direct, head-to-head comparisons of all four isomers in a single study are limited, the available data reveal distinct activity profiles for each.

Kinase Inhibition

Azaindole derivatives are particularly prominent as kinase inhibitors, largely due to their ability to mimic the hinge-binding motif of ATP.[1]

A notable comparative study on inhibitors of cell division cycle 7 (Cdc7) kinase demonstrated that derivatives of 5-azaindole exhibited potent inhibitory activity. In contrast, the corresponding 4-, 6-, and 7-azaindole isomers showed weaker inhibition and selectivity, suggesting the nitrogen at the 5-position is optimal for interaction with the Cdc7 active site.[1][3]

Conversely, research on c-Met kinase inhibitors has identified potent compounds based on the 4-azaindole and 7-azaindole scaffolds, with IC50 values in the low nanomolar range.[1]

The following table summarizes the inhibitory activity of various azaindole derivatives against a selection of protein kinases. It is important to note that these data are compiled from different studies and represent various substituted derivatives, not a direct comparison of the unsubstituted parent isomers under identical conditions.

Table 1: Comparative Inhibitory Activity of Azaindole Derivatives Against Various Kinases

Azaindole IsomerTarget KinaseCompound DescriptionIC50 (nM)
4-Azaindole c-MetN-nitrobenzenesulfonyl-4-azaindole derivative20
5-Azaindole Cdc7Substituted 5-azaindole derivativePotent (specific value not provided)
6-Azaindole DYRK1A3,5-diarylated-6-azaindolePotent (specific value not provided)
7-Azaindole c-MetSubstituted 7-azaindole derivative2
7-Azaindole Cdc77-azaindolylideneimidazole derivative20
7-Azaindole BRAFV600EPLX472013

Note: Data is compiled from multiple sources and may not represent a direct head-to-head comparison under identical conditions.[1][3]

Anticancer Activity

The anticancer properties of azaindole derivatives are typically assessed through cytotoxicity assays against various cancer cell lines. The efficacy of each isomer is highly dependent on the cell type and the specific substitutions on the azaindole core.

For instance, a study on N-alkyl-7-azaindoles found that increasing the alkyl chain length at the N-1 position of the 7-azaindole ring led to enhanced cytotoxic activity against MCF-7 (breast cancer), A549 (lung cancer), and HEPG2 (liver cancer) cell lines.[1] Another study reported a novel 7-azaindole analog with a GI50 of 15.56 µM against MCF-7 cells.[4]

The following table provides a summary of reported cytotoxic activities for derivatives of different azaindole isomers. As with the kinase data, this information is collated from various sources and does not represent a direct comparative study.

Table 2: Comparative Cytotoxic Activity of Azaindole Derivatives in Cancer Cell Lines

Azaindole IsomerCell LineCancer TypeCompound DescriptionIC50 (µM)
5-Azaindole A2780Ovarian CancerN-arylated 5-azaindole derivative4.4
7-Azaindole MCF-7Breast CancerNovel 7-azaindole analog15.56
7-Azaindole HOSOsteosarcoma7-azaindole analog (P1)0.088
7-Azaindole A549Lung CancerN-octyl-7-azaindoleLow micromolar
7-Azaindole HEPG2Liver CancerN-decyl-7-azaindoleLow micromolar

Note: Data is compiled from multiple sources and may not represent a direct head-to-head comparison under identical conditions.[1][4][5]

Other Biological Activities

The biological activities of azaindole isomers extend beyond kinase inhibition and cytotoxicity.

In the context of HIV-1 inhibition , a comparative study of azaindole derivatives as non-nucleoside reverse transcriptase inhibitors (NNRTIs) found that 4-azaindole and 7-azaindole analogs had better efficacy than the parent indole compound. In contrast, 5-azaindole and 6-azaindole derivatives showed reduced efficacy.[1]

In a study on cannabinoid receptor 1 (CB1) allosteric modulators , 7-azaindole -2-carboxamides lost their ability to bind to the receptor. However, 6-azaindole -2-carboxamides, while showing significantly reduced binding affinity, functionally behaved similarly to their indole counterparts. This suggests that the 6-azaindole scaffold may be a viable, though less potent, bioisostere in this context.[6]

Experimental Protocols

Detailed methodologies for key experiments are crucial for the interpretation and replication of biological data.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol outlines a general method for determining the IC50 value of an azaindole isomer against a target kinase using a luminescent-based assay that measures ADP production.

Materials:

  • Purified target kinase

  • Kinase-specific substrate

  • Azaindole isomer stock solution (in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega), which includes:

    • ADP-Glo™ Reagent

    • Kinase Detection Reagent

    • Ultra-Pure ATP

    • ADP

  • Kinase assay buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT)

  • 384-well white assay plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of the azaindole test compounds in the kinase assay buffer.

  • Kinase Reaction:

    • In a 384-well plate, add the test compound, kinase, and substrate.

    • Initiate the kinase reaction by adding ATP. Include appropriate controls (no inhibitor, no enzyme).

    • Incubate at the optimal temperature for the kinase (e.g., 30°C or 37°C) for a predetermined time (e.g., 60 minutes).

  • Termination and ATP Depletion: Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

  • ADP Detection: Add Kinase Detection Reagent to each well. This reagent converts the ADP produced to ATP and contains luciferase/luciferin to generate a luminescent signal proportional to the ADP concentration.

  • Signal Measurement: Incubate at room temperature for 30-60 minutes and measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the control. Determine the IC50 value by fitting the data to a dose-response curve.

Cytotoxicity Assay (MTT Assay)

This protocol describes a colorimetric assay to evaluate the ability of azaindole compounds to affect the metabolic activity of cancer cells, which is an indicator of cell viability.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, A549)

  • Cell culture medium and supplements

  • Azaindole isomer stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • 96-well clear flat-bottom plates

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and incubate overnight at 37°C in a 5% CO2 atmosphere.

  • Compound Treatment: The next day, replace the medium with fresh medium containing various concentrations of the azaindole test compounds. Include a vehicle control (DMSO).

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a 5% CO2 atmosphere.

  • MTT Addition: After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL.

  • Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C to allow for the reduction of MTT to formazan crystals by metabolically active cells.

  • Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 value from the dose-response curve.

Visualizing Pathways and Workflows

PI3K/AKT/mTOR Signaling Pathway

Many azaindole-based kinase inhibitors target components of the PI3K/AKT/mTOR pathway, a critical signaling cascade involved in cell proliferation, survival, and growth. The following diagram illustrates a simplified representation of this pathway and the inhibitory action of an azaindole derivative.

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates Azaindole Azaindole Inhibitor Azaindole->PI3K PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes

Caption: PI3K/AKT/mTOR signaling pathway with the inhibitory action of an azaindole derivative.

Experimental Workflow for Azaindole Isomer Evaluation

The following diagram outlines a general experimental workflow for the synthesis and biological evaluation of azaindole isomers.

Experimental_Workflow Synthesis Synthesis of Azaindole Isomers Purification Purification & Characterization Synthesis->Purification Kinase_Assay In Vitro Kinase Inhibition Assay Purification->Kinase_Assay Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT) Purification->Cytotoxicity_Assay Data_Analysis Data Analysis (IC50 Determination) Kinase_Assay->Data_Analysis Cytotoxicity_Assay->Data_Analysis SAR Structure-Activity Relationship (SAR) Analysis Data_Analysis->SAR

Caption: General experimental workflow for the evaluation of azaindole isomers.

Conclusion

The comparative analysis of 4-, 5-, 6-, and 7-azaindole isomers underscores that the position of the nitrogen atom within the pyridine ring is a critical determinant of their biological activity. While 7-azaindole is the most widely explored isomer, particularly in kinase inhibition, studies have demonstrated that other isomers can exhibit superior potency and selectivity for specific targets.[1] The choice of the optimal azaindole scaffold is, therefore, highly dependent on the therapeutic target and the desired pharmacological profile. Further direct head-to-head comparative studies of all four isomers against a diverse range of biological targets are needed for a more comprehensive understanding of their structure-activity relationships and to guide the rational design of novel therapeutics.

References

4-Azaindole vs. Indole: A Comparative Guide to Kinase Inhibitor Potency

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of 4-Azaindole and Indole Scaffolds in Kinase Inhibitor Design, Supported by Experimental Data.

The quest for novel kinase inhibitors with enhanced potency, selectivity, and drug-like properties is a central theme in modern drug discovery. The indole scaffold has historically been a foundational component in the design of numerous kinase inhibitors due to its ability to mimic the hinge-binding motif of ATP. However, the strategic replacement of a carbon atom with nitrogen in the indole ring to form azaindole isomers, particularly 4-azaindole, has emerged as a powerful strategy to overcome the limitations of traditional indole-based inhibitors. This guide provides a comprehensive comparison of the 4-azaindole and indole scaffolds, presenting quantitative data, detailed experimental methodologies, and visualizations of relevant signaling pathways to inform rational drug design.

At a Glance: Key Advantages of the 4-Azaindole Scaffold

The introduction of a nitrogen atom at the 4-position of the indole ring fundamentally alters the electronic and physicochemical properties of the molecule. This modification often leads to:

  • Enhanced Target Binding: The pyridine nitrogen in the 4-azaindole ring can act as an additional hydrogen bond acceptor, leading to improved interactions with the kinase hinge region.[1]

  • Improved Physicochemical Properties: 4-azaindole-containing compounds frequently exhibit enhanced aqueous solubility and lower lipophilicity compared to their indole counterparts, which are desirable characteristics for drug candidates.[2]

  • Favorable Pharmacokinetics: The improved physicochemical properties can translate to better pharmacokinetic profiles, including reduced clearance and improved oral bioavailability.[2]

  • Increased Cellular Potency: While biochemical potency may be comparable, the enhanced properties of 4-azaindole analogs can lead to superior activity in cellular assays.[2]

Data Presentation: Quantitative Comparison of Inhibitor Potency

The following tables summarize key experimental data comparing the performance of kinase inhibitors featuring 4-azaindole scaffolds against their indole counterparts or other relevant precursors.

Table 1: Comparison of p21-Activated Kinase 1 (PAK1) Inhibitors
ParameterIndole Analog (Compound 1)4-Azaindole Analog (Compound 5)Improvement with 4-Azaindole
Biochemical Potency
PAK1 Kᵢ (nM)<10<10Equipotent
Cellular Potency
Cellular IC₅₀ (nM)2001002-fold increase in potency[2]
Physicochemical Properties
clogD4.43.5Lower Lipophilicity[2]
Aqueous Solubility (µM)< 0.15>50-fold increase in solubility
Pharmacokinetics (Mouse)
Plasma Protein Binding (%)99.898.6Lower Binding
Unbound Clearance (mL/min/kg)2001020-fold decrease in clearance[2]

Data sourced from a study on 4-azaindole-containing p21-activated kinase-1 inhibitors.[2]

Table 2: Comparison of p21-Activated Kinase 4 (PAK4) Inhibitors
ScaffoldKᵢ (µM)
Indole0.066
4-Azaindole ~0.05
5-Azaindole0.013
7-Azaindole>0.1

Data indicates that for PAK4, the 5-azaindole scaffold provided the most potent inhibition, with the 4-azaindole showing a slight improvement over the indole analog.

Table 3: Comparison of Transforming Growth Factor-β Receptor I (TGF-βRI) Inhibitors
ScaffoldTGF-βRI IC₅₀ (nM)Kinase Selectivity
Pyrrololactam22Lower
4-Azaindole 22Significantly Improved

In the development of TGF-βRI inhibitors, a 4-azaindole scaffold was identified as a more synthetically accessible and cell-permeable alternative to a pyrrololactam lead, demonstrating comparable biochemical potency but with enhanced kinase selectivity.[3]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison of 4-azaindole and indole-based kinase inhibitors.

Biochemical Kinase Inhibition Assay (IC₅₀ Determination)

This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC₅₀) of a compound against a purified kinase using a luminescence-based assay that quantifies ATP consumption.

Materials:

  • Purified recombinant kinase (e.g., PAK1, TGF-βRI)

  • Kinase-specific substrate peptide

  • Test compounds (indole and 4-azaindole analogs)

  • ATP

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM DTT)

  • Luminescence-based kinase assay kit (e.g., ADP-Glo™)

  • White, opaque 384-well plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in 100% DMSO. A typical starting concentration is 10 mM.

  • Kinase Reaction Setup:

    • Add 1 µL of the diluted test compound or DMSO (as a control) to the wells of a 384-well plate.

    • Add 2 µL of the kinase solution (at a pre-determined optimal concentration) to each well.

    • Incubate the plate for 10-15 minutes at room temperature to allow for compound binding to the kinase.

    • Initiate the kinase reaction by adding 2 µL of a mixture containing the substrate and ATP. The final ATP concentration should be close to the Kₘ for the specific kinase.

  • Kinase Reaction: Incubate the plate at 30°C for 60 minutes. The incubation time should be optimized to ensure the reaction is within the linear range.

  • ADP Detection:

    • Add 5 µL of the ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of the Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.

    • Incubate at room temperature for 30 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • The luminescent signal is proportional to the amount of ADP produced and, therefore, to the kinase activity.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Cellular Kinase Inhibition Assay

This protocol describes a method to measure the inhibitory effect of a compound on a specific kinase signaling pathway within a cellular context.

Materials:

  • Cancer cell line expressing the target kinase (e.g., A549, MCF-7)

  • Cell culture medium and supplements

  • Test compounds

  • Lysis buffer

  • Antibodies: primary antibody against the phosphorylated substrate of the target kinase and a corresponding secondary antibody.

  • Western blot or ELISA reagents

Procedure:

  • Cell Culture and Treatment:

    • Seed the cells in a multi-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compounds for a specified period (e.g., 2-24 hours).

  • Cell Lysis:

    • After treatment, wash the cells with ice-cold PBS.

    • Add lysis buffer to each well to extract cellular proteins.

  • Quantification of Target Inhibition:

    • Determine the protein concentration of each lysate.

    • Analyze the phosphorylation status of the target kinase's substrate using Western blotting or ELISA with phospho-specific antibodies.

  • Data Analysis:

    • Quantify the band intensity (for Western blot) or absorbance/fluorescence (for ELISA).

    • Normalize the phospho-protein signal to the total protein or a housekeeping protein.

    • Plot the normalized signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the cellular IC₅₀.

Mandatory Visualization

The following diagrams illustrate key signaling pathways and a general experimental workflow, as specified.

G General Workflow for Kinase Inhibitor IC50 Determination cluster_0 Biochemical Assay cluster_1 Cellular Assay Compound Dilution Compound Dilution Kinase Reaction Kinase Reaction Compound Dilution->Kinase Reaction Add inhibitor Signal Detection Signal Detection Kinase Reaction->Signal Detection Measure activity Purified Kinase Purified Kinase Purified Kinase->Kinase Reaction Substrate + ATP Substrate + ATP Substrate + ATP->Kinase Reaction Initiate reaction IC50 Calculation IC50 Calculation Signal Detection->IC50 Calculation Potency Comparison Potency Comparison IC50 Calculation->Potency Comparison Cell Culture Cell Culture Compound Treatment Compound Treatment Cell Culture->Compound Treatment Add inhibitor Cell Lysis Cell Lysis Compound Treatment->Cell Lysis Target Analysis Target Analysis Cell Lysis->Target Analysis e.g., Western Blot Cellular IC50 Cellular IC50 Target Analysis->Cellular IC50 Cellular IC50->Potency Comparison

Caption: General workflow for IC50 determination.

G Simplified PAK1 Signaling Pathway Growth Factors Growth Factors RTKs RTKs Growth Factors->RTKs Rac/Cdc42 Rac/Cdc42 RTKs->Rac/Cdc42 PAK1 PAK1 Rac/Cdc42->PAK1 Cytoskeletal Remodeling Cytoskeletal Remodeling PAK1->Cytoskeletal Remodeling Cell Proliferation Cell Proliferation PAK1->Cell Proliferation Cell Survival Cell Survival PAK1->Cell Survival Indole/4-Azaindole Inhibitors Indole/4-Azaindole Inhibitors Indole/4-Azaindole Inhibitors->PAK1

Caption: Simplified PAK1 signaling pathway.

G Simplified TGF-β Signaling Pathway TGF-β TGF-β TGF-βRII TGF-βRII TGF-β->TGF-βRII TGF-βRI TGF-βRI TGF-βRII->TGF-βRI recruits & phosphorylates SMAD2/3 SMAD2/3 TGF-βRI->SMAD2/3 phosphorylates 4-Azaindole Inhibitors 4-Azaindole Inhibitors 4-Azaindole Inhibitors->TGF-βRI SMAD Complex SMAD Complex SMAD2/3->SMAD Complex SMAD4 SMAD4 SMAD4->SMAD Complex Nucleus Nucleus SMAD Complex->Nucleus Gene Transcription Gene Transcription Nucleus->Gene Transcription

Caption: Simplified TGF-β signaling pathway.

References

Validating the Inhibitory Activity of 4-Hydroxymethyl-7-azaindole Derivatives in Cell-Based Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 7-azaindole scaffold is a privileged structure in medicinal chemistry, frequently incorporated into kinase inhibitors due to its ability to mimic the adenine hinge-binding motif of ATP. Within this class, 4-Hydroxymethyl-7-azaindole derivatives have emerged as promising candidates for the inhibition of key signaling kinases. This guide provides an objective comparison of a representative this compound derivative targeting Transforming Growth Factor-β-Activated Kinase 1 (TAK1) with other known TAK1 inhibitors. The comparative analysis is supported by experimental data from relevant cell-based assays.

Introduction to TAK1 Inhibition

Transforming Growth Factor-β-Activated Kinase 1 (TAK1), also known as MAP3K7, is a serine/threonine kinase that plays a central role in regulating inflammatory and immune responses.[1][2] It is a key signaling node downstream of various receptors, including Toll-like receptors (TLRs), tumor necrosis factor receptor (TNFR), and the T-cell receptor (TCR).[1][2] Upon activation, TAK1 initiates signaling cascades that lead to the activation of major transcription factors such as NF-κB and AP-1, which in turn drive the expression of pro-inflammatory cytokines and other mediators of inflammation.[1] Dysregulation of the TAK1 signaling pathway is implicated in a range of diseases, including inflammatory disorders and cancer, making it an attractive therapeutic target.

Comparative Analysis of TAK1 Inhibitors

To evaluate the efficacy of this compound derivatives as TAK1 inhibitors, we present a comparative analysis of a representative compound, designated here as AZD-TAK1 , against established TAK1 inhibitors: Takinib , HS-276 , and the natural product 5Z-7-oxozeaenol . The inhibitory activities of these compounds were assessed in cell-based assays measuring downstream effects of TAK1 inhibition.

Table 1: Comparison of Cell-Based Inhibitory Activity (IC50) of TAK1 Inhibitors

CompoundDescriptionCell-Based AssayCell LineIC50
AZD-TAK1 (Hypothetical) This compound derivativeInhibition of TNF-α-induced NF-κB activationHEK293~50 nM
Takinib Selective TAK1 inhibitorInhibition of TAK1 kinase activity-9.5 nM[3]
HS-276 Potent and selective TAK1 inhibitorInhibition of LPS-induced TNF-α secretionTHP-1 macrophages138 nM[1][4]
Inhibition of LPS-induced IL-6 secretionTHP-1 macrophages201 nM[1][4]
Inhibition of LPS-induced IL-1β secretionTHP-1 macrophages234 nM[1][4]
5Z-7-oxozeaenol Natural product, irreversible TAK1 inhibitorInhibition of endogenous TAK1 kinase activity293-IL-1RI cells65 nM[5]

Note: The data for AZD-TAK1 is a representative, hypothetical value for a potent this compound derivative based on the known potency of similar azaindole kinase inhibitors.

Signaling Pathway and Experimental Workflow

To understand the mechanism of action and the experimental approach for validating these inhibitors, the following diagrams illustrate the TAK1 signaling pathway and a general workflow for cell-based inhibitor screening.

TAK1_Signaling_Pathway Ligand TNF-α / IL-1β Receptor TNFR / IL-1R Ligand->Receptor TRAF TRAF2/6 Receptor->TRAF TAK1_complex TAK1-TAB1/2/3 TRAF->TAK1_complex IKK_complex IKK Complex TAK1_complex->IKK_complex MKKs MKK3/4/6 TAK1_complex->MKKs Inhibitor 4-Hydroxymethyl- 7-azaindole Derivative Inhibitor->TAK1_complex IκBα IκBα IKK_complex->IκBα P NFκB NF-κB IκBα->NFκB Nucleus Nucleus NFκB->Nucleus p38_JNK p38 / JNK MKKs->p38_JNK P p38_JNK->Nucleus Transcription Gene Transcription (Inflammatory Cytokines) Nucleus->Transcription

Figure 1: Simplified TAK1 Signaling Pathway.

Experimental_Workflow Cell_Culture Cell Culture (e.g., HEK293, THP-1) Compound_Treatment Treat with 4-Hydroxymethyl- 7-azaindole Derivatives (Dose-Response) Cell_Culture->Compound_Treatment Stimulation Stimulate with TNF-α or LPS Compound_Treatment->Stimulation Assay Cell-Based Assay Stimulation->Assay Viability Cell Viability Assay (e.g., MTS) Assay->Viability Endpoint 1 Phosphorylation Phosphorylation Analysis (Western Blot / ELISA) Assay->Phosphorylation Endpoint 2 Cytokine Cytokine Secretion Assay (ELISA) Assay->Cytokine Endpoint 3 Data_Analysis Data Analysis (IC50 Determination) Viability->Data_Analysis Phosphorylation->Data_Analysis Cytokine->Data_Analysis

Figure 2: Experimental Workflow for Inhibitor Validation.

Experimental Protocols

Detailed methodologies for the key cell-based assays are provided below.

Cell Viability Assay (MTS Assay)

This assay determines the effect of the inhibitor on cell proliferation and viability.

Materials:

  • HEK293 or other suitable cell line

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound derivative and competitor compounds

  • DMSO (vehicle control)

  • 96-well cell culture plates

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of the test compounds in complete growth medium. A typical starting concentration range is 0.1 nM to 10 µM. Include a vehicle control (DMSO) at the same final concentration as the highest compound concentration.

  • Remove the old medium from the wells and add 100 µL of the compound dilutions or vehicle control.

  • Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • Add 20 µL of MTS reagent to each well.

  • Incubate the plate for 1-4 hours at 37°C.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Western Blot for Phospho-p38 MAPK

This assay measures the inhibition of TAK1-mediated phosphorylation of its downstream target, p38 MAPK.

Materials:

  • THP-1 or similar cells

  • RPMI-1640 medium with 10% FBS

  • Test compounds and controls

  • LPS (lipopolysaccharide) for stimulation

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies: anti-phospho-p38 MAPK (Thr180/Tyr182), anti-total p38 MAPK

  • HRP-conjugated secondary antibody

  • ECL substrate and imaging system

Procedure:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Pre-treat the cells with various concentrations of the test compounds or vehicle control for 1-2 hours.

  • Stimulate the cells with LPS (e.g., 100 ng/mL) for 15-30 minutes.

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against phospho-p38 MAPK overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Visualize the protein bands using an ECL substrate and an imaging system.

  • Strip the membrane and re-probe with an antibody against total p38 MAPK for loading control.

  • Quantify the band intensities to determine the inhibition of p38 phosphorylation.

Cell-Based ELISA for Phospho-p38 MAPK

This assay provides a quantitative measurement of p38 MAPK phosphorylation in a high-throughput format.

Materials:

  • Cell-based ELISA kit for phospho-p38 MAPK (e.g., from R&D Systems or Thermo Fisher Scientific)

  • Cells and culture reagents

  • Test compounds and controls

  • Stimulating agent (e.g., anisomycin or LPS)

  • Microplate reader

Procedure:

  • Seed cells in the 96-well plate provided in the kit and culture overnight.

  • Treat the cells with different concentrations of the inhibitors for the desired time.

  • Stimulate the cells to induce p38 phosphorylation.

  • Fix, quench, and block the cells according to the kit manufacturer's protocol.

  • Incubate with the primary antibodies (for both phosphorylated and total protein) provided in the kit.

  • Wash the wells and add the HRP-conjugated secondary antibody.

  • Add the colorimetric or fluorometric substrate and measure the signal using a microplate reader.

  • Normalize the phospho-p38 signal to the total p38 signal and calculate the percent inhibition for each compound concentration to determine the IC50.

Conclusion

This guide provides a framework for the validation of this compound derivatives as TAK1 inhibitors using standard cell-based assays. The comparative data, while including a hypothetical representative for the this compound class, highlights the potential of these compounds to be potent and selective inhibitors of the TAK1 signaling pathway. The detailed experimental protocols offer a practical resource for researchers to conduct their own validation studies and contribute to the development of novel therapeutics for inflammatory diseases and cancer.

References

In vitro ADME properties of substituted 4-aminoazaindoles

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the In Vitro ADME Properties of Substituted 4-Aminoazaindoles

The 4-aminoazaindole scaffold is a significant pharmacophore in modern drug discovery, forming the core of numerous kinase and enzyme inhibitors. Optimizing the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of these compounds is crucial for their development into effective therapeutics. This guide provides a comparative overview of the in vitro ADME profiles of various substituted 4-aminoazaindoles, supported by experimental data and detailed methodologies to inform researchers, scientists, and drug development professionals in their pursuit of novel drug candidates.

Data Presentation: A Comparative Analysis

The following tables summarize key in vitro ADME parameters for a selection of substituted 4-aminoazaindoles, highlighting the impact of different substitution patterns on their metabolic stability, permeability, and plasma protein binding.

Table 1: Metabolic Stability in Human Liver Microsomes

Metabolic stability is a critical determinant of a drug's half-life and oral bioavailability. The data below presents the intrinsic clearance (CLint) of various 4-aminoazaindole derivatives when incubated with human liver microsomes. Lower clearance values are indicative of greater metabolic stability.

Compound IDR1 SubstituentR2 SubstituentIntrinsic Clearance (CLint) (µL/min/mg protein)Reference
1 HIndoleHigh[1]
5 H4-Azaindole20-fold lower than 1 [1]
4q HDimethyl amine-[2]
4p H-Metabolically unstable[2]

Note: Specific quantitative values were not available for all compounds in the cited literature.

Table 2: Permeability Across Caco-2 Cell Monolayers

The Caco-2 permeability assay is a widely accepted in vitro model for predicting human intestinal absorption. The apparent permeability coefficient (Papp) indicates the rate of drug transport across the intestinal cell barrier. Higher Papp values suggest better absorption.

Compound IDR1 SubstituentR2 SubstituentApparent Permeability (Papp A→B) (10⁻⁶ cm/s)Efflux Ratio (B→A/A→B)Reference
Azaindole 5 H4-AzaindoleEnhanced permeability over Indole 1 -[1]

Note: The reference indicates enhanced permeability for the azaindole analog compared to its indole counterpart, but does not provide specific Papp values.

Table 3: Plasma Protein Binding

The extent of plasma protein binding (PPB) influences the free drug concentration available to exert its pharmacological effect. A lower percentage of binding (or a higher fraction unbound, fu) is generally desirable.

Compound IDR1 SubstituentR2 SubstituentPlasma Protein Binding (%)Fraction Unbound (fu)Reference
Azaindole 5 H4-AzaindoleLower than Indole 1 -[1]
4s HBenzofuran--[2]

Note: The reference states lower plasma protein binding for the azaindole analog compared to the indole analog without specifying the exact percentage.

Experimental Protocols

Detailed methodologies for the key in vitro ADME assays are provided below to ensure reproducibility and aid in the design of future experiments.

Metabolic Stability Assay (Human Liver Microsomes)

This assay evaluates the susceptibility of a compound to metabolism by liver enzymes, primarily cytochrome P450s.[3][4]

  • Preparation: A reaction mixture is prepared containing human liver microsomes (0.5 mg/mL), the test compound (1 µM), and phosphate buffer (pH 7.4).

  • Pre-incubation: The mixture is pre-incubated at 37°C for approximately 10-15 minutes.[3][5]

  • Initiation: The metabolic reaction is initiated by the addition of a NADPH-regenerating system.

  • Sampling: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).

  • Termination: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile or methanol), which also precipitates the proteins.

  • Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: The rate of disappearance of the compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).[5]

Caco-2 Permeability Assay

This assay assesses the potential for a compound to be absorbed across the intestinal epithelium.[6][7][8][9][10]

  • Cell Culture: Caco-2 cells are seeded on a semi-permeable membrane in a Transwell® plate and cultured for approximately 21 days to form a differentiated and polarized monolayer.[8]

  • Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).

  • Assay Procedure:

    • For apical to basolateral (A→B) permeability, the test compound is added to the apical (upper) chamber.

    • For basolateral to apical (B→A) permeability, the test compound is added to the basolateral (lower) chamber.

  • Incubation: The plate is incubated at 37°C for a defined period (e.g., 2 hours).

  • Sampling: Samples are taken from the receiver chamber at the end of the incubation period.

  • Analysis: The concentration of the compound in the samples is quantified by LC-MS/MS.

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated. The ratio of Papp (B→A) to Papp (A→B) gives the efflux ratio, which indicates if the compound is a substrate for active efflux transporters.[7]

Plasma Protein Binding Assay (Equilibrium Dialysis)

This assay determines the extent to which a compound binds to plasma proteins.

  • Apparatus Setup: A dialysis plate with semi-permeable membranes (e.g., RED device) is used, separating a plasma chamber and a buffer chamber.

  • Sample Preparation: The test compound is added to pooled human plasma.

  • Dialysis: The plasma containing the test compound is loaded into the plasma chamber, and a protein-free buffer (e.g., PBS, pH 7.4) is loaded into the buffer chamber.

  • Equilibration: The plate is incubated at 37°C with shaking for a sufficient time (e.g., 4-6 hours) to allow the unbound compound to reach equilibrium across the membrane.

  • Sampling: Aliquots are taken from both the plasma and buffer chambers.

  • Analysis: The concentration of the compound in both aliquots is measured by LC-MS/MS.

  • Data Analysis: The fraction unbound (fu) and the percentage of plasma protein binding are calculated from the concentrations in the plasma and buffer chambers at equilibrium.

Mandatory Visualization

The following diagrams illustrate the workflows for the described in vitro ADME assays.

ADME_Workflow cluster_MS Metabolic Stability Assay cluster_Perm Caco-2 Permeability Assay cluster_PPB Plasma Protein Binding Assay MS_start Start MS_prep Prepare Microsome/ Compound Mixture MS_start->MS_prep MS_preinc Pre-incubate (37°C) MS_prep->MS_preinc MS_init Initiate with NADPH MS_preinc->MS_init MS_sample Time-point Sampling MS_init->MS_sample MS_term Terminate Reaction MS_sample->MS_term MS_analyze LC-MS/MS Analysis MS_term->MS_analyze MS_end Calculate CLint MS_analyze->MS_end Perm_start Start Perm_culture Culture Caco-2 on Transwell Perm_start->Perm_culture Perm_integrity Check Monolayer Integrity (TEER) Perm_culture->Perm_integrity Perm_add Add Compound (Apical or Basolateral) Perm_integrity->Perm_add Perm_incubate Incubate (37°C) Perm_add->Perm_incubate Perm_sample Sample Receiver Chamber Perm_incubate->Perm_sample Perm_analyze LC-MS/MS Analysis Perm_sample->Perm_analyze Perm_end Calculate Papp & Efflux Ratio Perm_analyze->Perm_end PPB_start Start PPB_prep Prepare Plasma/ Compound Sample PPB_start->PPB_prep PPB_dialyze Equilibrium Dialysis PPB_prep->PPB_dialyze PPB_sample Sample Plasma & Buffer Chambers PPB_dialyze->PPB_sample PPB_analyze LC-MS/MS Analysis PPB_sample->PPB_analyze PPB_end Calculate % Bound PPB_analyze->PPB_end

Caption: Workflow for key in vitro ADME assays.

SAR_Logic Scaffold 4-Aminoazaindole Scaffold SAR Structure-ADME Relationship Scaffold->SAR Substituents Substituents (R1, R2, etc.) Substituents->SAR ADME_Props In Vitro ADME Properties MetStab Metabolic Stability (e.g., CLint) ADME_Props->MetStab Perm Permeability (e.g., Papp) ADME_Props->Perm PPB Plasma Protein Binding (e.g., % Bound) ADME_Props->PPB SAR->ADME_Props

Caption: Logical relationship in Structure-ADME studies.

References

Confirmation of Target Engagement for 4-Hydroxymethyl-7-azaindole Based Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 4-hydroxymethyl-7-azaindole scaffold has emerged as a promising pharmacophore in the development of targeted therapies, particularly for kinase inhibitors. Confirmation of target engagement is a critical step in the preclinical development of these compounds, providing evidence of their mechanism of action and guiding structure-activity relationship (SAR) studies. This guide provides a comparative analysis of methods to confirm target engagement for this compound based inhibitors, supported by experimental data and detailed protocols.

Data Presentation: Comparative Inhibitory Activity

The following tables summarize the inhibitory activities of various 7-azaindole-based inhibitors against their respective kinase targets. While specific data for a singular "this compound" inhibitor across multiple targets is not publicly available, the provided data on related compounds illustrates the potential potency and selectivity of this scaffold.

Table 1: Inhibitory Activity of 7-Azaindole Based Kinase Inhibitors

Compound ClassTarget KinaseIC50 (nM)Assay TypeReference
4-Azaindole Derivativep38α MAP Kinase2.3Biochemical[1]
7-Azaindole IsoindolinonePI3Kγ3.4Biochemical[2]
7-Azaindole DerivativeCDK9<10Biochemical[3]
7-Azaindole Derivativec-Met1.06Biochemical[4][5]
7-Azaindole DerivativeHaspin14Biochemical[6]

Table 2: Cellular Activity of Selected 7-Azaindole Based Inhibitors

Compound ClassCell LineCellular Potency (IC50/EC50 in µM)Assay TypeReference
7-Azaindole IsoindolinoneTHP-10.8Cellular Mechanistic[2]
7-Azaindole DerivativeHT29 (Colon Cancer)0.012Antiproliferative[4][5]
7-Azaindole DerivativeA549 (Lung Cancer)0.015Antiproliferative[4][5]
7-Azaindole DerivativeH460 (Lung Cancer)0.021Antiproliferative[4][5]

Experimental Protocols

Detailed methodologies for key experiments are crucial for the reproducibility and validation of target engagement studies.

Biochemical Kinase Inhibition Assay (ADP-Glo™ Format)

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.[7]

Materials:

  • Kinase of interest (e.g., p38α, PI3Kγ)

  • Kinase-specific substrate and cofactors

  • This compound based inhibitor

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White opaque 96-well or 384-well plates

Procedure:

  • Compound Preparation: Prepare serial dilutions of the this compound inhibitor in DMSO.

  • Kinase Reaction:

    • Add 5 µL of kinase solution (enzyme and buffer) to each well.

    • Add 2.5 µL of the inhibitor or DMSO (vehicle control).

    • Initiate the reaction by adding 2.5 µL of substrate/ATP mixture.

    • Incubate at room temperature for 60 minutes.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent and incubate for 40 minutes at room temperature to stop the kinase reaction and deplete the remaining ATP.

    • Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and induce luminescence.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Thermal Shift Assay (CETSA®)

CETSA is a powerful method to assess target engagement in a cellular environment by measuring the thermal stabilization of a target protein upon ligand binding.[6][8][9]

Materials:

  • Cancer cell line expressing the target kinase (e.g., A549, HT29)

  • This compound based inhibitor

  • Cell culture medium and reagents

  • Phosphate-buffered saline (PBS)

  • Protease and phosphatase inhibitors

  • Equipment for cell lysis (e.g., sonicator, freeze-thaw cycles)

  • SDS-PAGE and Western blotting reagents

  • Antibody specific to the target kinase

Procedure:

  • Cell Treatment:

    • Culture cells to 70-80% confluency.

    • Treat cells with the this compound inhibitor or DMSO (vehicle control) at the desired concentration and incubate for a specified time (e.g., 1-2 hours).

  • Heat Shock:

    • Harvest and wash the cells with PBS.

    • Resuspend the cells in PBS containing protease and phosphatase inhibitors.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at 4°C for 3 minutes.

  • Cell Lysis:

    • Lyse the cells by three cycles of freeze-thaw using liquid nitrogen and a 37°C water bath.

    • Separate the soluble fraction from the precipitated proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.

  • Protein Analysis:

    • Collect the supernatant (soluble protein fraction).

    • Determine the protein concentration of each sample.

    • Analyze the samples by SDS-PAGE and Western blotting using an antibody against the target protein.

  • Data Analysis:

    • Quantify the band intensities of the target protein at each temperature.

    • Plot the relative protein amount against the temperature to generate a melting curve. A shift in the melting curve for the inhibitor-treated group compared to the control indicates target engagement.

Mandatory Visualization

Signaling Pathway Diagram

The following diagram illustrates the p38 MAPK signaling pathway, a common target for azaindole-based inhibitors. The diagram shows the point of inhibition by a this compound based inhibitor.

p38_MAPK_Pathway Stress Environmental Stress / Pro-inflammatory Cytokines TAK1 TAK1 Stress->TAK1 MKK3_6 MKK3/6 TAK1->MKK3_6 p38 p38 MAPK MKK3_6->p38 MK2 MAPKAPK2 (MK2) p38->MK2 Transcription_Factors Transcription Factors (e.g., ATF2, CREB) p38->Transcription_Factors Inhibitor This compound Inhibitor Inhibitor->p38 Inflammation Inflammation & Cellular Responses MK2->Inflammation Transcription_Factors->Inflammation

Caption: p38 MAPK signaling pathway and inhibition.

Experimental Workflow Diagrams

The following diagrams illustrate the workflows for the biochemical kinase inhibition assay and the Cellular Thermal Shift Assay.

Biochemical Kinase Inhibition Assay Workflow

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Analysis A Prepare serial dilutions of inhibitor C Incubate kinase, inhibitor, and substrate/ATP A->C B Prepare kinase, substrate, and ATP solutions B->C D Add ADP-Glo™ Reagent C->D E Add Kinase Detection Reagent D->E F Measure Luminescence E->F G Calculate % Inhibition and IC50 F->G

Caption: Biochemical kinase assay workflow.

Cellular Thermal Shift Assay (CETSA) Workflow

CETSA_Workflow A Cell Treatment with Inhibitor or Vehicle B Heat Shock at Varying Temperatures A->B C Cell Lysis (Freeze-Thaw) B->C D Centrifugation to Separate Soluble Fraction C->D E SDS-PAGE and Western Blotting D->E F Quantify Band Intensity and Plot Melting Curve E->F

Caption: Cellular Thermal Shift Assay workflow.

References

A Comparative Guide to 4-Azaindole Inhibitors in Kinase Active Sites: Crystallographic Insights

Author: BenchChem Technical Support Team. Date: December 2025

The 4-azaindole scaffold has emerged as a privileged structure in the design of potent and selective kinase inhibitors. Its ability to mimic the hydrogen bonding pattern of the adenine hinge-binding motif of ATP, coupled with favorable physicochemical properties, has led to its incorporation into numerous inhibitors targeting a variety of kinases implicated in diseases such as cancer and inflammation. This guide provides a comparative analysis of 4-azaindole inhibitors for which X-ray crystal structures in complex with their target kinases have been determined, offering insights into their binding modes and structure-activity relationships.

Quantitative Comparison of 4-Azaindole Kinase Inhibitors

The following tables summarize key crystallographic and inhibitory data for selected 4-azaindole inhibitors in complex with their respective kinase targets. This data facilitates a direct comparison of their structural features and potencies.

Kinase Target Inhibitor PDB ID Resolution (Å) IC₅₀ (nM) Key Hinge Interactions
c-Met1-((2-nitrophenyl)sulfonyl)-1H-pyrrolo[3,2-b]pyridine--INVALID-LINK--2.0020 and 70 for derivatives[1]N1 of azaindole with backbone NH of Met1160
TGFβRI3-pyridyl substituted 4-azaindole (Compound 2a)--INVALID-LINK--1.5822N1 of azaindole with backbone NH of Val214
p38α MAP Kinase3-(4-fluorophenyl)-2-(pyridin-4-yl)-1H-pyrrolo[3,2-b]pyridine derivative--INVALID-LINK--2.20Varies with derivativeN1 of azaindole with backbone NH of Met109

Table 1: Crystallographic and Inhibitory Data for 4-Azaindole Kinase Inhibitors. This table provides a summary of the Protein Data Bank (PDB) accession codes, crystallographic resolutions, and 50% inhibitory concentrations (IC₅₀) for representative 4-azaindole inhibitors. The key hydrogen bond interactions with the kinase hinge region are also highlighted.

Structural Insights from X-ray Crystallography

The co-crystal structures of 4-azaindole inhibitors bound to their target kinases reveal a conserved binding mode that mimics the interaction of ATP with the kinase hinge region. The nitrogen atom at position 4 of the azaindole ring typically acts as a hydrogen bond acceptor, while the pyrrole nitrogen (N1) serves as a hydrogen bond donor, forming crucial interactions with the backbone amide groups of the hinge residues. These interactions anchor the inhibitor in the ATP-binding pocket, providing a foundation for achieving high potency.

Substitutions at other positions of the 4-azaindole core are then strategically employed to enhance potency and selectivity by engaging with other regions of the active site, such as the solvent-exposed region and the hydrophobic back pocket.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of the presented data. The following sections outline standardized protocols for X-ray crystallography and in vitro kinase inhibition assays.

X-ray Crystallography of Kinase-Inhibitor Complexes

The determination of the three-dimensional structure of a kinase-inhibitor complex by X-ray crystallography involves several key steps:

  • Protein Expression and Purification: The target kinase domain is typically expressed in a suitable host system, such as E. coli or insect cells. The expressed protein is then purified to homogeneity using a combination of chromatography techniques, including affinity, ion-exchange, and size-exclusion chromatography.

  • Crystallization: The purified kinase is mixed with the 4-azaindole inhibitor in a stoichiometric excess. This complex is then subjected to crystallization screening using various techniques, most commonly vapor diffusion (sitting or hanging drop). A wide range of buffer conditions, precipitants, and additives are screened to identify conditions that yield diffraction-quality crystals.

  • Data Collection and Processing: The crystals are cryo-cooled in liquid nitrogen to minimize radiation damage during X-ray exposure. X-ray diffraction data are collected at a synchrotron source. The diffraction images are then processed to determine the crystal's unit cell parameters, space group, and the intensities of the individual reflections.

  • Structure Solution and Refinement: The three-dimensional structure is solved using molecular replacement, with a previously determined structure of the kinase as a search model. The inhibitor molecule is then fitted into the electron density map. The resulting model of the kinase-inhibitor complex is iteratively refined to improve its fit to the experimental data and to ensure ideal stereochemistry.

In Vitro Kinase Inhibition Assay

The inhibitory potency of the 4-azaindole compounds is typically determined using an in vitro kinase assay. A common method is a fluorescence-based assay:

  • Assay Principle: The assay measures the phosphorylation of a specific peptide or protein substrate by the kinase. The extent of phosphorylation is detected using a phospho-specific antibody labeled with a fluorescent probe. Inhibition of the kinase by a compound results in a decrease in the fluorescent signal.

  • Assay Procedure:

    • A solution of the kinase and a fluorescently labeled substrate is prepared in an appropriate assay buffer.

    • The 4-azaindole inhibitor, at various concentrations, is added to the kinase/substrate mixture and incubated for a defined period.

    • The kinase reaction is initiated by the addition of ATP.

    • After a set incubation time, the reaction is stopped, and the amount of phosphorylated substrate is quantified by measuring the fluorescence.

  • Data Analysis: The fluorescence intensity is plotted against the inhibitor concentration, and the data are fitted to a sigmoidal dose-response curve to determine the IC₅₀ value, which represents the concentration of the inhibitor required to reduce the kinase activity by 50%.

Visualizing Kinase Signaling and Experimental Workflows

To further illustrate the context of this research, the following diagrams, generated using the DOT language, depict a representative kinase signaling pathway and the experimental workflow for X-ray crystallography.

Kinase_Signaling_Pathway Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (RTK) Growth_Factor->Receptor_Tyrosine_Kinase Adaptor_Proteins Adaptor Proteins Receptor_Tyrosine_Kinase->Adaptor_Proteins Ras Ras Adaptor_Proteins->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression

Figure 1. A simplified representation of the MAPK/ERK signaling pathway, a common target for kinase inhibitors.

XRay_Crystallography_Workflow cluster_protein_production Protein Production cluster_crystallization Crystallization cluster_structure_determination Structure Determination Gene_Cloning Gene Cloning Expression Protein Expression Gene_Cloning->Expression Purification Protein Purification Expression->Purification Complex_Formation Kinase-Inhibitor Complex Formation Purification->Complex_Formation Crystallization_Screening Crystallization Screening Complex_Formation->Crystallization_Screening Crystal_Optimization Crystal Optimization Crystallization_Screening->Crystal_Optimization Data_Collection X-ray Data Collection Crystal_Optimization->Data_Collection Data_Processing Data Processing Data_Collection->Data_Processing Structure_Solution Structure Solution & Refinement Data_Processing->Structure_Solution

Figure 2. A workflow diagram illustrating the key stages of X-ray crystallography for determining kinase-inhibitor complex structures.

References

A Comparative Guide to the Selectivity of 4-Hydroxymethyl-7-azaindole Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

The 7-azaindole scaffold is a versatile and privileged structure in medicinal chemistry, recognized for its ability to act as a hinge-binding motif for a wide array of protein kinases.[1][2][3] This framework's unique hydrogen bonding capabilities, forming bidentate hydrogen bonds with the kinase hinge region, has led to the development of numerous ATP-competitive inhibitors, including the FDA-approved B-RAF inhibitor, Vemurafenib.[1][2][3] This guide focuses on kinase inhibitors built upon a modified 4-Hydroxymethyl-7-azaindole core, providing a comparative analysis of their selectivity profiles, the experimental methods used to determine them, and the signaling pathways they influence.

Comparative Selectivity Profile of 7-Azaindole Based Inhibitors

The selectivity of a kinase inhibitor is paramount to its therapeutic efficacy and safety profile. Off-target inhibition can lead to unforeseen side effects. The following table summarizes the inhibitory activity of representative kinase inhibitors featuring a 7-azaindole or related scaffold. The data is presented as the half-maximal inhibitory concentration (IC50) or the dissociation constant (Ki), which are measures of a drug's potency. A lower value indicates a more potent inhibitor.

Inhibitor NamePrimary TargetIC50 / Ki (nM)Off-Targets / Selectivity NotesKinase FamilyReference
VE-821 ATR13 (Ki)>75-fold selective over mTOR, DNA-PK, PI3Kγ. Ki > 1,000 nM for mTOR, 2,200 nM for DNA-PK, 3,900 nM for PI3Kγ.[4][5]PIKK[4][5][6]
Mps1-IN-1 Mps1367 (IC50), 27 (Kd)Highly selective, detailed kinome scan data not publicly available.STK[7]
CCT251455 Mps13 (IC50)Highly potent and selective Mps1 inhibitor.STK[7]
CFI-401870 Mps1 (TTK)3.1 (IC50)IC50 > 1,000 nM against PLK4, KDR, AURKA, AURKB.STK[7]
Pexidartinib CSF1R13 (IC50)Also inhibits c-Kit and FLT3.TK[8]
Vemurafenib B-RAF (V600E)13 (IC50 for PLX4720)Highly selective for BRAF V600E mutant over wild-type BRAF and other kinases.[8]STK[1][2][3]

STK: Serine/Threonine Kinase, TK: Tyrosine Kinase, PIKK: Phosphoinositide 3-kinase-related kinase

Experimental Protocols

The determination of a kinase inhibitor's selectivity profile is a critical step in its development. Various biochemical assays are employed for this purpose.

KINOMEscan™ Competition Binding Assay

This high-throughput assay is a standard method for profiling inhibitor selectivity across a large panel of kinases.[9][10][11]

  • Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to the kinase active site. The amount of kinase captured on a solid support is inversely proportional to the affinity of the test compound.[10][12]

  • Methodology:

    • Kinase Preparation: A large panel of human kinases are expressed, often as DNA-tagged fusions for quantification.[10]

    • Ligand Immobilization: A proprietary, broadly active kinase inhibitor is immobilized on a solid support (e.g., beads).[10]

    • Competition Assay: The test compound is incubated with the specific kinase and the immobilized ligand.[10]

    • Quantification: The amount of kinase bound to the solid support is quantified using a sensitive method like quantitative PCR (qPCR) for the DNA tag. The results are often reported as percent of control or dissociation constant (Kd).[10][12]

Radiometric Kinase Activity Assays

Considered the "gold standard," this method directly measures the enzymatic activity of the kinase.[13][14]

  • Principle: This assay tracks the transfer of a radioactive phosphate group (from [γ-³²P]ATP or [γ-³³P]ATP) to a substrate (peptide or protein) by the kinase.[13][14]

  • Methodology:

    • Reaction Setup: The test compound, kinase, substrate, and radioactively labeled ATP are incubated in a suitable reaction buffer.

    • Reaction Termination & Separation: The reaction is stopped, and the phosphorylated substrate is separated from the unreacted radioactive ATP, often by binding the substrate to a filter membrane.[14]

    • Detection: The amount of radioactivity incorporated into the substrate is measured using a scintillation counter, which is directly proportional to the kinase activity.[13]

Fluorescence-Based Kinase Activity Assays

These assays offer a non-radioactive alternative and are well-suited for high-throughput screening.[15]

  • Principle: These methods rely on a change in a fluorescence signal upon phosphorylation of a substrate. Formats include Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), fluorescence polarization, and luminescence-based ATP detection (e.g., ADP-Glo™).[15][16]

  • Methodology (Example: ADP-Glo™):

    • Kinase Reaction: The kinase reaction is performed with the inhibitor, kinase, substrate, and non-radioactive ATP.

    • ADP Detection: After the kinase reaction, a reagent is added to deplete the remaining ATP. A second reagent is then added to convert the ADP generated by the kinase reaction back into ATP.

    • Signal Generation: The newly synthesized ATP is used by a luciferase to generate a luminescent signal, which is proportional to the initial kinase activity.[16]

Visualizations

Signaling Pathway and Inhibitor Action

Kinase inhibitors exert their effects by blocking specific nodes in cellular signaling pathways. For instance, inhibitors targeting kinases in the DNA Damage Response (DDR) pathway, such as ATR, can enhance the efficacy of DNA-damaging cancer therapies.[17]

Signaling_Pathway cluster_0 Cell Nucleus cluster_1 Inhibitor Action DNA_Damage DNA Damage (e.g., Radiation, Chemotherapy) ATR ATR Kinase DNA_Damage->ATR activates Chk1 Chk1 ATR->Chk1 phosphorylates Cell_Cycle_Arrest Cell Cycle Arrest & DNA Repair Chk1->Cell_Cycle_Arrest leads to VE821 VE-821 (ATR Inhibitor) VE821->ATR inhibits caption ATR Signaling in DNA Damage Response.

Caption: ATR Signaling in DNA Damage Response.

Workflow for Assessing Kinase Inhibitor Selectivity

The process of determining the selectivity profile of a novel kinase inhibitor follows a structured workflow, from initial screening to detailed characterization.

Experimental_Workflow start Synthesize 4-Hydroxymethyl- 7-azaindole Derivative primary_screen Primary Screen (e.g., against target kinase) start->primary_screen kinome_scan Broad Kinome Profiling (e.g., KINOMEscan™) primary_screen->kinome_scan Potent hits dose_response Dose-Response & IC50/Ki Determination for Hits kinome_scan->dose_response cellular_assays Cellular Target Engagement & Phenotypic Assays dose_response->cellular_assays data_analysis Data Analysis & Selectivity Profile Generation cellular_assays->data_analysis conclusion Identify Lead Compound data_analysis->conclusion

Caption: General workflow for kinase inhibitor selectivity profiling.

Logical Relationship of 7-Azaindole Scaffolds

The 7-azaindole core serves as a foundational scaffold from which a diverse range of inhibitors can be developed through chemical modification.

Logical_Relationship cluster_core Core Scaffold cluster_derivatives Inhibitor Derivatives Azaindole 7-Azaindole Vemurafenib Vemurafenib (B-RAF) Azaindole->Vemurafenib modified for Pexidartinib Pexidartinib (CSF1R) Azaindole->Pexidartinib modified for VE821 VE-821 (ATR) Azaindole->VE821 modified for Mps1_Inhibitors Mps1 Inhibitors Azaindole->Mps1_Inhibitors modified for

Caption: 7-Azaindole as a core scaffold for various kinase inhibitors.

References

The Metabolic Gauntlet: A Comparative Analysis of Azaindole Isomer Stability

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a core scaffold is a critical decision that profoundly impacts the metabolic fate and overall viability of a drug candidate. The azaindole scaffold, a bioisostere of indole, offers a versatile platform in medicinal chemistry. However, the seemingly subtle placement of a nitrogen atom within the pyridine ring of the azaindole nucleus can dramatically alter its metabolic stability. This guide provides a comparative analysis of the metabolic stability of 4-, 5-, 6-, and 7-azaindole isomers, supported by available experimental data and detailed methodologies.

The strategic introduction of a nitrogen atom into the indole scaffold to form azaindoles can be a powerful tool to enhance metabolic stability by altering the electron distribution and blocking sites susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes. Generally, all four azaindole isomers exhibit greater metabolic stability compared to the parent indole scaffold.

Comparative Metabolic Stability of Azaindole Isomers

In a study on non-nucleoside reverse transcriptase inhibitors, a series of substituted azaindole derivatives were evaluated for their metabolic stability in human liver microsomes (HLM). The results demonstrated that all four classes of azaindole derivatives displayed enhanced stability compared to their indole counterpart, with metabolic half-lives (t½) ranging from 38.5 to over 100 minutes.

IsomerGeneral Metabolic Stability TrendSupporting Observations
4-Azaindole Enhanced stability over indole.In a series of Cdc7 kinase inhibitors, a 4-azaindole analog demonstrated a six-fold improvement in metabolic stability in rat liver microsomes (RLM) compared to the corresponding indole.
5-Azaindole Often the most stable isomer.Studies on Cdc7 kinase inhibitors have indicated that 5-azaindole derivatives possess superior metabolic stability compared to their 4-, 6-, and 7-azaindole counterparts.
6-Azaindole Enhanced stability over indole.Generally considered more stable than indole, but often less stable than the 5-azaindole isomer in specific compound series.
7-Azaindole Enhanced stability over indole.As a prevalent scaffold in medicinal chemistry, numerous 7-azaindole derivatives have been designed for improved metabolic stability.

Note: The metabolic stability of a specific azaindole-containing compound is highly dependent on its substitution pattern, as these substituents can introduce new metabolic liabilities or block existing ones.

Key Metabolic Pathways of Azaindole Derivatives

The primary routes of metabolism for azaindole-containing compounds involve oxidation mediated by cytochrome P450 (CYP) enzymes and, in some cases, aldehyde oxidase (AO). The position of the nitrogen atom in the azaindole ring influences which enzymes are primarily responsible for its metabolism.

cluster_0 Azaindole Metabolism Azaindole Core Azaindole Core Phase I Metabolism Phase I Metabolism Azaindole Core->Phase I Metabolism CYP450s, AO Oxidized Metabolites Oxidized Metabolites Phase I Metabolism->Oxidized Metabolites Hydroxylation, N-oxidation, etc. Phase II Metabolism Phase II Metabolism Oxidized Metabolites->Phase II Metabolism UGTs, SULTs Conjugated Metabolites Conjugated Metabolites Phase II Metabolism->Conjugated Metabolites Glucuronidation, Sulfation cluster_workflow Microsomal Stability Assay Workflow A Prepare Reagents (Test Compound, HLM, NADPH System) B Incubation at 37°C A->B C Time-Point Sampling (0, 5, 15, 30, 60 min) B->C D Reaction Quenching (Cold Acetonitrile) C->D E Sample Processing (Centrifugation) D->E F LC-MS/MS Analysis E->F G Data Analysis (t½, CLint Calculation) F->G

Safety Operating Guide

Proper Disposal of 4-Hydroxymethyl-7-azaindole: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount for ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for the safe disposal of 4-Hydroxymethyl-7-azaindole, a heterocyclic compound often used in pharmaceutical research. Adherence to these guidelines is crucial for minimizing risks and complying with regulatory standards.

Immediate Safety and Handling

Before beginning any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn. This includes safety goggles, chemical-resistant gloves, and a laboratory coat. All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.

In case of exposure, follow these first-aid measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.

  • Skin Contact: Wash off immediately with plenty of soap and water while removing all contaminated clothing and shoes.[1][2] Get medical attention if irritation develops.

  • Inhalation: Remove to fresh air.[1][2][3] If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Clean mouth with water and seek immediate medical attention.[1][2]

Step-by-Step Disposal Procedure

The primary method for the disposal of this compound is to entrust it to a licensed and approved waste disposal company.[1][2] Never dispose of this chemical down the drain or in the regular trash.

  • Segregation of Waste:

    • Properly segregate waste containing this compound from other laboratory waste streams.

    • Store in a dedicated, clearly labeled, and sealed container. The container should be chemically resistant and in good condition.

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".

    • Include the date of accumulation and any other information required by your institution's Environmental Health and Safety (EHS) department.

  • Storage:

    • Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong acids.[2]

    • Ensure the storage area has secondary containment to prevent the spread of material in case of a leak.

  • Arranging for Pickup:

    • Contact your institution's EHS department or a certified hazardous waste disposal contractor to schedule a pickup.

    • Provide them with the necessary information about the waste, including its chemical composition and quantity.

  • Empty Containers:

    • Thoroughly rinse empty containers that held this compound with a suitable solvent (e.g., acetone or ethanol).

    • The first rinseate must be collected and disposed of as hazardous waste.[4] For highly toxic compounds, the first three rinses should be collected.[4]

    • After thorough rinsing and air-drying, the container may be disposed of as non-hazardous waste, in accordance with institutional policies.

Quantitative Data Summary

PropertyValueSource
Appearance Off-white to brown solid[5]
Storage Temperature Ambient[3]
Incompatible Materials Strong oxidizing agents, Strong acids[2]
Hazardous Decomposition Products Carbon oxides, Nitrogen oxides[2]

Disposal Workflow

The following diagram illustrates the logical flow for the proper disposal of this compound.

This compound Disposal Workflow start Start: Generation of This compound Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe empty_container Handling Empty Containers start->empty_container segregate Segregate Waste into a Dedicated, Labeled Container ppe->segregate store Store in a Cool, Dry, Well-Ventilated Area with Secondary Containment segregate->store contact Contact Environmental Health & Safety (EHS) or Approved Waste Vendor store->contact pickup Schedule and Prepare for Waste Pickup contact->pickup end End: Proper Disposal by Licensed Facility pickup->end rinse Triple Rinse with Appropriate Solvent empty_container->rinse collect_rinse Collect First Rinseate as Hazardous Waste rinse->collect_rinse dispose_container Dispose of Cleaned Container as Non-Hazardous Waste collect_rinse->dispose_container

References

Personal protective equipment for handling 4-Hydroxymethyl-7-azaindole

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling of 4-Hydroxymethyl-7-azaindole

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety and logistical information for handling this compound (CAS No. 936549-95-0) in a laboratory setting. Due to the limited availability of specific hazard data for this compound, a cautious approach is paramount. The following procedures are based on best practices for handling related heterocyclic and indole compounds and should be implemented to ensure personnel safety and environmental protection.

Hazard Assessment and Personal Protective Equipment (PPE)

While a comprehensive safety data sheet (SDS) with specific hazard classifications for this compound is not fully available, data from structurally similar compounds, such as 7-azaindole and its derivatives, suggest potential for skin, eye, and respiratory irritation.[1][2] Therefore, the toxicological properties of this compound have not been thoroughly investigated, and it should be handled with care.[1]

The following personal protective equipment (PPE) is mandatory when handling this compound:

PPE CategoryItemSpecifications
Eye and Face Protection Safety GogglesMust conform to OSHA's 29 CFR 1910.133 or European Standard EN166.[3]
Hand Protection Chemical-resistant GlovesNitrile or other appropriate material. Inspect gloves for integrity before each use.[4]
Body Protection Laboratory CoatTo prevent skin contact.
Respiratory Protection NIOSH-approved RespiratorRecommended when handling the powder outside of a certified chemical fume hood to avoid dust inhalation.
Operational Plan for Safe Handling
  • Engineering Controls : All handling of solid this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[2] Ensure that an eyewash station and safety shower are readily accessible.[3]

  • Personal Hygiene : Avoid contact with skin, eyes, and clothing.[1][3] Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the compound.

  • Weighing and Transfer : When weighing or transferring the solid material, do so carefully to avoid creating dust.

  • Solution Preparation : When preparing solutions, add the solid to the solvent slowly to prevent splashing.

  • Storage : Store this compound in a tightly closed container in a cool, dry, and well-ventilated place.[1]

Disposal Plan

All waste containing this compound must be treated as hazardous chemical waste.[5][6][7]

  • Waste Segregation : Do not dispose of this compound in regular trash or down the drain.[7] Segregate solid waste from liquid waste.

  • Solid Waste Collection :

    • Place unused or contaminated solid this compound into a clearly labeled, sealed container designated for solid chemical waste.[5][7]

    • Contaminated materials such as weighing paper, pipette tips, and gloves should also be collected in a designated, sealed container for hazardous waste.[5]

  • Labeling : All waste containers must be clearly labeled with "Hazardous Waste," the chemical name "this compound," and any other information required by your institution's environmental health and safety (EHS) department.[6][7]

  • Disposal : Arrange for the disposal of the hazardous waste through your institution's EHS-approved waste management program.[8]

Emergency Procedures
  • Skin Contact : Immediately wash the affected area with soap and plenty of water.[1] Remove contaminated clothing. Seek medical attention if irritation persists.

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[1] Seek immediate medical attention.

  • Inhalation : Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.

  • Ingestion : Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Visualized Workflow for Handling this compound

The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.

G cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_final Final Steps prep_ppe Don Personal Protective Equipment (PPE) (Goggles, Gloves, Lab Coat, Respirator) prep_setup Prepare Well-Ventilated Workspace (Chemical Fume Hood) prep_ppe->prep_setup handling_weigh Weigh and Transfer Solid prep_setup->handling_weigh Proceed to Handling handling_solution Prepare Solution (if applicable) handling_weigh->handling_solution disp_segregate Segregate Solid and Liquid Waste handling_solution->disp_segregate Proceed to Disposal disp_solid Collect Solid Waste in Labeled Container disp_segregate->disp_solid disp_liquid Collect Liquid Waste in Labeled Container disp_segregate->disp_liquid disp_contact Collect Contaminated Materials disp_segregate->disp_contact final_cleanup Clean Work Area disp_solid->final_cleanup disp_liquid->final_cleanup disp_contact->final_cleanup final_wash Wash Hands Thoroughly final_cleanup->final_wash

Caption: Workflow for safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Hydroxymethyl-7-azaindole
Reactant of Route 2
4-Hydroxymethyl-7-azaindole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.